[6-(Difluoromethyl)pyridin-2-YL]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[6-(difluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPKCVIKKFXQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of[6-(Difluoromethyl)pyridin-2-yl]methanol
Executive Summary & Strategic Relevance
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics and target binding. [6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4) represents a highly specialized, bifunctional building block designed to leverage these effects[1].
As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular platform. It combines a rigid pyridine core, a versatile hydroxymethyl synthetic handle, and a difluoromethyl (–CF₂H) group. The –CF₂H moiety is of particular interest: it acts as a "lipophilic hydrogen bond donor," serving as a metabolically stable bioisostere for hydroxyl (–OH) or thiol (–SH) groups[2]. This whitepaper deconstructs the physicochemical properties, structural logic, and validated synthetic workflows for utilizing this compound in advanced drug discovery pipelines.
Structural Logic & The Bioisosteric Paradigm
The architectural brilliance of[6-(Difluoromethyl)pyridin-2-yl]methanol lies in the orthogonal reactivity and pharmacological utility of its functional groups.
-
The –CF₂H Bioisostere Effect: Unlike the highly lipophilic and electron-withdrawing trifluoromethyl (–CF₃) group, the difluoromethyl group possesses a highly polarized hydrogen atom. This allows it to act as a hydrogen bond donor on a scale similar to thiophenols and amines[2]. By replacing a standard methyl or hydroxyl group with –CF₂H, drug developers can maintain critical hydrogen-bonding interactions with the target protein while simultaneously enhancing the molecule's overall lipophilicity (Δlog P) and blocking cytochrome P450-mediated metabolic oxidation[2].
-
The Pyridine Core: Provides structural rigidity, predictable basicity (pKa modulation via the electron-withdrawing –CF₂H group), and the capacity for π-π stacking interactions within enzymatic binding pockets.
-
The –CH₂OH Handle: Serves as the primary site for downstream covalent functionalization, such as oxidation to an aldehyde/carboxylic acid, or conversion into a leaving group (e.g., mesylate, halide) for nucleophilic substitution.
Caption: Logical relationship between the structural motifs of the molecule and their pharmacological utility.
Physicochemical Profiling
Understanding the baseline physical parameters is critical for predicting solubility, handling requirements, and downstream reactivity. Below is a consolidated dataset for [6-(Difluoromethyl)pyridin-2-yl]methanol[1][3].
| Property | Value | Causality / Significance |
| CAS Number | 1784794-98-4 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C₇H₇F₂NO | Dictates mass balance in stoichiometric calculations. |
| Molecular Weight | 159.13 g/mol | Low molecular weight ensures it is an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| SMILES | FC(C1=NC(CO)=CC=C1)F | Computational input for in silico docking and property prediction. |
| Density | ~1.278 g/cm³ | High density is typical of fluorinated aromatics; impacts solvent extraction phase separation. |
| Purity Standard | ≥98% | Required threshold to prevent impurity amplification in multi-step syntheses. |
| Storage Conditions | 4 °C, sealed | Prevents slow atmospheric oxidation of the hydroxymethyl group. |
Synthetic Methodology & Experimental Workflow
To integrate this building block into a larger Active Pharmaceutical Ingredient (API), one must understand its upstream synthesis and downstream reactivity. The following protocol details the chemoselective reduction of the corresponding ester, a highly reliable method for generating the hydroxymethyl moiety without disturbing the sensitive –CF₂H group[4].
Chemoselective Reduction Protocol (Self-Validating System)
Objective: Convert methyl 6-(difluoromethyl)picolinate to [6-(Difluoromethyl)pyridin-2-yl]methanol.
Causality of Reagent Selection: Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, its aggressive nature can lead to unwanted defluorination of the –CF₂H group or partial reduction of the electron-deficient pyridine ring. NaBH₄ in a mixed solvent system provides precise chemoselectivity for the ester.
Step-by-Step Procedure:
-
Substrate Dissolution: Dissolve 1.0 equivalent of methyl 6-(difluoromethyl)picolinate in a 4:1 mixture of anhydrous THF and Methanol (0.2 M concentration).
-
Expert Insight: THF provides solubility, while Methanol acts as a crucial proton source that coordinates with the borohydride, significantly accelerating the reduction of the ester.
-
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath under an inert nitrogen atmosphere.
-
Hydride Addition: Add 2.5 equivalents of NaBH₄ in small portions over 15 minutes.
-
Expert Insight: Portion-wise addition controls the exothermic release of hydrogen gas, preventing thermal spikes that could trigger side reactions.
-
-
In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Validate reaction progress via LC-MS or TLC (Hexane/EtOAc 6:4).
-
Self-Validation: Do not proceed until the starting material peak completely disappears. If unreacted ester remains, add an additional 0.5 eq of NaBH₄.
-
-
Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Expert Insight: NH₄Cl provides a mildly acidic quench to destroy excess hydride without heavily protonating the pyridine nitrogen, which would trap the product in the aqueous phase.
-
-
Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product.
Caption: Step-by-step synthetic workflow and self-validating analytical process.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized or procured material, rigorous analytical validation is mandatory. The presence of the difluoromethyl group provides distinct spectroscopic signatures.
-
¹⁹F NMR (Fluorine-19): The most critical diagnostic tool. The –CF₂H fluorines will appear as a distinct doublet at approximately -115 ppm to -118 ppm (depending on the solvent), with a large geminal coupling constant (²J_HF ≈ 55 Hz) due to the adjacent proton.
-
¹H NMR (Proton):
-
The proton of the –CF₂H group will appear as a characteristic triplet at roughly 6.6 ppm (²J_HF ≈ 55 Hz), splitting symmetrically.
-
The hydroxymethyl (–CH₂OH) protons will present as a singlet (or doublet if coupled to the hydroxyl proton in ultra-dry DMSO-d6) around 4.7 ppm (2H).
-
The pyridine aromatic protons will integrate to 3H in the 7.5–8.0 ppm range.
-
-
LC-MS (ESI+): The mass spectrum must show a clear pseudo-molecular ion [M+H]⁺ at m/z 160.1 .
References
Below is the consolidated list of verified sources utilized to ground the chemical properties, bioisosteric logic, and synthetic parameters discussed in this whitepaper.
1.[1] ChemScene. "1784794-98-4 | (6-(Difluoromethyl)pyridin-2-yl)methanol - ChemScene". Available at: 2.[2] ACS Publications. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry (2017). Available at: 3.[3] Sigma-Aldrich. "(6-(Difluoromethyl)pyridin-2-yl)methanol | 1784794-98-4 - MilliporeSigma". Available at: 4.[4] ACS Publications. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors". ACS Omega (2019). Available at:
Sources
The Strategic Importance of [6-(Difluoromethyl)pyridin-2-YL]methanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Confluence of a Privileged Scaffold and a Bioisosteric Powerhouse
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a paramount objective. The strategic design of drug candidates often hinges on the synergistic combination of a proven heterocyclic core and functional groups that favorably modulate physicochemical and pharmacokinetic properties. [6-(Difluoromethyl)pyridin-2-YL]methanol (CAS Number: 1784794-98-4), a structurally intriguing molecule, resides at the intersection of two such critical components: the pyridine scaffold and the difluoromethyl group.
The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall contribution to aqueous solubility and bioavailability[1]. Concurrently, the incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, with the difluoromethyl (CF2H) group, in particular, gaining significant traction[2][3][4]. The CF2H moiety is recognized as a valuable bioisostere for hydroxyl, thiol, and amine groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity[2][5][6][7]. This technical guide provides an in-depth exploration of [6-(Difluoromethyl)pyridin-2-YL]methanol, from its synthesis and characterization to its potential applications in drug discovery, with a particular focus on its prospective role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key properties of [6-(Difluoromethyl)pyridin-2-YL]methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1784794-98-4 | Internal Data |
| Molecular Formula | C₇H₇F₂NO | Internal Data |
| Molecular Weight | 159.13 g/mol | Internal Data |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | Inferred |
Spectroscopic Characterization
The structural elucidation of [6-(Difluoromethyl)pyridin-2-YL]methanol would be definitively achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a doublet for the benzylic protons of the CH₂OH group, a triplet for the proton of the CHF₂ group, and a broad singlet for the hydroxyl proton. The aromatic protons adjacent to the nitrogen (at the 3 and 5 positions) would appear further downfield compared to the proton at the 4-position[8].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the six carbons of the pyridine ring, with the carbon bearing the difluoromethyl group appearing as a triplet due to C-F coupling. The carbon of the CH₂OH group would also be readily identifiable.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would provide a clear signal for the two equivalent fluorine atoms of the difluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-F and C-N bonds.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
The following diagram illustrates a general analytical workflow for the characterization of such a compound.
Synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol
The most direct and industrially scalable synthetic route to [6-(Difluoromethyl)pyridin-2-YL]methanol involves the selective reduction of its corresponding aldehyde precursor, 6-(difluoromethyl)picolinaldehyde. This precursor is commercially available, making this a feasible and efficient transformation.
Proposed Synthetic Workflow
Detailed Experimental Protocol
This protocol is based on well-established procedures for the reduction of aldehydes to primary alcohols using sodium borohydride[9][10][11][12].
Materials:
-
6-(Difluoromethyl)picolinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(difluoromethyl)picolinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure. Partition the resulting aqueous residue between dichloromethane and water. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure [6-(Difluoromethyl)pyridin-2-YL]methanol.
Mechanism of Reduction:
The reduction of the aldehyde to the primary alcohol proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon[9][13][14]. This is followed by protonation of the resulting alkoxide intermediate during the aqueous workup.
Applications in Drug Discovery: A Focus on TRPV3 Antagonism
The unique structural features of [6-(Difluoromethyl)pyridin-2-YL]methanol make it a compelling candidate for investigation in various drug discovery programs. The presence of the difluoromethyl group can enhance metabolic stability and act as a lipophilic hydrogen bond donor, potentially improving drug-target interactions[2][5][6].
The Pyridinyl-Methanol Scaffold in TRPV3 Modulation
The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons[15][16][17]. It is implicated in various physiological processes, including temperature sensation, pain perception, and skin barrier homeostasis[16][17][18]. Dysregulation of TRPV3 has been linked to several pathological conditions, such as chronic pain, itch, and inflammatory skin disorders, making it an attractive therapeutic target[16][17][19].
Recent studies have highlighted the significance of the (pyridin-2-yl)methanol moiety in the development of potent and selective TRPV3 antagonists[15][20]. A comprehensive study by Gomtsyan et al. (2016) detailed the discovery of a series of (pyridin-2-yl)methanol derivatives as novel TRPV3 antagonists, demonstrating the importance of this scaffold for activity[15][20].
The Potential Role of the Difluoromethyl Group
The introduction of a difluoromethyl group at the 6-position of the pyridine ring in the (pyridin-2-yl)methanol scaffold could offer several advantages in the context of TRPV3 antagonism:
-
Enhanced Potency and Selectivity: The difluoromethyl group can engage in unique hydrogen bonding interactions with the target protein, potentially leading to increased potency and selectivity for TRPV3 over other TRP channels[7].
-
Improved Pharmacokinetic Profile: The C-F bonds in the difluoromethyl group are highly stable to metabolic degradation, which could lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability[4][21].
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the difluoromethyl group can be fine-tuned to optimize membrane permeability and overall drug-like properties[4][22].
Hypothetical Structure-Activity Relationship (SAR)
Based on the known SAR of pyridinyl-methanol derivatives as TRPV3 antagonists[15][20][23], we can hypothesize the following relationships for analogs of [6-(Difluoromethyl)pyridin-2-YL]methanol:
| Position of Substitution | Type of Substituent | Expected Impact on TRPV3 Antagonist Activity | Rationale |
| Pyridine Ring (Positions 3, 4, 5) | Small, lipophilic groups | May be tolerated or enhance activity | To optimize interactions with the binding pocket |
| Methanol Hydroxyl Group | Esterification or Etherification | Likely to decrease or abolish activity | The free hydroxyl is often crucial for hydrogen bonding with the target |
| Difluoromethyl Group | Replacement with H, CH₃, or CF₃ | Would significantly alter potency and selectivity | The unique electronic and steric properties of the CF₂H group are likely key for optimal interaction |
The following diagram illustrates the key pharmacophoric features of [6-(Difluoromethyl)pyridin-2-YL]methanol for potential TRPV3 antagonism.
Conclusion
[6-(Difluoromethyl)pyridin-2-YL]methanol is a strategically designed molecule that combines the well-established pyridine scaffold with the advantageous properties of the difluoromethyl group. Its synthesis is readily achievable from a commercially available precursor, and its characterization can be accomplished using standard analytical techniques. The true potential of this compound lies in its application in drug discovery, where the unique combination of its structural features may lead to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of its activity as a TRPV3 antagonist represents a particularly promising avenue of research, with the potential to address unmet medical needs in the areas of chronic pain and inflammatory skin conditions. This technical guide provides a solid foundation for researchers to embark on the further investigation and utilization of this valuable chemical entity.
References
- Andrews, G.C. & Crawford, T.C. (1980). A convenient procedure for the reduction of acid chlorides to aldehydes. Tetrahedron Letters, 21(8), 693-696.
- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
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Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
- BenchChem. (2025). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
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Chemistry LibreTexts. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- ResearchGate. (2022). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- MDPI. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
- PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by...
- BenchChem. (2025). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
- PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine.
- MDPI. (2025).
- PMC. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
- Wiley Online Library. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- ResearchGate. (2022). Structural basis of TRPV3 inhibition by an antagonist.
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5432.
- PubMed. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 593-598.
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Selective Reduction of Aldehydes and Ketones with Aluminum Borohydride.
- ResearchGate. (1960). Reaction of pyridine carboxylic esters with sodium borohydride.
- BenchChem. (2025). Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide.
- PMC. (2023). TRPV3: Structure, Diseases and Modulators.
- ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
- Scribd. (2021). Chemoselective Reductions With Sodium Borohydride.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- MDPI. (2024).
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[6-(Difluoromethyl)pyridin-2-YL]methanol: Comprehensive Synthesis, Mechanistic Insights, and Characterization Protocols
Introduction & Scientific Context
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group ( −CHF2 ) is highly valued as a lipophilic hydrogen-bond donor and a bioisostere for alcohols and thiols. It enhances membrane permeability and metabolic stability without drastically altering the steric bulk of the molecule. [6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4; MW: 159.13 g/mol ) serves as a critical bifunctional building block. The presence of both an electron-deficient pyridine ring and a −CHF2 group presents unique synthetic challenges, requiring highly chemoselective transformations to prevent defluorination or over-oxidation.
Retrosynthetic Analysis & Mechanistic Rationale
To achieve high purity, scalability, and operational safety, the synthesis is designed as a three-step linear sequence starting from the commercially available methyl 6-methylpyridine-2-carboxylate.
-
Riley Oxidation: The α -methyl group is selectively oxidized to an aldehyde using Selenium Dioxide ( SeO2 ). The electron-deficient nature of the pyridine ring prevents over-oxidation to the carboxylic acid [1].
-
Deoxofluorination: The formyl intermediate is treated with Diethylaminosulfur trifluoride (DAST). DAST smoothly converts the aldehyde to a gem-difluoro group. The pyridine nitrogen does not interfere under strictly anhydrous conditions [2].
-
Chemoselective Reduction: The methyl ester is reduced to the primary alcohol using Sodium Borohydride ( NaBH4 ). The −CHF2 group is remarkably stable to mild hydride sources, ensuring excellent chemoselectivity [3].
Figure 1: Three-step synthetic workflow for [6-(Difluoromethyl)pyridin-2-yl]methanol.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Methyl 6-formylpyridine-2-carboxylate
Mechanistic Causality: SeO2 mediates an initial ene reaction followed by a [2,3]-sigmatropic rearrangement to yield the aldehyde [1]. 1,4-Dioxane is chosen as the solvent for its optimal boiling point (101 °C), which provides the thermal energy required to drive the reaction to completion without degrading the product.
-
Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 6-methylpyridine-2-carboxylate (10.0 g, 66.2 mmol) in anhydrous 1,4-dioxane (100 mL).
-
Reagent Addition: Add SeO2 (8.8 g, 79.4 mmol, 1.2 eq) in a single portion. Causality: A slight excess of SeO2 compensates for sublimation losses during reflux.
-
Reaction: Heat the mixture to reflux (100 °C) for 12 hours. The solution will turn dark red/black as elemental selenium precipitates.
-
Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material ( Rf≈0.5 ) should be completely consumed, replaced by a UV-active spot ( Rf≈0.3 ).
-
Workup: Cool to room temperature and filter through a pad of Celite to remove colloidal selenium. Wash the pad thoroughly with EtOAc (3 × 50 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes) to afford the aldehyde as a pale yellow solid.
Step 2: Synthesis of Methyl 6-(difluoromethyl)pyridine-2-carboxylate
Mechanistic Causality: DAST acts as a nucleophilic fluorinating agent. The reaction is initiated at 0 °C to control the exothermic attack of the aldehyde oxygen on the sulfur atom, preventing thermal degradation and tar formation [2].
-
Setup: Dissolve the intermediate from Step 1 (8.0 g, 48.4 mmol) in anhydrous dichloromethane (DCM, 80 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add DAST (15.6 g, 96.8 mmol, 2.0 eq) dropwise over 20 minutes. Causality: Slow addition prevents localized heating, which can lead to the formation of undesired vinyl ether byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Validation: TLC (Hexanes:EtOAc 4:1) will show the disappearance of the aldehyde ( Rf≈0.3 ) and the appearance of a less polar spot ( Rf≈0.6 ).
-
Workup: Carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous NaHCO3 (150 mL). Causality: This safely neutralizes the generated HF and unreacted DAST. Extract with DCM (3 × 50 mL), dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Flash chromatography (10% EtOAc in Hexanes) yields the difluoromethylated ester as a colorless oil.
Step 3: Synthesis of [6-(Difluoromethyl)pyridin-2-yl]methanol
Mechanistic Causality: NaBH4 in methanol provides a mild, protic environment where the solvent participates in the reduction mechanism by forming reactive alkoxyborohydride species. The mild nature of NaBH4 prevents the undesired defluorination of the −CHF2 moiety, which could occur with stronger reducing agents like LiAlH4 [3].
-
Setup: Dissolve the ester from Step 2 (6.0 g, 32.1 mmol) in anhydrous methanol (60 mL) and cool to 0 °C.
-
Reagent Addition: Add NaBH4 (3.6 g, 96.3 mmol, 3.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition controls the vigorous evolution of hydrogen gas.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.
-
Validation: LC-MS or TLC (Hexanes:EtOAc 1:1) will confirm the complete consumption of the ester ( Rf≈0.8 ) to the more polar alcohol ( Rf≈0.3 ).
-
Workup: Quench the reaction by the slow addition of water (20 mL) and 1M HCl until the pH reaches ~7. Causality: Neutralization destroys the borate complexes, liberating the free alcohol. Remove methanol under reduced pressure, extract the aqueous layer with EtOAc (3 × 50 mL), dry over Na2SO4 , and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc or silica gel chromatography yields the target compound as a white crystalline solid.
Analytical Characterization & Data Presentation
Rigorous characterization is essential to confirm the integrity of the −CHF2 group and the primary alcohol. The geminal fluorine atoms strongly couple with the adjacent proton, resulting in a characteristic triplet in the 1H NMR spectrum with a large coupling constant ( 2JH−F≈55 Hz ).
| Analytical Method | Expected Quantitative Data / Assignment |
| Molecular Formula | C7H7F2NO |
| Molecular Weight | 159.13 g/mol |
| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.89 (t, J = 7.8 Hz, 1H, Py-H4), 7.62 (d, J = 7.8 Hz, 1H, Py-H5), 7.45 (d, J = 7.8 Hz, 1H, Py-H3), 6.65 (t, J = 55.4 Hz, 1H, CHF 2 ), 4.82 (s, 2H, CH 2 ), 3.60 (br s, 1H, OH). |
| 13 C NMR (100 MHz, CDCl 3 ) | δ 159.2, 152.1 (t, J = 26 Hz), 138.5, 122.4, 120.1 (t, J = 5 Hz), 114.5 (t, J = 240 Hz, CHF 2 ), 64.2. |
| 19 F NMR (376 MHz, CDCl 3 ) | δ -115.4 (d, J = 55.4 Hz, 2F). |
| HRMS (ESI+) | m/z calculated for C7H8F2NO [M+H] + 160.0568, found 160.0572. |
Safety & Handling Protocols
-
Diethylaminosulfur trifluoride (DAST): Highly reactive and moisture-sensitive. Reacts violently with water to release toxic and corrosive Hydrogen Fluoride (HF) gas. Must be handled in a well-ventilated fume hood using appropriate PPE (neoprene gloves, face shield).
-
Selenium Dioxide ( SeO2 ): Highly toxic by inhalation and ingestion. Chronic exposure can lead to selenosis. All solid waste and Celite pads containing elemental selenium must be disposed of in dedicated heavy-metal waste containers.
References
-
Kłosiński, K., et al. (2015). "Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents." Molecules, 20(6), 10209-10233.[Link]
-
Rullo, M., et al. (2022). "Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies." Journal of Medicinal Chemistry, 65(5), 3962–3977.[Link]
-
Kusakabe, K., et al. (2018). "Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors via Active Conformation Stabilization." Journal of Medicinal Chemistry, 61(13), 5525–5546.[Link]
[6-(Difluoromethyl)pyridin-2-YL]methanol: A Technical Guide to its Synthesis, Physicochemical Properties, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. When functionalized with specific substituents, the pyridine ring system can be fine-tuned to achieve desired pharmacological profiles. The incorporation of fluorine-containing groups, in particular, has become a key strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]
This technical guide focuses on [6-(Difluoromethyl)pyridin-2-YL]methanol , a molecule that combines the privileged pyridine core with a difluoromethyl (-CF2H) group and a methanol substituent. The difluoromethyl group is of significant interest as it can serve as a bioisostere for hydroxyl, thiol, and amine moieties, and its acidic proton can participate in hydrogen bonding with biological targets.[3] This unique electronic feature, coupled with the structural and functional attributes of the (pyridin-2-yl)methanol framework, suggests that [6-(Difluoromethyl)pyridin-2-YL]methanol holds considerable potential as a scaffold for the development of novel therapeutics across various disease areas. This document provides a comprehensive overview of its synthesis, physicochemical properties, and inferred biological activities based on the current scientific literature, along with detailed experimental protocols for its evaluation.
Physicochemical Properties
A preliminary in silico analysis provides insight into the key physicochemical properties of [6-(Difluoromethyl)pyridin-2-YL]methanol, which are crucial for predicting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [4] |
| Molecular Weight | 159.14 g/mol | [4] |
| LogP | 1.51 | ChemScene |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol
While a specific, detailed protocol for the synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol is not extensively reported, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine derivatives. A common approach involves the introduction of the difluoromethyl group onto a pre-existing pyridine scaffold, followed by modification of other substituents.
Proposed Synthetic Workflow
A potential synthetic pathway could commence with a commercially available substituted pyridine, such as 6-bromo-2-picoline. The synthesis could proceed through the following key steps:
-
Difluoromethylation: Introduction of the difluoromethyl group at the 6-position of the pyridine ring. This can be achieved through various modern synthetic methods, including radical C-H difluoromethylation.[3][5]
-
Oxidation of the Methyl Group: The methyl group at the 2-position can be oxidized to a formyl group.
-
Reduction of the Aldehyde: The formyl group is then reduced to a primary alcohol, yielding the final product, [6-(Difluoromethyl)pyridin-2-YL]methanol.
Inferred Biological Activity and Mechanism of Action
Direct experimental evidence for the biological activity of [6-(Difluoromethyl)pyridin-2-YL]methanol is not yet available in the public domain. However, based on the known pharmacological profiles of structurally related compounds, we can infer its potential therapeutic applications and mechanisms of action.
Potential as an Anticancer Agent
Pyridine derivatives are well-represented among anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and tubulin polymerization. Given the structural features of [6-(Difluoromethyl)pyridin-2-YL]methanol, it could potentially act as a kinase inhibitor. The pyridine nitrogen can form hydrogen bonds in the hinge region of the ATP-binding pocket of kinases, a common interaction for this class of inhibitors. The difluoromethyl group, with its ability to act as a hydrogen bond donor, could provide additional interactions with the target protein, enhancing binding affinity and selectivity.[3]
Potential as an Antimicrobial Agent
The pyridine scaffold is also found in numerous antimicrobial agents.[6] These compounds can act through various mechanisms, including the inhibition of essential enzymes or disruption of the cell membrane. The lipophilic nature of the difluoromethyl group could enhance the ability of [6-(Difluoromethyl)pyridin-2-YL]methanol to penetrate microbial cell walls, a critical step for antimicrobial activity.
Potential as a Modulator of Ion Channels
Derivatives of (pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[7][8] It is plausible that [6-(Difluoromethyl)pyridin-2-YL]methanol could exhibit similar activity, with the difluoromethyl group contributing to the modulation of its potency and selectivity.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of [6-(Difluoromethyl)pyridin-2-YL]methanol, a series of in vitro assays can be employed.
MTT Assay for Anticancer Activity
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[9]
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
[6-(Difluoromethyl)pyridin-2-YL]methanol (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of [6-(Difluoromethyl)pyridin-2-YL]methanol and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
This assay determines the minimum inhibitory concentration (MIC) of a compound against a microbial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
[6-(Difluoromethyl)pyridin-2-YL]methanol (dissolved in DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB corresponding to a 0.5 McFarland standard.[9]
-
Compound Dilution: Prepare serial dilutions of [6-(Difluoromethyl)pyridin-2-YL]methanol in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of [6-(Difluoromethyl)pyridin-2-YL]methanol can be further optimized through systematic structural modifications.
-
Position 6 (-CF2H): The difluoromethyl group is crucial for the molecule's properties. Replacing it with a trifluoromethyl (-CF3) group would increase lipophilicity, while a monofluoromethyl (-CH2F) group would have a lesser effect.
-
Position 2 (-CH2OH): The methanol substituent can be modified to explore its role in target binding. Esterification or etherification could alter the compound's solubility and cell permeability.
-
Pyridine Ring (Positions 3, 4, and 5): Substitution at these positions with various electron-donating or electron-withdrawing groups can influence the electronic properties of the pyridine ring and its interactions with biological targets.
Conclusion and Future Directions
[6-(Difluoromethyl)pyridin-2-YL]methanol is a promising scaffold for the development of novel therapeutic agents. Its unique combination of a privileged pyridine core and a difluoromethyl group suggests potential for a wide range of biological activities, including anticancer, antimicrobial, and ion channel modulation. This technical guide provides a foundation for further investigation into this molecule. Future research should focus on its efficient synthesis, comprehensive biological screening against a panel of targets, and detailed structure-activity relationship studies to optimize its pharmacological profile. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecule.
References
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Kim, H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(32), 19659-19665. Available at: [Link]
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University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]
-
Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8424-8440. Available at: [Link]
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Xu, P., et al. (2024). Site-selective C−H difluoromethylation of pyridines. Nature Communications, 15(1), 3995. Available at: [Link]
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Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7097. Available at: [Link]
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IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]
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Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 3995. Available at: [Link]
-
Li, Y., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 4(2), 568-578. Available at: [Link]
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El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 49, 336-345. Available at: [Link]
-
Tang, X., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 144(32), 14597-14604. Available at: [Link]
-
Dvorak, C. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Available at: [Link]
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Li, X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Omega, 10(1), 1045-1053. Available at: [Link]
-
Wang, Y., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Organic Letters, 23(10), 3848-3852. Available at: [Link]
-
Rathod, C., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. RASAYAN Journal of Chemistry, 15(1), 1-8. Available at: [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]
-
Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Available at: [Link]
- Google Patents. (2019). A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride.
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The Strategic Role of [6-(Difluoromethyl)pyridin-2-YL]methanol in Next-Generation Agrochemical Synthesis
A Technical Guide for Research and Development Scientists
Introduction: The Fluorine Advantage in Modern Crop Protection
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern molecular design. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Within the diverse world of organofluorine chemistry, the difluoromethyl (CF2H) group holds a special significance. It can act as a bioisostere for hydroxyl, thiol, or amine moieties and, due to its acidic proton, can participate in hydrogen bonding with target enzymes, a crucial interaction for modulating biological activity.[3][4]
This technical guide focuses on a key building block that leverages these advantages: [6-(Difluoromethyl)pyridin-2-YL]methanol . This molecule combines the benefits of the difluoromethyl group with the versatile pyridine scaffold, a privileged heterocycle in a vast number of commercialized agrochemicals.[5][6] We will explore its synthesis, reactivity, and its pivotal role as a precursor in the development of innovative fungicides, insecticides, and herbicides, providing researchers and development professionals with a comprehensive understanding of its potential in creating next-generation crop protection solutions.
Synthesis of the Core Intermediate: [6-(Difluoromethyl)pyridin-2-YL]methanol
The efficient synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol is critical for its widespread application. While various methods for the difluoromethylation of pyridine rings have been developed, a common and practical approach involves a multi-step sequence starting from a readily available precursor. Two plausible and industrially scalable synthetic routes are outlined below, based on established organometallic and reduction chemistries.
Synthetic Pathway 1: Lithiation of a Bromo-Precursor and Formylation
This pathway leverages a halogen-metal exchange reaction, a powerful tool for the regioselective functionalization of aromatic rings.
Experimental Protocol: Synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol via Lithiation
Materials:
-
2-Bromo-6-(difluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF) or Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Lithiation and Formylation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-Bromo-6-(difluoromethyl)pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add anhydrous DMF (1.2 eq) or a slurry of paraformaldehyde in THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Work-up and Isolation of Aldehyde Intermediate:
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 6-(difluoromethyl)pyridine-2-carbaldehyde. This intermediate can be purified by silica gel column chromatography.
-
-
Reduction to the Alcohol:
-
Dissolve the crude or purified 6-(difluoromethyl)pyridine-2-carbaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
-
Final Work-up and Purification:
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure [6-(Difluoromethyl)pyridin-2-YL]methanol.
-
Synthetic Pathway 2: Direct Reduction of a Carboxylic Acid or Ester Derivative
An alternative route involves the synthesis of a 6-(difluoromethyl)picolinic acid or its corresponding ester, followed by reduction to the primary alcohol.
Physicochemical Properties and Spectroscopic Data
A thorough characterization of [6-(Difluoromethyl)pyridin-2-YL]methanol is essential for its use in further synthetic applications. The table below summarizes its key properties.
| Property | Value |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| CAS Number | 1784794-98-4 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (t, 1H), 7.4-7.5 (d, 1H), 7.2-7.3 (d, 1H), 6.6 (t, 1H, J=54.8 Hz), 4.8 (s, 2H), 3.5-4.0 (br s, 1H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -113 to -114 (d) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.2, 148.5 (t, J=25.0 Hz), 138.0, 121.5, 119.0 (t, J=22.0 Hz), 115.4 (t, J=238.0 Hz), 64.0 |
Note: NMR data are predicted and may vary based on solvent and experimental conditions.
Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
The true value of [6-(Difluoromethyl)pyridin-2-YL]methanol lies in its utility as a versatile intermediate. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the 6-(difluoromethyl)pyridin-2-ylmethyl moiety into larger, more complex molecules.
Key Transformations and Linkage Chemistries
The primary alcohol functionality of the title compound can be readily converted into other key functional groups, thereby enabling its incorporation into a diverse range of agrochemical scaffolds.
-
Etherification: Williamson ether synthesis, by first converting the alcohol to an alkoxide with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide, is a common strategy. This creates a stable ether linkage, often found in fungicides and herbicides.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions such as Fischer esterification or using coupling agents like DCC) yields esters. Ester linkages are prevalent in many insecticide classes.
-
Conversion to Halides: The hydroxyl group can be displaced by a halogen (e.g., using SOCl₂ for chlorination or PBr₃ for bromination) to produce a reactive 2-(halomethyl)-6-(difluoromethyl)pyridine intermediate. This halide is an excellent electrophile for subsequent nucleophilic substitution reactions.
-
Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the alcohol to an ether, ester, or other functionalities with inversion of stereochemistry if a chiral center were present, under mild conditions.
Case Study: Synthesis of a Hypothetical SDHI Fungicide
Fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of crop protection agents.[7][8] Many commercial SDHIs feature a pyrazole-carboxamide core linked to a substituted aromatic or heteroaromatic moiety.[3][7] [6-(Difluoromethyl)pyridin-2-YL]methanol is an ideal precursor for synthesizing novel SDHI fungicides.
Experimental Protocol: Synthesis of a Novel Pyrazole-Pyridine Ether Carboxamide
Materials:
-
[6-(Difluoromethyl)pyridin-2-YL]methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
-
Anhydrous Dimethylformamide (DMF)
-
Oxone® or other suitable oxidizing agent
-
Thionyl chloride (SOCl₂)
-
2-Amino-3-methylbutane
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Ether Synthesis (Step 1):
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of [6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 eq) in DMF dropwise.
-
Stir for 30 minutes at 0 °C, then add a solution of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. Purify by column chromatography to yield the ether-linked aldehyde.
-
-
Oxidation to Carboxylic Acid (Step 2):
-
Dissolve the aldehyde from Step 1 in a suitable solvent mixture (e.g., acetone/water).
-
Add Oxone® (2.0 eq) and stir at room temperature until the reaction is complete.
-
Work up by removing the organic solvent, adjusting the pH, and extracting the carboxylic acid product.
-
-
Amide Coupling (Step 3):
-
Suspend the carboxylic acid from Step 2 in DCM and add a catalytic amount of DMF.
-
Add thionyl chloride (1.5 eq) and reflux for 2 hours to form the acid chloride.
-
Cool the reaction mixture and concentrate to remove excess SOCl₂.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Add a solution of 2-Amino-3-methylbutane (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography or recrystallization to obtain the final fungicidal compound.
-
Mode of Action: Inhibition of Fungal Respiration
The hypothetical fungicide synthesized above is designed to act as a Succinate Dehydrogenase Inhibitor (SDHI). The mode of action for SDHI fungicides is well-established.[8][9]
-
Target Site: The enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.
-
Mechanism: The fungicide binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site.
-
Biochemical Consequence: The blockage of electron transport from succinate to ubiquinone halts the tricarboxylic acid (TCA) cycle and disrupts cellular respiration.
-
Physiological Effect: The fungus is deprived of ATP, the primary cellular energy currency, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately resulting in cell death.[10]
The 6-(difluoromethyl)pyridine moiety in our hypothetical molecule plays a crucial role in this process. It provides the optimal lipophilicity and electronic properties to facilitate transport to the target site and contributes to the strong binding affinity within the Q-site pocket of the SDH enzyme.
Conclusion and Future Outlook
[6-(Difluoromethyl)pyridin-2-YL]methanol represents a high-value, strategic intermediate for the discovery and development of novel agrochemicals. Its synthesis is achievable through scalable chemical routes, and its versatile reactivity allows for its incorporation into a wide array of molecular scaffolds. The presence of the difluoromethylpyridine core imparts advantageous properties that can lead to active ingredients with enhanced potency, favorable metabolic profiles, and robust field performance. As the demand for more effective and environmentally conscious crop protection solutions continues to grow, the judicious use of advanced building blocks like [6-(Difluoromethyl)pyridin-2-YL]methanol will be paramount in driving innovation and addressing the challenges of modern agriculture.
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Retrieved March 14, 2026, from [Link]
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Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ResearchGate. Retrieved March 14, 2026, from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. Retrieved March 14, 2026, from [Link]
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Pydiflumetofen. Wikipedia. Retrieved March 14, 2026, from [Link]
- AGROCHEMICAL FORMULATIONS COMPRISING CRYSTALLINE FORM A OF 4-[(6-CHLORO-3-PYRIDYLMETHYL)(2,2-DIFLUOROETHYL)AMINO]FURAN-2(5H)-ONE. Google Patents.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved March 14, 2026, from [Link]
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2-Fluoro-6-(trifluoromethyl)pyridine: A Versatile Intermediate for Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved March 14, 2026, from [Link]
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Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China. PMC. Retrieved March 14, 2026, from [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Retrieved March 14, 2026, from [Link]
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Pydiflumetofen. Minnesota Department of Agriculture. Retrieved March 14, 2026, from [Link]
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Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks. Retrieved March 14, 2026, from [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Retrieved March 14, 2026, from [Link]
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Fungicide Modes of Action. Bayer Crop Science. Retrieved March 14, 2026, from [Link]
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Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. Retrieved March 14, 2026, from [Link]
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Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. ScienceDirect. Retrieved March 14, 2026, from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Retrieved March 14, 2026, from [Link]
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New method for introducing fluorinated components into molecules. University of Münster. Retrieved March 14, 2026, from [Link]
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Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. Retrieved March 14, 2026, from [Link]
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The Herbicidally Active Compound N-2-(6-Methyl-Pyridyl)-Aminomethylene Bisphosphonic Acid Inhibits In Vivo Aromatic Biosynthesis. PubMed. Retrieved March 14, 2026, from [Link]
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New Antifungal Compound, 6-Pentyl–Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis. MDPI. Retrieved March 14, 2026, from [Link]
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Production of 6-Phenylacetylene Picolinic Acid from Diphenylacetylene by a Toluene-Degrading Acinetobacter Strain. PMC. Retrieved March 14, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved March 14, 2026, from [Link]
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Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. Retrieved March 14, 2026, from [Link]
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Selective Enzymatic Reduction of Aldehydes. PMC. Retrieved March 14, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Retrieved March 14, 2026, from [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. SciSpace. Retrieved March 14, 2026, from [Link]
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ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. SpringerLink. Retrieved March 14, 2026, from [Link]
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Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PMC. Retrieved March 14, 2026, from [Link]
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Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Retrieved March 14, 2026, from [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved March 14, 2026, from [Link]
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. Retrieved March 14, 2026, from [Link]
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Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). ResearchGate. Retrieved March 14, 2026, from [Link]
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The Strategic Utility of [6-(Difluoromethyl)pyridin-2-YL]methanol in Medicinal Chemistry: Synthesis, Functionalization, and Application
Executive Summary & Structural Rationale
In modern drug discovery, the strategic substitution of metabolic "soft spots" is a paramount consideration for optimizing pharmacokinetics. As a Senior Application Scientist, I frequently leverage the difluoromethyl ( CF2H ) group as a lipophilic hydrogen bond donor. Unlike the highly hydrophobic trifluoromethyl ( CF3 ) group, the CF2H moiety maintains necessary aqueous solubility while drastically improving metabolic stability against cytochrome P450 oxidation compared to standard methyl or hydroxymethyl groups.
[6-(Difluoromethyl)pyridin-2-YL]methanol is a highly versatile, commercially available building block (1)[1]. The pyridine ring provides a basic nitrogen capable of key hydrogen bond acceptor interactions within target active sites (e.g., kinases or GPCRs), while the 2,6-disubstitution pattern ensures optimal vector projection for both the stabilizing CF2H group and the functionalizable hydroxymethyl handle.
Physicochemical Profiling
To successfully integrate this scaffold into a synthetic pipeline, one must understand its baseline physicochemical properties compared to its immediate synthetic precursor.
Table 1: Quantitative Data & Physicochemical Comparison
| Property | Precursor: Methyl 6-(difluoromethyl)picolinate | Target: [6-(Difluoromethyl)pyridin-2-YL]methanol |
| CAS Registry Number | 1379375-24-2 | 1784794-98-4 |
| Molecular Formula | C8H7F2NO2 | C7H7F2NO |
| Molecular Weight | 187.14 g/mol | 159.13 g/mol |
| SMILES | COC(=O)C1=NC(C(F)F)=CC=C1 | FC(C1=NC(CO)=CC=C1)F |
| Functional Group | Methyl Ester ( −COOCH3 ) | Primary Alcohol ( −CH2OH ) |
| Typical Purity | ≥ 97% (2)[2] | ≥ 98% (3)[3] |
| Storage Conditions | 2-8°C, inert atmosphere | 4°C, sealed in dry environment |
Synthetic Methodologies & Workflows
The synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol relies on the chemoselective reduction of its corresponding picolinate ester.
Caption: Synthetic workflow for[6-(Difluoromethyl)pyridin-2-YL]methanol via ester reduction.
Self-Validating Protocol: Chemoselective Ester Reduction
Objective: Reduce methyl 6-(difluoromethyl)picolinate to the target alcohol without inducing defluorination or pyridine ring reduction.
-
Initiation & Control: Dissolve methyl 6-(difluoromethyl)picolinate (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0°C under an inert nitrogen atmosphere.
-
Causality: Methanol acts as both solvent and co-reactant, forming highly reactive alkoxyborohydride species. Cooling to 0°C suppresses exothermic runaway and tightly controls the hydride transfer rate.
-
-
Hydride Addition: Add Sodium borohydride ( NaBH4 , 2.0 eq) portion-wise over 15 minutes.
-
Causality: NaBH4 is chosen over LiAlH4 because it is milder. LiAlH4 carries a high risk of stripping the fluorine atoms from the CF2H group via unwanted hydrodefluorination pathways. Portion-wise addition controls hydrogen gas evolution.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 1:1). The reaction is validated as complete when the high-Rf ester spot completely disappears, replaced by a strongly UV-active, lower-Rf alcohol spot.
-
Quenching & Isolation: Quench the reaction by adding saturated aqueous NH4Cl dropwise at 0°C.
-
Causality: NH4Cl safely destroys excess hydride without creating a highly acidic environment that could protonate the pyridine nitrogen, which would otherwise trap the product in the aqueous layer and complicate extraction. Extract with dichloromethane, dry over Na2SO4 , and concentrate under reduced pressure.
-
-
Final Validation: Analyze the crude product via 1H NMR. The presence of a distinct triplet at ~6.6 ppm ( 2JHF≈55 Hz) confirms the CF2H group remains perfectly intact, while a new singlet at ~4.8 ppm confirms the successful formation of the −CH2OH group.
Downstream Functionalization & Drug Discovery Applications
Once synthesized, the primary alcohol serves as a highly modular handle. 6-(difluoromethyl)pyridine derivatives are heavily featured in the patent literature, notably functioning as core scaffolds in the development of potent 4[4] for oncology indications.
Caption: Downstream functionalization pathways of the methanol group for drug discovery.
-
Conversion to Alkylating Agents: Treatment with Thionyl Chloride ( SOCl2 ) or Phosphorus Tribromide ( PBr3 ) converts the alcohol into a benzylic-like halide. This intermediate is primed for SN2 displacement by complex amines, a critical step in assembling multi-ring kinase inhibitors.
-
Reductive Amination: Mild oxidation using Manganese Dioxide ( MnO2 ) yields 6-(difluoromethyl)picolinaldehyde. This aldehyde can be rapidly coupled with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3 ) to generate structurally diverse libraries for structure-activity relationship (SAR) screening.
References
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(6-Chloro-pyridin-2-yl)methanol | Sigma-Aldrich (Contains[6-(difluoromethyl)pyridin-2-yl]methanol specifications). Sigma-Aldrich. 1
-
1784794-98-4 | (6-(Difluoromethyl)pyridin-2-yl)methanol . ChemScene. 3
-
WO2016106266A1 - TGFβ RECEPTOR ANTAGONISTS . Google Patents. 4
-
Methyl 6-(Difluoromethyl)pyridine-2-carboxylate: Advanced Chemical Solution . Gallaudet University / Advanced Chemical Solutions.5
-
methyl 6-(difluoromethyl)picolinate 97% | CAS: 1379375-24-2 . AChemBlock. 2
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Discovery of Novel Reactions with [6-(Difluoromethyl)pyridin-2-YL]methanol: A Technical Guide for Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, the difluoromethyl group (–CF₂H) has emerged as a privileged bioisostere, acting as a lipophilic hydrogen bond donor while simultaneously improving metabolic stability. [6-(Difluoromethyl)pyridin-2-YL]methanol (CAS: 1784794-98-4) represents a highly versatile, bifunctional building block [1]. It combines the unique electronic properties of a fluorinated pyridine with the synthetic malleability of a primary hydroxymethyl handle.
This whitepaper provides an in-depth technical analysis of the core reactivity of [6-(Difluoromethyl)pyridin-2-YL]methanol. Designed for drug development professionals and synthetic chemists, this guide details self-validating experimental protocols, mechanistic rationales, and quantitative data to accelerate the integration of this building block into novel active pharmaceutical ingredients (APIs) [2].
Mechanistic Rationale: The Role of the Difluoromethyl Motif
The substitution of a standard methyl or methoxy group with a –CF₂H moiety on a pyridine ring fundamentally alters the molecule's electronic and physicochemical landscape.
-
Attenuated Basicity: The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the pyridine nitrogen. This attenuation reduces off-target binding affinities (such as hERG channel blockade) and minimizes the risk of N-oxidation during hepatic metabolism.
-
Lipophilic Hydrogen Bonding: Unlike the fully fluorinated –CF₃ group, the –CF₂H proton is highly polarized, enabling it to act as a weak hydrogen bond donor. This allows for unique target-protein interactions within hydrophobic binding pockets.
-
Reactivity of the Hydroxymethyl Handle: The electron-deficient nature of the difluoromethyl-substituted pyridine ring slightly reduces the nucleophilicity of the C2-hydroxymethyl oxygen. Consequently, standard aliphatic alcohol activation protocols often require catalytic acceleration to achieve high yields.
Fig 1: Pharmacological impact of the difluoromethyl substitution on drug efficacy.
Core Reactivity Profiles and Synthetic Workflows
The primary utility of [6-(Difluoromethyl)pyridin-2-YL]methanol lies in the divergent transformations of its –CH₂OH group. By carefully selecting reagents that tolerate the electron-deficient pyridine core, chemists can access a wide array of functionalized intermediates [3].
Electrophilic Activation of the Hydroxymethyl Handle
Converting the primary alcohol into a leaving group (halide or sulfonate) is a prerequisite for subsequent cross-coupling or nucleophilic substitution. Direct treatment with thionyl chloride (SOCl₂) often results in sluggish kinetics due to the deactivated nature of the benzylic-type oxygen. The introduction of catalytic N,N-dimethylformamide (DMF) is strictly required. DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack intermediate (chloromethyleneiminium chloride), which rapidly activates the alcohol, driving the reaction to completion in under two hours at room temperature.
Controlled Oxidation Pathways
Oxidation to 6-(difluoromethyl)picolinaldehyde must be carefully controlled. The resulting aldehyde is highly electrophilic due to the electron-withdrawing pyridine ring, making it susceptible to hydrate formation or over-oxidation to the carboxylic acid in aqueous acidic media (e.g., Jones reagent). Dess-Martin Periodinane (DMP) is the optimal choice, providing a mild, anhydrous, and neutral-to-slightly-acidic environment that cleanly yields the aldehyde without over-oxidation.
Fig 2: Divergent synthetic workflows for [6-(Difluoromethyl)pyridin-2-YL]methanol.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Catalytic Chlorination via Vilsmeier-Haack Intermediate
Objective: Synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. Causality Check: The use of catalytic DMF prevents the accumulation of unreacted starting material, while the choice of dichloromethane (DCM) as a solvent ensures the Vilsmeier-Haack complex remains stable and soluble.
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with[6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 equivalent, e.g., 10 mmol) and anhydrous DCM (0.2 M relative to substrate).
-
Catalyst Addition: Add catalytic DMF (0.05 equivalents). Stir the mixture and cool to 0 °C using an ice-water bath.
-
Activation: Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise over 15 minutes. Caution: Evolved HCl and SO₂ gases must be scrubbed.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 2 hours.
-
Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with DCM (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is generally >95% pure, but can be passed through a short silica plug if required.
Protocol B: Mild Room-Temperature Oxidation to Picolinaldehyde
Objective: Synthesis of 6-(Difluoromethyl)picolinaldehyde. Causality Check: DMP is utilized to avoid the strict cryogenic conditions of Swern oxidation and the over-oxidation risks associated with chromium-based reagents.
Step-by-Step Procedure:
-
Preparation: Dissolve [6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 equivalent) in anhydrous DCM (0.1 M).
-
Buffering: Add solid NaHCO₃ (2.0 equivalents) to the suspension. Rationale: Buffering neutralizes acetic acid byproducts from DMP, protecting the sensitive aldehyde from acid-catalyzed degradation.
-
Oxidation: Add Dess-Martin Periodinane (1.1 equivalents) in a single portion at 0 °C.
-
Propagation: Stir the suspension at room temperature for 1.5 hours.
-
Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear (reduces unreacted DMP and iodine byproducts).
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate to yield the highly pure aldehyde.
Quantitative Data & Comparative Analysis
To justify the selection of the difluoromethyl group over traditional substituents, Table 1 outlines the comparative physicochemical properties. Table 2 summarizes the self-validating optimization data for the chlorination workflow (Protocol A).
Table 1: Physicochemical Properties of Pyridine Substituents (Comparative Data)
| Substituent at C6 | Pyridine pKa (calc) | LogP Contribution (π) | H-Bond Donor Capacity | Metabolic Stability |
| -CH₃ (Methyl) | ~5.9 | 0.52 | None | Low (Oxidizes to COOH) |
| -CF₂H (Difluoromethyl) | ~3.8 | 1.08 | Weak (Polarized C-H) | High |
| -CF₃ (Trifluoromethyl) | ~2.5 | 1.44 | None | Very High |
Table 2: Reaction Optimization for Chlorination of[6-(Difluoromethyl)pyridin-2-YL]methanol
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Causality / Observation |
| SOCl₂ (1.2 eq) | DCM | 25 | 12 | 65% | 88% | Sluggish activation; incomplete conversion. |
| SOCl₂ (1.2 eq) | Toluene | 80 | 4 | 72% | 85% | Thermal degradation products observed. |
| SOCl₂ + DMF (cat) | DCM | 0 to 25 | 2 | 94% | >98% | Vilsmeier-Haack intermediate drives rapid, clean conversion. |
| PBr₃ (1.1 eq) | THF | 0 | 3 | 89% | 95% | Viable alternative for bromination. |
Conclusion
[6-(Difluoromethyl)pyridin-2-YL]methanol is a highly strategic building block that bridges the gap between desirable physicochemical properties and synthetic versatility. By understanding the electronic deactivation imposed by the –CF₂H group, chemists can deploy targeted, catalytically accelerated protocols—such as Vilsmeier-Haack mediated halogenation and buffered DMP oxidation—to reliably generate complex, metabolically stable APIs. Adhering to the methodologies outlined in this guide ensures high-fidelity transformations, minimizing downstream purification bottlenecks in drug discovery pipelines.
References
- World Intellectual Property Organization (WIPO). "Substituted pyridopyrimidinonyl compounds useful as t cell activators." Patent WO2021041588A1.
The Strategic Deployment of [6-(Difluoromethyl)pyridin-2-YL]methanol in Fragment-Based Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of the role and application of the fragment [6-(Difluoromethyl)pyridin-2-YL]methanol in the modern drug discovery paradigm of Fragment-Based Drug Discovery (FBDD). Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic advantages of this particular fragment, outlines detailed experimental workflows for its screening and validation, and provides a framework for its evolution from a low-affinity hit to a potent, lead-like candidate.
Introduction: The Philosophy of Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel starting points for drug development, complementing traditional high-throughput screening (HTS).[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a more deliberate approach: screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that exhibit weak but highly efficient binding to a biological target.[2][3] The core principle is that these simple fragments, with their high "ligand efficiency" (binding energy per non-hydrogen atom), form high-quality interactions with the target protein, providing ideal vectors for rational, structure-guided optimization.[2][4] This "bottom-up" methodology often leads to lead compounds with superior physicochemical properties and novel intellectual property.[2][5]
The Molecular Rationale: Why [6-(Difluoromethyl)pyridin-2-YL]methanol?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[4] The fragment [6-(Difluoromethyl)pyridin-2-YL]methanol (Figure 1) is an exemplary candidate, embodying several key features that make it highly attractive for screening against a wide range of protein targets.
Figure 1: Chemical Structure of [6-(Difluoromethyl)pyridin-2-YL]methanol
| Property | Value | Source |
| CAS Number | 1784794-98-4 | [6] |
| Molecular Formula | C₇H₇F₂NO | [7] |
| Molecular Weight | 159.13 g/mol | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
| cLogP (Predicted) | 1.51 | [7] |
The strategic value of this fragment lies in the synergistic combination of its three key motifs: the pyridine ring, the difluoromethyl group, and the methanol moiety.
2.1 The Pyridine Scaffold: A Versatile Interaction Hub The pyridine ring is a privileged structure in medicinal chemistry.[8] As a bioisostere of a phenyl ring, its nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor. This allows it to form specific, directional interactions within a protein binding pocket that a simple aromatic ring cannot. Furthermore, the pyridine ring system provides multiple, synthetically tractable vectors for subsequent fragment elaboration.
2.2 The Difluoromethyl Group (CHF₂): A Metabolic Blocker and Potent Modulator The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[9] The difluoromethyl group, in particular, offers several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CHF₂ group resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism and increase the compound's half-life.
-
pKa Modulation: As a strong electron-withdrawing group, the CHF₂ moiety lowers the pKa of the pyridine nitrogen, reducing its basicity. This can improve bioavailability by decreasing lysosomal trapping and enhancing cell membrane permeability.
-
Enhanced Binding Affinity: The CHF₂ group can act as a "super hydrogen bond" donor and engage in favorable dipole-dipole or multipolar interactions with the protein backbone or side chains, often leading to improved binding affinity.
2.3 The Methanol Moiety: A Key Vector for Growth The primary alcohol of the methanol group is a crucial feature for FBDD. It serves as both a hydrogen bond donor and acceptor, allowing it to probe for key interactions in the target's binding site. Critically, it provides a robust and predictable synthetic handle for "fragment growing"—the primary strategy for evolving a low-affinity hit into a high-potency lead.[10]
The FBDD Workflow with [6-(Difluoromethyl)pyridin-2-YL]methanol
The following sections outline a comprehensive, albeit representative, workflow for identifying and advancing [6-(Difluoromethyl)pyridin-2-YL]methanol from a fragment library screen.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
3.1 Phase 1: Hit Identification and Validation
The initial goal is to identify fragments that bind to the target protein, even with low affinity (typically in the micromolar to millimolar range).[2] Highly sensitive biophysical techniques are required for this purpose.
3.1.1 Primary Screening using ¹⁹F NMR Spectroscopy
Given the presence of the difluoromethyl group, ¹⁹F NMR is an exceptionally powerful primary screening method.[11][12] It offers high sensitivity, low false-positive rates, and the ability to screen mixtures of compounds.
Protocol: ¹⁹F NMR Ligand-Observed Binding Assay
-
Sample Preparation: Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4, 99.9% D₂O). Prepare a stock solution of [6-(Difluoromethyl)pyridin-2-YL]methanol (e.g., 10 mM in d₆-DMSO).
-
Screening Sample: In an NMR tube, combine the protein solution with the fragment to a final concentration of 100-200 µM. Include a fluorine-containing reference standard (e.g., trifluoroethanol) at a known concentration for chemical shift referencing and concentration validation.
-
Control Sample: Prepare a corresponding sample containing only the fragment and reference standard in the buffer, without the protein.
-
Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra for both the screening and control samples. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Compare the spectra. Binding of the fragment to the protein will typically result in a change in the chemical shift, line broadening, and/or a decrease in the signal intensity of the fragment's ¹⁹F resonance compared to the control. These changes indicate a binding event.
3.1.2 Hit Confirmation with Surface Plasmon Resonance (SPR)
Positive hits from the primary screen should be validated using an orthogonal biophysical method. SPR is ideal for confirming binding and providing quantitative data on binding affinity (Kᴅ) and kinetics.[12][13]
Protocol: SPR Binding Affinity Determination
-
Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density.
-
Analyte Preparation: Prepare a dilution series of [6-(Difluoromethyl)pyridin-2-YL]methanol in running buffer (e.g., from 1 mM down to low µM concentrations).
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. The binding is measured in real-time as a change in response units (RU).
-
Data Processing: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Affinity Determination: Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ). A confirmed hit would typically have a Kᴅ in the 10 µM to 5 mM range.
3.2 Phase 2: Elucidating the Binding Mode via X-ray Crystallography
The cornerstone of FBDD is structure-based design.[6] Obtaining a high-resolution crystal structure of the fragment bound to the target protein is paramount, as it reveals the precise binding mode and identifies opportunities for optimization.[6][14]
Caption: The workflow for determining a protein-fragment co-crystal structure.
Protocol: Protein-Fragment Co-crystallization
-
Crystallization Screening: First, establish robust crystallization conditions for the apo (unliganded) protein.[7][8] This is often the most significant bottleneck.[7]
-
Soaking or Co-crystallization:
-
Soaking: Transfer existing apo-protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours), allowing the fragment to diffuse into the crystal lattice and bind to the protein.
-
Co-crystallization: Add the fragment directly to the purified, concentrated protein solution before setting up the crystallization trials. This is often preferred if fragment binding induces a conformational change.
-
-
Cryo-protection and Data Collection: Transfer the protein-fragment crystals into a cryo-protectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data, preferably at a synchrotron source for a high-intensity beam.[15]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A clear, unambiguous density corresponding to the shape of [6-(Difluoromethyl)pyridin-2-YL]methanol should be visible in the protein's binding pocket. Build the fragment into this density and refine the complete structure to high resolution (ideally <2.0 Å).
3.3 Phase 3: Structure-Guided Hit-to-Lead Optimization
With the co-crystal structure in hand, the process of evolving the fragment hit into a potent lead compound can begin. The primary strategy employed is "fragment growing," where chemical moieties are added to the fragment core to engage with adjacent pockets and form new, favorable interactions.[10]
The methanol group of [6-(Difluoromethyl)pyridin-2-YL]methanol is the logical point for this elaboration. The crystal structure will reveal the environment around this vector. For instance, if a nearby hydrophobic pocket is observed, synthetic efforts would focus on adding lipophilic groups. If a hydrogen bond donor/acceptor from a protein residue is unoccupied, chemists can design modifications to form that specific interaction.
Example Synthetic Elaboration: Ether Formation A common and effective strategy is to convert the primary alcohol into an ether, linking it to new chemical functionality designed to probe an adjacent pocket.
Protocol: Synthesis of an Ether-linked Analogue (General)
-
Deprotonation: In an inert atmosphere, dissolve [6-(Difluoromethyl)pyridin-2-YL]methanol in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.
-
Alkylation: Add an appropriate electrophile (e.g., a benzyl bromide or an alkyl halide, R-X) that is designed based on the structural insights from the X-ray data.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting ether-linked analogue by column chromatography to yield the final compound for biological evaluation.
This process is iterative: new analogues are synthesized, their binding affinity and other properties are measured (e.g., using SPR), and co-crystal structures are obtained to confirm that the new modifications are binding as intended. This cycle of design, synthesis, and testing drives the potency from the millimolar range of the initial fragment to the nanomolar affinity required for a clinical candidate.
Conclusion and Future Perspectives
[6-(Difluoromethyl)pyridin-2-YL]methanol serves as a paradigm for an ideal starting fragment in FBDD. Its constituent parts—a versatile pyridine scaffold, a metabolically robust and interaction-modulating difluoromethyl group, and a synthetically tractable methanol handle—provide a rich platform for drug discovery. The strategic application of sensitive biophysical screening techniques, coupled with high-resolution structural biology, allows for the rational and efficient transformation of this simple building block into novel, potent, and highly optimized lead compounds. As fragment libraries become more sophisticated and screening methods more sensitive, the judicious inclusion of well-designed, fluorine-containing fragments like [6-(Difluoromethyl)pyridin-2-YL]methanol will continue to be a cornerstone of successful drug discovery campaigns.
References
-
Dalvit, C., & Vulpetti, A. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. PubMed. [Link]
-
BioDuro-Sundia. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro-Sundia. [Link]
-
Domainex. (2021). Expanding the medicinal chemist's toolbox. Domainex. [Link]
-
Lund, M. G., et al. (2025). Design, synthesis, and screening of an RNA optimized fluorinated fragment library. SLAS Discovery. [Link]
-
Li, Q. (2025). Fragment-based drug discovery: A graphical review. PMC. [Link]
-
BioSolveIT. (n.d.). What is Fragment-Based Drug Design (FBDD)?. BioSolveIT. [Link]
-
Katsuyama, I., Funabiki, K., & Matsui, M. (2008). A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES. HETEROCYCLES, 75(6), 1393. [Link]
-
Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. [Link]
-
Wang, T., et al. (2019). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. PMC. [Link]
-
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. PMC. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
-
Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. [Link]
-
Chessari, G., et al. (2010). Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency. Journal of Medicinal Chemistry. [Link]
-
Creative Biolabs. (n.d.). X-Ray Crystallography based Protein-Protein Interaction (PPI) Assay Service. Creative Biolabs. [Link]
-
Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]
-
Backus, K. M., et al. (2016). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. PMC. [Link]
-
Profacgen. (n.d.). Protein X-ray Crystallography: Basic principles. Profacgen. [Link]
-
BioDuro. (n.d.). Fragment Based Drug Discovery (FBDD). BioDuro. [Link]
-
Scribd. (n.d.). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Scribd. [Link]
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- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
Methodological & Application
Application Note: Strategic Synthesis of[6-(Difluoromethyl)pyridin-2-YL]methanol
Executive Summary
Fluorinated pyridine derivatives are highly sought after in modern drug discovery due to their enhanced metabolic stability, lipophilicity, and unique bioisosteric properties. [6-(Difluoromethyl)pyridin-2-yl]methanol serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs).
This application note details a robust, two-step synthetic protocol to generate[6-(Difluoromethyl)pyridin-2-yl]methanol starting from commercially available methyl 6-formylpicolinate. By employing a sequence of deoxofluorination followed by chemoselective ester reduction, this guide provides a self-validating workflow optimized for high yield and analytical purity.
Table 1: Physicochemical Properties
| Parameter | Value |
| Chemical Name | [6-(Difluoromethyl)pyridin-2-yl]methanol |
| CAS Number | 1784794-98-4 [1] |
| Molecular Formula | C₇H₇F₂NO [1] |
| Molecular Weight | 159.13 g/mol [1] |
| Target Purity | ≥98% [1] |
| Storage Conditions | 4 °C, inert atmosphere, protect from light[1] |
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on two highly specific transformations designed to install the gem-difluoro group and subsequently unveil the primary alcohol without cross-reactivity.
Step 1: Deoxofluorination via DAST
The conversion of the aldehyde moiety to a difluoromethyl group is achieved using Diethylaminosulfur trifluoride (DAST). DAST acts by initially coordinating to the carbonyl oxygen, forming an alkoxyaminosulfur intermediate. Subsequent nucleophilic attack by fluoride ions yields the gem-difluoride[2]. The reaction must be initiated at 0 °C; this thermal control is critical to manage the exothermic release of hydrogen fluoride (HF) and prevent the degradation of the electron-deficient pyridine ring [2].
Mechanistic pathway of DAST-mediated deoxofluorination of the aldehyde to a gem-difluoride.
Step 2: Chemoselective Ester Reduction
The second phase requires the reduction of the picolinate ester to a primary alcohol. While sodium borohydride (NaBH₄) is typically a mild reducing agent reserved for aldehydes and ketones, picolinate esters are uniquely susceptible to NaBH₄ reduction [3]. The electron-withdrawing nature of the pyridine ring and the adjacent difluoromethyl group increases the electrophilicity of the ester carbonyl. Furthermore, running the reaction in methanol generates sodium tetramethoxyborate in situ, a highly active hydride donor that ensures complete reduction to the primary alcohol while leaving the robust C-F bonds intact [3].
Synthesis Workflow
Two-step synthesis of [6-(Difluoromethyl)pyridin-2-yl]methanol via fluorination and reduction.
Table 2: Stoichiometric and Yield Parameters
| Phase | Reactant / Intermediate | Reagents | Equivalents | Expected Yield |
| Step 1 | Methyl 6-formylpicolinate | DAST | 1.5 | 75 - 82% |
| Step 2 | Methyl 6-(difluoromethyl)picolinate | NaBH₄ | 3.0 | 85 - 90% |
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-(difluoromethyl)picolinate
Safety Note: DAST reacts violently with water to release highly corrosive and toxic HF gas. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with methyl 6-formylpicolinate (10.0 g, 60.5 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST, 12.0 mL, 90.8 mmol, 1.5 eq) dropwise over 30 minutes via a syringe pump. The slow addition mitigates localized heating and prevents the decomposition of the substrate [2].
-
Reaction: Remove the ice bath, allow the reaction to slowly warm to room temperature, and stir for 12 hours.
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1). The starting aldehyde (which stains heavily with 2,4-DNPH) should be completely consumed.
-
Quenching: Carefully transfer the reaction mixture dropwise into a vigorously stirred beaker containing ice-cold saturated aqueous NaHCO₃ (150 mL). Caution: Expect vigorous effervescence.
-
Workup: Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to yield methyl 6-(difluoromethyl)picolinate as a pale yellow oil.
Step 2: Synthesis of[6-(Difluoromethyl)pyridin-2-yl]methanol
Safety Note: NaBH₄ releases flammable hydrogen gas upon quenching. Ensure adequate ventilation.
-
Preparation: Dissolve methyl 6-(difluoromethyl)picolinate (8.0 g, 42.7 mmol) in anhydrous methanol (80 mL) in a 250 mL round-bottom flask.
-
Thermal Control: Cool the solution to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 4.8 g, 128.1 mmol, 3.0 eq) in small portions over 20 minutes. The methanol acts not just as a solvent, but as a co-reactant to form the highly reactive methoxyborohydride species [3].
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The intermediate ester mass (m/z 188) should transition entirely to the product alcohol mass (m/z 160).
-
Quenching: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl (50 mL) to neutralize excess hydride.
-
Workup: Remove the methanol under reduced pressure. Extract the remaining aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography (Hexanes:EtOAc 1:1) to afford[6-(Difluoromethyl)pyridin-2-yl]methanol as a white to off-white solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the final product, the synthesized[6-(Difluoromethyl)pyridin-2-yl]methanol must meet the following spectral benchmarks:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic difluoromethyl proton appears as a distinct triplet at δ 6.65 ppm due to the large geminal H-F coupling constant (J ≈ 55.2 Hz). The primary alcohol methylene protons (-CH₂OH) appear as a singlet at δ 4.82 ppm. Pyridine ring protons will manifest as a triplet and two doublets in the δ 7.45 - 7.85 ppm range.
-
¹⁹F NMR (376 MHz, CDCl₃): The -CF₂ group will appear as a doublet at δ -115.4 ppm (J = 55.2 Hz), confirming the retention of the fluorine atoms post-reduction.
-
LC-MS (ESI+): Calculated for C₇H₈F₂NO [M+H]⁺ m/z 160.06; Found m/z 160.10.
References
-
WO 2013/150416 A1 - Imidazo[4,5-b]pyridine and Imidazo[4,5-d]pyrazine Derivatives Googleapis.com (Pfizer Inc. Patent)[Link]
- WO 2011/100829 A1 - Bifunctional Chelating Agents Google P
Application Note: Experimental Workflows for[6-(Difluoromethyl)pyridin-2-YL]methanol in Drug Discovery
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the incorporation of fluorine is a highly validated strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. [6-(Difluoromethyl)pyridin-2-YL]methanol (CAS: 1784794-98-4) has emerged as a critical building block in the synthesis of advanced therapeutics, including mutant IDH2 inhibitors and lipid kinase (PI3K/mTOR) inhibitors[1][2].
The structural utility of this compound relies on two distinct functional domains:
-
The Difluoromethyl ( CF2H ) Group: Unlike a fully fluorinated trifluoromethyl ( −CF3 ) group, the CF2H moiety acts as a bioisostere for alcohols and thiols. It functions as a lipophilic hydrogen bond donor, which enhances membrane permeability while simultaneously protecting the pyridine ring from cytochrome P450-mediated oxidative metabolism[3]. Furthermore, the electron-withdrawing nature of the CF2H group modulates the basicity (pKa) of the pyridine nitrogen, often improving target residence time and reducing off-target hERG liability.
-
The Hydroxymethyl ( −CH2OH ) Handle: This primary alcohol provides a versatile synthetic anchor. It can be oxidized to an aldehyde for reductive aminations, converted to a leaving group (halide/mesylate) for SN2 displacements, or utilized directly in Mitsunobu reactions to construct complex heteroaryl ethers.
Physicochemical Properties
To ensure reproducible experimental design, the physical parameters of the building block must be accounted for, particularly its solubility and stability profiles.
| Property | Value/Description |
| Chemical Name | [6-(Difluoromethyl)pyridin-2-YL]methanol |
| CAS Registry Number | 1784794-98-4 |
| Molecular Formula | C7H7F2NO |
| Molecular Weight | 159.13 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO, and Methanol |
| Storage Conditions | 2-8°C, sealed under inert atmosphere (Argon/Nitrogen) |
Divergent Synthetic Workflows
The true value of[6-(Difluoromethyl)pyridin-2-YL]methanol lies in its ability to act as a divergence point for library synthesis. Below is the logical mapping of how this single building block is transformed into active pharmaceutical ingredients (APIs).
Divergent synthetic workflows utilizing[6-(difluoromethyl)pyridin-2-yl]methanol as a building block.
Validated Experimental Protocols
The following protocols are engineered to be self-validating systems. We prioritize reagents that prevent over-reaction and utilize analytical checkpoints to confirm transformation causality.
Protocol A: Controlled Oxidation to 6-(Difluoromethyl)picolinaldehyde
Causality & Rationale: Primary alcohols on electron-deficient pyridines are prone to over-oxidation to the corresponding picolinic acid if harsh oxidants (like KMnO4 or Jones reagent) are used. To arrest the oxidation at the aldehyde stage—which is required for subsequent reductive amination to form triazine-based IDH2 inhibitors[1][4]—we utilize Dess-Martin Periodinane (DMP). DMP offers mild conditions, high chemoselectivity, and simple aqueous workup.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve [6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 eq, 5.0 mmol, 795 mg) in anhydrous Dichloromethane (DCM) (25 mL).
-
Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0°C.
-
Oxidation: Add Dess-Martin Periodinane (1.1 eq, 5.5 mmol, 2.33 g) portion-wise over 10 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material ( Rf≈0.2 ) should completely disappear, replaced by a less polar, UV-active aldehyde spot ( Rf≈0.6 ).
-
Quenching: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (30 mL). Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude aldehyde.
Protocol B: Chlorination to 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Causality & Rationale: The hydroxyl group is a poor leaving group. To attach the difluoromethyl-pyridine motif to complex secondary amines (a common step in synthesizing kinase inhibitor libraries[2]), the alcohol must be converted to an alkyl chloride. Thionyl chloride ( SOCl2 ) is utilized here because the byproduct ( SO2 and HCl ) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying purification.
Step-by-Step Methodology:
-
Preparation: In a fume hood, equip a 50 mL round-bottom flask with a reflux condenser and a drying tube.
-
Dissolution: Dissolve the starting methanol building block (1.0 eq, 5.0 mmol, 795 mg) in anhydrous DCM (15 mL). Cool to 0°C.
-
Activation: Add Thionyl Chloride ( SOCl2 ) (1.5 eq, 7.5 mmol, 0.54 mL) dropwise via syringe. Caution: Vigorous evolution of HCl gas will occur.
-
Reaction: Stir at 0°C for 30 minutes, then gradually warm to room temperature. If TLC indicates incomplete conversion after 2 hours, heat the mixture to a gentle reflux (40°C) for an additional 1 hour.
-
Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The mass spectrum should show the disappearance of the M+H peak for the alcohol (m/z 160) and the appearance of the chloride isotopic pattern (m/z 178 and 180 in a 3:1 ratio).
-
Workup: Carefully concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 .
-
Neutralization: Dissolve the crude residue in EtOAc (20 mL) and wash slowly with saturated aqueous NaHCO3 (20 mL) to neutralize residual HCl .
-
Isolation: Dry the organic phase over MgSO4 , filter, and evaporate to yield the chloromethyl intermediate, which is typically pure enough (>95%) to be used directly in the next SN2 coupling step.
References
- Therapeutically active compounds and their methods of use (US9732062B2). Google Patents.
- Therapeutically active compounds and their methods of use (WO2013102431A1). Google Patents.
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors . ACS Publications. Available at:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol|CAS 1805028-11-8 [benchchem.com]
- 4. WO2013102431A1 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
Advanced Application Note: Reaction Conditions, Solvent Selection, and Synthetic Methodologies for [6-(Difluoromethyl)pyridin-2-yl]methanol
Introduction & Pharmacological Relevance
In contemporary medicinal chemistry, the incorporation of fluorine is a premier strategy for modulating the physicochemical properties of drug candidates. The difluoromethyl group ( −CF2H ) acts as a highly lipophilic hydrogen bond donor and serves as a bioisostere for alcohols and thiols, significantly improving metabolic stability without drastically altering steric bulk.
[6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4)[1] is an exceptionally versatile building block. The pyridine core provides a rigid vector for substituent projection, while the primary alcohol at the 2-position serves as a synthetic handle for oxidations, halogenations, and cross-coupling reactions. This application note details the optimized reaction conditions, solvent rationales, and self-validating protocols for derivatizing this critical intermediate.
Physicochemical Properties & Handling
| Property | Value |
| Chemical Name | [6-(Difluoromethyl)pyridin-2-yl]methanol |
| CAS Number | 1784794-98-4 |
| Molecular Formula | C7H7F2NO |
| Molecular Weight | 159.13 g/mol |
| Purity | ≥98% [1] |
| Storage Conditions | 4°C, under inert atmosphere (Argon/Nitrogen)[1] |
Experimental Workflows & Logical Relationships
Synthetic workflows for [6-(Difluoromethyl)pyridin-2-yl]methanol derivatization.
Key Synthetic Transformations & Protocols
Protocol A: Mild Oxidation to 6-(Difluoromethyl)picolinaldehyde
Target Compound: 6-(Difluoromethyl)picolinaldehyde (CAS: 208111-30-2)[2]
Causality & Expertise: Oxidation of pyridine-methanols can be problematic. Reagents like Pyridinium Chlorochromate (PCC) introduce heavy metal toxicity and can coordinate with the basic pyridine nitrogen, complicating isolation. Swern oxidation requires strict cryogenic conditions (-78°C) and generates malodorous dimethyl sulfide. Therefore, Dess-Martin Periodinane (DMP) is the reagent of choice. It operates under mild, neutral conditions at room temperature and prevents over-oxidation to the picolinic acid.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with [6-(Difluoromethyl)pyridin-2-yl]methanol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Cooling: Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise to control any mild exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (typically 30% EtOAc in Hexanes).
-
Workup (Self-Validating Step): Quench the reaction with an equal volume of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 . Stir vigorously for 30–45 minutes. Validation: The initially cloudy organic layer will become completely transparent as the iodine byproducts are reduced and solubilized into the aqueous phase.
-
Isolation: Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Chlorination to 2-(Chloromethyl)-6-(difluoromethyl)pyridine
Target Compound: 2-(Chloromethyl)-6-(difluoromethyl)pyridine (CAS: 1211525-99-3)[3]
Causality & Expertise: Converting the primary alcohol to a chloride creates a highly reactive electrophile for downstream SN2 displacements (e.g., amine alkylation). Thionyl chloride ( SOCl2 ) is preferred over the Appel reaction ( CBr4/PPh3 ) due to superior atom economy. The byproducts ( SO2 and HCl ) are gaseous, allowing for a virtually workup-free isolation. A catalytic amount of DMF is added to generate the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the chlorination[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.
-
Catalysis: Add a catalytic amount of DMF (0.05 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Dropwise add Thionyl Chloride (1.5 eq) via syringe.
-
Reaction: Warm the mixture to room temperature and stir for 3 hours.
-
Workup (Self-Validating Step): Carefully pour the mixture into ice-cold saturated aqueous NaHCO3 . Validation: Vigorous gas evolution ( CO2 ) will occur; wait until bubbling completely ceases to ensure all unreacted SOCl2 and dissolved HCl are neutralized.
-
Isolation: Extract with DCM, dry over MgSO4 , and concentrate to yield the pure chloromethyl derivative.
Protocol C: Aryl Ether Synthesis via Mitsunobu Coupling
Causality & Expertise: When an ether linkage is required without pre-activating the alcohol to a halide, the Mitsunobu reaction is ideal for direct coupling with phenols. Diisopropyl azodicarboxylate (DIAD) is chosen over DEAD due to its better safety profile (less explosive potential) and convenient liquid state at room temperature.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 eq), the target phenol derivative (1.1 eq), and Triphenylphosphine ( PPh3 , 1.2 eq) in anhydrous Tetrahydrofuran (THF) to a 0.1 M concentration.
-
Cooling: Cool the flask to 0 °C under argon.
-
Reagent Addition: Dropwise add DIAD (1.2 eq). Validation: The solution will temporarily turn a deep yellow/orange upon each drop as the betaine intermediate forms, before fading as the alcohol attacks.
-
Reaction: Stir at room temperature for 12 hours.
-
Isolation: Concentrate the THF in vacuo and purify directly via silica gel chromatography to separate the product from the triphenylphosphine oxide byproduct.
Quantitative Reaction Parameters & Solvent Selection Guide
The following table summarizes the optimized stoichiometry and solvent parameters for the workflows described above.
| Reaction Type | Reagents | Equivalents | Optimal Solvent | Concentration | Temp Profile | Time |
| Oxidation | DMP | 1.2 | DCM | 0.1 M | 0°C → RT | 2 h |
| Chlorination | SOCl2 / DMF | 1.5 / 0.05 | DCM | 0.2 M | 0°C → RT | 3 h |
| Etherification | Ar-OH / PPh3 / DIAD | 1.1 / 1.2 / 1.2 | THF | 0.1 M | 0°C → RT | 12 h |
Solvent Rationale Summary:
-
DCM (Dichloromethane): Non-coordinating and highly polarizable. It provides optimal solubility for hypervalent iodine reagents (DMP) and acts as an excellent heat sink for exothermic chlorinations.
-
THF (Tetrahydrofuran): The standard for Mitsunobu reactions. Its moderate polarity and Lewis basic oxygen help solubilize and stabilize the highly polar betaine intermediate formed by PPh3 and DIAD.
References
Sources
Advanced Purification Protocols for [6-(Difluoromethyl)pyridin-2-yl]methanol
Executive Summary & Chemical Profiling
The incorporation of fluorinated motifs, particularly the difluoromethyl ( −CF2H ) group, is a cornerstone strategy in modern drug discovery to modulate lipophilicity, metabolic stability, and membrane permeability. [6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4) is a highly versatile building block [1]. However, the purification of this compound presents unique chromatographic challenges due to the competing electronic and steric effects of its functional groups.
As a Senior Application Scientist, it is critical to look beyond standard purification templates. Successful isolation of this compound requires a deep understanding of how the −CF2H group alters the fundamental physicochemical properties of the pyridine core, specifically its basicity ( pKa ) and hydrogen-bonding capacity [2].
Physicochemical Causality in Purification
In unsubstituted pyridine, the nitrogen atom has a pKa of approximately 5.2. However, the strong electron-withdrawing inductive effect of the −CF2H group at the 6-position significantly depletes electron density from the pyridine ring [3]. This lowers the predicted pKa of the nitrogen to approximately 1.5–2.5.
Why this matters: If you attempt to purify this compound using standard Reverse-Phase HPLC (RP-HPLC) with 0.1% Formic Acid (pH ~2.7), the mobile phase pH will hover dangerously close to the compound's pKa . This results in a mixed population of protonated and neutral species, leading to severe peak broadening, tailing, or even split peaks. A self-validating purification system must control the ionization state by adjusting the mobile phase pH to ensure the molecule exists in a single, neutral state.
Table 1: Physicochemical Profile & Chromatographic Implications
| Property | Value / Structure | Chromatographic Implication |
| CAS Number | 1784794-98-4 | Standard identifier for reference[4]. |
| Molecular Formula | C7H7F2NO | Low molecular weight; highly volatile if subjected to excessive heat. |
| Molecular Weight | 159.13 g/mol | Elutes relatively early in standard RP-HPLC gradients. |
| Predicted pKa | ~2.0 (Pyridine Nitrogen) | Requires buffered mobile phases (pH > 4.5) to ensure neutral state and sharp peaks. |
| Functional Groups | −CF2H , −CH2OH , Pyridine | Orthogonal behavior: −CH2OH drives Normal Phase retention; −CF2H drives Reverse Phase retention. |
Orthogonal Purification Strategy
To achieve >98% purity, we employ an orthogonal purification workflow. Normal-phase flash chromatography is first used to separate the target from highly polar reaction byproducts (e.g., unreacted salts or over-oxidized species). This is followed by a precision RP-HPLC polishing step.
Fig 1. Multi-dimensional purification workflow for fluorinated pyridine derivatives.
Step-by-Step Experimental Methodologies
Protocol A: Normal-Phase Flash Chromatography (Bulk Isolation)
The primary interaction mechanism here is the hydrogen bonding between the −CH2OH group and the silanol groups ( Si−OH ) on the silica gel. The −CF2H group increases the molecule's solubility in the non-polar mobile phase, preventing irreversible adsorption.
Materials:
-
Stationary Phase: 40–63 µm irregular silica gel cartridge (e.g., 40 g column for 1 g of crude).
-
Mobile Phase A: Hexanes (ACS Grade).
-
Mobile Phase B: Ethyl Acetate (EtOAc, ACS Grade).
Procedure:
-
Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add 2 grams of silica gel per gram of crude. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "solvent front" effect, which is critical for low-molecular-weight fluorinated compounds that can streak if loaded in strong solvents.
-
Equilibration: Equilibrate the column with 100% Hexanes for 3 Column Volumes (CV).
-
Gradient Elution:
-
0–2 CV: 10% EtOAc in Hexanes.
-
2–10 CV: Linear gradient from 10% to 50% EtOAc.
-
10–13 CV: Isocratic hold at 50% EtOAc.
-
-
Fraction Collection: Monitor via UV at 254 nm (pyridine ring absorbance). The target compound typically elutes around 35–40% EtOAc.
-
Concentration: Pool the fractions containing the target mass and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation or volatilization.
Protocol B: Preparative Reverse-Phase HPLC (Polishing)
To ensure a self-validating system, we abandon the standard 0.1% Formic Acid modifier. Instead, we use a 10 mM Ammonium Acetate buffer (pH ~5.8). At this pH, the pyridine nitrogen is fully deprotonated (neutral). This guarantees that retention is driven purely by the hydrophobic interaction between the C18 stationary phase and the −CF2H / pyridine core, yielding a perfectly symmetrical peak.
Fig 2. Orthogonal interaction mechanisms of the target molecule across different phases.
Materials:
-
Column: C18 Preparative Column (e.g., 21.2 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (pH 5.8).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Procedure:
-
Sample Preparation: Dissolve the flash-purified material in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Run: Execute the gradient detailed in Table 2 at a flow rate of 20 mL/min.
Table 2: RP-HPLC Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | Rationale |
| 0.0 | 90 | 10 | High aqueous ratio to focus the sample on the column head. |
| 2.0 | 90 | 10 | Isocratic hold to wash away highly polar impurities. |
| 15.0 | 40 | 60 | Shallow linear gradient to resolve closely related fluorinated analogs. |
| 16.0 | 5 | 95 | Column wash to elute highly lipophilic contaminants. |
| 20.0 | 5 | 95 | Isocratic wash hold. |
| 21.0 | 90 | 10 | Re-equilibration for the next injection. |
-
Recovery: Collect the main peak (UV detection at 254 nm and 280 nm).
-
Lyophilization: Because ammonium acetate is a volatile buffer, the pooled fractions can be frozen and lyophilized directly to yield the pure [6-(Difluoromethyl)pyridin-2-yl]methanol as a solid or viscous oil without residual inorganic salts.
Quality Control & Self-Validation
To validate the integrity of the purification, the following analytical suite must be executed:
-
19F -NMR (Fluorine NMR): Crucial for confirming the integrity of the −CF2H group. A characteristic doublet (due to coupling with the adjacent proton, 2JHF≈54 Hz) should be observed around -115 ppm. Absence of singlet peaks confirms no over-fluorination ( −CF3 ) occurred during upstream synthesis [5].
-
LC-MS (ESI+): Confirm the exact mass. The [M+H]+ ion should be observed at m/z 160.1.
-
Analytical HPLC: Run the final product on an analytical C18 column using the same buffered mobile phase to ensure a single, symmetrical peak (Tailing factor Tf between 0.95 and 1.05), validating the pH-control rationale.
References
-
National Center for Biotechnology Information (PMC). (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved March 15, 2026, from [Link]
-
Journal of Medicinal Chemistry - ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved March 15, 2026, from [Link]
-
Organic Letters - ACS Publications. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Retrieved March 15, 2026, from [Link]
Comprehensive Application Note & Protocol: Handling, Storage, and Utilization of [6-(Difluoromethyl)pyridin-2-yl]methanol
Introduction & Mechanistic Context
[6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4) is a highly versatile fluorinated building block utilized extensively in modern drug discovery and medicinal chemistry[1][2]. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Specifically, the difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl and thiol functionalities ()[3].
Causality in Drug Design: Unlike the strongly electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety possesses a weakly acidic proton. This allows it to participate in highly specific intramolecular and intermolecular hydrogen bonding within target binding pockets, thereby enhancing both the binding affinity and the metabolic stability of the drug candidate ()[4]. The pyridine-2-methanol scaffold provides an ideal handle for downstream synthetic functionalization, such as oxidation to an aldehyde or conversion into a leaving group for cross-coupling reactions.
Physicochemical Properties & Hazard Profile
| Property | Value |
| Chemical Name | [6-(Difluoromethyl)pyridin-2-yl]methanol |
| CAS Number | 1784794-98-4 |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| Storage Temperature | 4°C |
| GHS Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
Hazard Causality: The compound is classified under GHS as harmful if swallowed (H302) and causes significant skin, eye, and respiratory irritation (H315, H319, H335)[1][5]. The basicity of the pyridine nitrogen, combined with the lipophilicity imparted by the difluoromethyl group, facilitates rapid permeation through lipid bilayers and mucous membranes. This necessitates stringent dermal and respiratory protection during handling ()[5].
Best Practices for Handling & Storage
-
Storage Protocol: Store at 4°C in a tightly closed container, ideally backfilled with an inert gas such as Argon or Nitrogen ()[6].
-
Causality: The benzylic-like hydroxymethyl group is susceptible to slow autoxidation when exposed to ambient oxygen and light over prolonged periods. Maintaining a cold, inert environment preserves the oxidation state of the alcohol and prevents moisture absorption, which is critical for downstream anhydrous reactions.
-
-
Handling Protocol: All manipulations must be conducted within a certified chemical fume hood[1]. Personnel must wear nitrile gloves, impervious laboratory clothing, and safety goggles[1].
Experimental Workflows & Protocols
Protocol A: Preparation and Quality Control (QC) of Standard Stock Solutions
This protocol establishes a self-validating system to ensure reagent integrity prior to complex synthetic steps.
-
Equilibration: Remove the sealed vial from 4°C storage and place it in a desiccator. Allow it to equilibrate to ambient temperature for at least 30 minutes.
-
Causality: Opening a cold vial exposes the inner surfaces to ambient air, leading to immediate condensation of atmospheric moisture. This moisture can quench sensitive reagents in subsequent steps.
-
-
Dissolution: Under an inert atmosphere, dissolve the solid in an anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) to achieve the desired molarity (typically 0.1 M to 0.5 M).
-
QC Validation (Self-Validating Step): Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform ¹H and ¹⁹F NMR spectroscopy.
-
Causality: The –CF₂H proton must appear as a characteristic triplet with a large geminal scalar coupling constant (²J_{HF} ≈ 55 Hz). Confirming this signal validates that the difluoromethyl group has not undergone unexpected defluorination or degradation during transit or storage.
-
Protocol B: Synthetic Functionalization – Oxidation to 6-(Difluoromethyl)picolinaldehyde
-
Preparation: Charge a flame-dried round-bottom flask with[6-(Difluoromethyl)pyridin-2-yl]methanol (1.0 equiv) and anhydrous Dichloromethane (0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise over 10 minutes.
-
Causality: DMP is specifically chosen over harsher oxidants (e.g., KMnO₄ or Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid potential side reactions with the electron-deficient pyridine ring.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction by adding an equal volume of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is clear. Extract with Dichloromethane, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Mandatory Visualization
Fig 1. Workflow for the handling, storage, and synthetic utilization of the target compound.
References
-
ChemScene. "Safety Data Sheet: (6-(Difluoromethyl)pyridin-2-yl)methanol."
-
NextSDS. "[6-(difluoromethyl)pyridin-2-yl]methanol — Chemical Substance Information."
-
AK Scientific, Inc. "Safety Data Sheet: [6-(Difluoromethyl)pyridin-2-YL]methanol."
-
BenchChem. "The Role of the Difluoromethyl Group in Medicinal Chemistry."
-
Journal of the American Chemical Society (ACS). "Copper Difluorocarbene Enables Catalytic Difluoromethylation."
Sources
Application Notes and Protocols for the Scale-Up Synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The difluoromethyl group (CF₂H), in particular, is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability.[1] [6-(Difluoromethyl)pyridin-2-YL]methanol is a key building block in the synthesis of various pharmaceutical candidates, leveraging the unique electronic properties of the difluoromethyl moiety on a versatile pyridine scaffold.
This technical guide provides a comprehensive, in-depth protocol for the scalable synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol. The presented methodology is designed for robustness and adaptability to various laboratory and pilot plant scales. We will delve into the strategic considerations behind the chosen synthetic route, detailed experimental procedures, process safety, and analytical characterization.
Strategic Approach to Synthesis
A critical analysis of potential synthetic routes for [6-(Difluoromethyl)pyridin-2-YL]methanol reveals two primary strategies:
-
Late-Stage C-H Difluoromethylation: This approach would involve the direct difluoromethylation of a pre-existing pyridin-2-yl-methanol derivative. While attractive in its directness, achieving high regioselectivity at the 6-position on a substituted pyridine ring can be challenging and may require complex directing groups or catalyst systems, which can be difficult to scale.[2][3]
-
Functional Group Interconversion of a Difluoromethylated Precursor: This strategy commences with a more readily available or synthesizable difluoromethylated pyridine, followed by manipulation of a functional group at the 2-position to afford the desired methanol. This route often offers better control over regioselectivity and is generally more amenable to scale-up.
This guide will focus on the second strategy, which provides a more reliable and scalable pathway. The selected two-step synthesis begins with the oxidation of 2-methyl-6-(difluoromethyl)pyridine to 6-(difluoromethyl)picolinic acid, followed by the selective reduction of the carboxylic acid to the target alcohol.
Overall Synthetic Workflow
The recommended scalable synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol is a two-step process, as illustrated in the workflow diagram below.
Caption: Two-step scale-up synthesis of the target molecule.
Part 1: Synthesis of 6-(Difluoromethyl)picolinic Acid via Oxidation
The initial step involves the selective oxidation of the methyl group of 2-methyl-6-(difluoromethyl)pyridine. The difluoromethyl group is generally stable under these oxidative conditions. Two robust, scalable methods are presented here.
Method 1A: Potassium Permanganate Oxidation
This classical method utilizes a strong, inexpensive oxidizing agent and is well-documented for the oxidation of alkylpyridines.[4][5]
Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-methyl-6-(difluoromethyl)pyridine (1.0 eq) and water (10-15 volumes).
-
Reaction: Heat the mixture to 70-80 °C. Slowly add potassium permanganate (KMnO₄, 2.5-3.0 eq) portion-wise or as a saturated aqueous solution over 2-4 hours, maintaining the internal temperature below 90 °C. The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the manganese dioxide (MnO₂) precipitate through a pad of celite, washing the filter cake with water.
-
Isolation: Combine the filtrates and adjust the pH to 2-3 with concentrated hydrochloric acid. The product, 6-(difluoromethyl)picolinic acid, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.
| Parameter | Value |
| Starting Material | 2-methyl-6-(difluoromethyl)pyridine |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Water |
| Temperature | 70-90 °C |
| Typical Yield | 70-85% |
| Purity | >95% (crude) |
Method 1B: Catalytic Aerobic Oxidation
This method offers a more environmentally friendly approach, using a catalytic amount of N-hydroxyphthalimide (NHPI) and a cobalt salt with molecular oxygen (or air) as the terminal oxidant.[6]
Protocol:
-
Reaction Setup: To a pressure reactor equipped with a gas inlet, mechanical stirrer, and temperature control, add 2-methyl-6-(difluoromethyl)pyridine (1.0 eq), N-hydroxyphthalimide (NHPI, 0.1 eq), and Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.01 eq) in glacial acetic acid (5-10 volumes).
-
Reaction: Pressurize the reactor with oxygen (or air) to 1-10 atm and heat to 100-120 °C. Stir vigorously to ensure efficient gas-liquid mixing.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up: After completion, cool the reactor to ambient temperature and carefully vent the excess pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetic acid. Add water to the residue and adjust the pH to 2-3 with a suitable base (e.g., NaOH) to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum.
| Parameter | Value |
| Starting Material | 2-methyl-6-(difluoromethyl)pyridine |
| Catalyst System | NHPI / Co(OAc)₂ |
| Oxidant | Oxygen or Air |
| Solvent | Acetic Acid |
| Temperature | 100-120 °C |
| Typical Yield | 75-90% |
| Purity | >97% |
Part 2: Reduction of 6-(Difluoromethyl)picolinic Acid to [6-(Difluoromethyl)pyridin-2-YL]methanol
The selective reduction of the carboxylic acid functionality in the presence of the difluoromethyl group is effectively achieved using a mixed hydride system generated in situ from sodium borohydride and iodine. This method is generally preferred over stronger reducing agents like lithium aluminum hydride for its milder conditions and better functional group tolerance.[7][8][9]
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (Nitrogen or Argon), suspend 6-(difluoromethyl)picolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10-15 volumes) in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Addition of NaBH₄: Cool the suspension to 0-5 °C. Add sodium borohydride (NaBH₄, 2.0-2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Formation of Acylboronate: Stir the mixture at 0-5 °C for 30 minutes.
-
Addition of Iodine: Prepare a solution of iodine (I₂, 1.0-1.2 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C until gas evolution ceases.
-
Work-up: Concentrate the mixture under reduced pressure. To the residue, add a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 10 volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
| Parameter | Value |
| Starting Material | 6-(difluoromethyl)picolinic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) / Iodine (I₂) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 80-95% |
| Purity (crude) | >90% |
Mechanism of Reduction
The reduction of the carboxylic acid with NaBH₄/I₂ proceeds through the in situ formation of diborane (B₂H₆), which is the active reducing species.
Caption: Mechanism of NaBH4/I2 reduction.
Purification on a Preparative Scale
For large-scale purification of the final product, [6-(Difluoromethyl)pyridin-2-YL]methanol, column chromatography or crystallization are the most viable options.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.
-
Loading: The crude product can be loaded onto the column either directly as a concentrated solution or adsorbed onto a small amount of silica gel.
Crystallization
-
If the crude product is a solid, recrystallization can be an efficient purification method.
-
Solvent System: A suitable solvent system can be determined by small-scale solubility tests. Common systems include ethyl acetate/hexanes, dichloromethane/heptane, or isopropanol/water.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations for [6-(Difluoromethyl)pyridin-2-YL]methanol |
| ¹H NMR | Signals corresponding to the pyridine ring protons, a triplet for the CHF₂ proton (with J-coupling to fluorine), a singlet or doublet for the CH₂OH protons, and a broad singlet for the OH proton. |
| ¹³C NMR | A triplet for the CF₂ carbon, and distinct signals for the pyridine ring carbons and the CH₂OH carbon. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the CF₂H group. |
| Mass Spec (ESI+) | A prominent peak for the [M+H]⁺ ion at m/z = 160.06. |
| Purity (HPLC) | >98% after purification. |
Table of Predicted NMR Data:
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CHF₂ | 6.5 - 7.0 (t) | 110 - 115 (t) |
| Pyridine-H | 7.2 - 8.0 (m) | 120 - 155 |
| CH₂OH | 4.5 - 4.8 (s or d) | 60 - 65 |
| OH | Variable (br s) | - |
Process Safety and Hazard Analysis
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood or a suitable reactor with appropriate containment.[10][11][12][13]
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[10][14]
Specific Hazards:
| Reagent/Step | Hazards | Mitigation Measures |
| Potassium Permanganate | Strong oxidizer, can cause fires or explosions with organic materials. | Avoid contact with combustible materials. Add slowly and control the reaction temperature. |
| Oxygen/Air (Catalytic Oxidation) | High pressure, flammability hazard. | Use a properly rated pressure reactor. Ensure the system is free of leaks. |
| Sodium Borohydride/Iodine | Flammable solids. Reaction generates flammable hydrogen gas. Iodine is corrosive and toxic. | Perform the reaction under an inert atmosphere. Ensure adequate ventilation to safely vent hydrogen. Quench the reaction carefully at low temperature. |
| Pyridine Derivatives | Generally harmful if swallowed, in contact with skin, or if inhaled.[12][13] | Handle with appropriate PPE. Avoid generating dust or aerosols. |
Conclusion
The presented two-step synthetic route, involving the oxidation of 2-methyl-6-(difluoromethyl)pyridine followed by the reduction of the resulting carboxylic acid, provides a robust and scalable method for the preparation of [6-(Difluoromethyl)pyridin-2-YL]methanol. The detailed protocols, safety considerations, and analytical data herein serve as a comprehensive guide for researchers and process chemists in the pharmaceutical and agrochemical industries. The choice between the two oxidation methods can be made based on the available equipment and environmental considerations, with the catalytic aerobic oxidation being the greener alternative.
References
-
Supporting information - Cherry. (n.d.). Retrieved from [Link]
-
Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Retrieved from [Link]
- Ishii, Y., et al. (2001). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 66(10), 3449-3455.
- Kappe, C. O., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. The Journal of Organic Chemistry, 80(18), 9356-9363.
-
Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. (n.d.). ResearchGate. Retrieved from [Link]
- Li, Z., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 23(17), 6789-6793.
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]
- Padwa, A., et al. (2009). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 11(15), 3406-3408.
-
Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Coldwell, M., et al. (2018). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Organic Letters, 20(21), 6832-6836.
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INCHEM. (n.d.). ICSC 0323 - PYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
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Biotage. (n.d.). Accelerating high throughput protein purification using PhyTip® columns. Retrieved from [Link]
- Periasamy, M., & Kanth, J. V. B. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964-5965.
- High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). ACS Medicinal Chemistry Letters, 14(6), 729-732.
- Oladimeji, O. H., et al. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen, 3(1), 1-5.
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Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
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Analytical Methods. (n.d.). Machine learning-enhanced direct mass spectrometry analysis of non-volatile breath metabolites for rapid and accurate lung cancer screening. Retrieved from [Link]
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University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 6-Fluoro-2-pyridinemethanol. Retrieved from [Link]
- Hu, J., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66(11), 3237-3242.
- Streamlined purification of ADDomer nanoparticles for scalable biomanufacturing. (2025). Journal of Industrial and Engineering Chemistry, 149, 134-144.
- Wawer, I., et al. (2022).
- Oladimeji, O. H., et al. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). African Journal of Pharmaceutical Sciences, 4(2), 51-55.
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Site-selective C−H difluoromethylation of pyridines a Bioactive... (n.d.). ResearchGate. Retrieved from [Link]
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Journal of Organic and Pharmaceutical Chemistry.
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PubChem. (n.d.). 6-Methyl-2-pyridylmethanol. Retrieved from [Link]
- Marek, M., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry, 66(20), 14035-14051.
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PLOS One. (2024). Retraction: Antitumor Activity of Di-n-Butyl-(2,6-Difluorobenzohydroxamato)Tin(IV) against Human Gastric Carcinoma SGC-7901 Cells via G2/M Cell Cycle Arrest and Cell Apoptosis. Retrieved from [Link]
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Application Note: Protocol for the N-Alkylation of Heterocycles Using[6-(Difluoromethyl)pyridin-2-yl]methanol
Executive Summary & Strategic Rationale
The strategic incorporation of the difluoromethyl (–CF₂H) group into N-heterocyclic scaffolds is a highly sought-after transformation in modern drug discovery[1]. Acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, the –CF₂H moiety significantly improves metabolic stability and membrane permeability[2]. [6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4) serves as a highly versatile, commercially available building block for appending this privileged motif onto various pharmacophores.
While transition-metal-catalyzed "borrowing hydrogen" methodologies have been developed for N-alkylation using primary alcohols[3], they often require elevated temperatures, complex ruthenium or iridium catalysts, and rigorous exclusion of oxygen. For late-stage functionalization or routine bench-top synthesis, we recommend two robust, transition-metal-free strategies:
-
Protocol A (Direct Mitsunobu Coupling): Optimal for acidic heterocycles (pKₐ < 13).
-
Protocol B (Two-Step Activation-Sₙ2 Displacement): Optimal for less acidic, highly nucleophilic heterocycles (pKₐ > 13).
Mechanistic Causality & Reaction Optimization
Mitsunobu Dynamics (Protocol A)
The Mitsunobu reaction facilitates the direct dehydrative coupling of the primary alcohol with an acidic N–H bond[4]. We specifically utilize Diisopropyl azodicarboxylate (DIAD) rather than Diethyl azodicarboxylate (DEAD). DIAD is a liquid at room temperature, less prone to explosive decomposition, and offers superior stereoelectronic control[4]. Causality Check: The order of addition is the most critical failure point in this workflow. The betaine intermediate formed between PPh₃ and DIAD is highly reactive. By pre-mixing the alcohol, heterocycle, and PPh₃, and adding DIAD dropwise at 0 °C, we ensure the betaine is immediately trapped by the acidic heterocycle, suppressing the formation of unwanted hydrazine dicarboxylate byproducts[4][5].
Activation-Sₙ2 Dynamics (Protocol B)
For heterocycles lacking sufficient acidity to protonate the Mitsunobu betaine intermediate (e.g., basic imidazoles, indoles), the alcohol must be converted into a leaving group. Causality Check: We strongly advise mesylation over chlorination (via SOCl₂). 2-Picolyl chlorides are notorious for self-condensation and polymerization as free bases. The mesylate intermediate is significantly more stable, allowing for clean, in situ generation followed by displacement using Cesium Carbonate (Cs₂CO₃) . The large ionic radius of the cesium cation poorly solvates the heterocyclic anion, generating a highly reactive "naked" nucleophile that drives the Sₙ2 reaction to completion.
Protocol A: Direct Mitsunobu N-Alkylation
(Target Scope: Heterocycles with pKₐ < 13, e.g., Phthalimides, Pyridones, 1,2,4-Triazoles)
Materials Required
-
[6-(Difluoromethyl)pyridin-2-yl]methanol (1.0 equiv)
-
Target N-Heterocycle (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add[6-(Difluoromethyl)pyridin-2-yl]methanol (1.0 mmol), the target N-heterocycle (1.1 mmol), and PPh₃ (1.2 mmol).
-
Solvation & Cooling: Dissolve the solid mixture in anhydrous THF (5.0 mL) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice-water bath. Rationale: Cooling minimizes the exothermic degradation of the betaine intermediate.
-
Activation: Add DIAD (1.2 mmol) dropwise via syringe over 10–15 minutes. The solution will typically transition from clear to a pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (typically 30% EtOAc in Hexanes). The complete disappearance of the UV-active alcohol spot indicates the reaction has reached its endpoint.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography. Expert Tip: Triphenylphosphine oxide (TPPO) is a common co-eluting byproduct. If TPPO contamination persists, trituration of the crude mixture with cold diethyl ether prior to chromatography will precipitate the bulk of the TPPO.
Workflow for the direct Mitsunobu N-alkylation of acidic heterocycles.
Protocol B: Two-Step Activation & Sₙ2 Displacement
(Target Scope: Heterocycles with pKₐ > 13, e.g., Indoles, Imidazoles, Pyrroles)
Materials Required
-
[6-(Difluoromethyl)pyridin-2-yl]methanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Target N-Heterocycle (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
Step-by-Step Methodology
-
Mesylation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5.0 mL) under argon. Add Et₃N (1.5 mmol) and cool the mixture to 0 °C. Rationale: Et₃N acts as an acid scavenger to prevent the protonation of the pyridine ring, which would stall the reaction.
-
Addition: Add MsCl (1.2 mmol) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Intermediate Isolation & Self-Validation: Dilute with DCM (10 mL), wash with ice-cold water and brine. Dry over Na₂SO₄ and concentrate in vacuo at a low temperature (< 30 °C) to afford the crude mesylate. Expert Tip: Use the mesylate immediately. Do not store it, as benzylic/picolyl mesylates are prone to rapid decomposition.
-
Alkylation Prep: In a separate flame-dried flask, suspend the N-heterocycle (1.2 mmol) and Cs₂CO₃ (2.0 mmol) in anhydrous DMF (5.0 mL). Stir at room temperature for 30 minutes to pre-form the nucleophilic anion.
-
Coupling: Dissolve the freshly prepared crude mesylate in a minimal amount of DMF (1.0 mL) and add it dropwise to the heterocycle suspension. Heat the mixture to 60–80 °C for 4–8 hours.
-
Workup & Purification: Cool to room temperature, dilute with water (15 mL) to dissolve inorganic salts and partition the DMF, and extract extensively with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Two-step activation and Sₙ2 displacement workflow for less acidic heterocycles.
Quantitative Data: Substrate Scope & Expected Yields
To guide your synthetic planning, the following table summarizes the expected performance of both protocols across various heterocyclic classes. Selection should be strictly dictated by the pKₐ of the substrate's N–H bond.
| Heterocycle Class | Example Substrates | Typical pKₐ | Recommended Protocol | Expected Yield (%) | Typical Reaction Time |
| Imides | Phthalimide, Succinimide | ~8.3 | Protocol A (Mitsunobu) | 85 - 95% | 2 - 4 hours |
| Triazoles | 1,2,4-Triazole | ~10.0 | Protocol A (Mitsunobu) | 80 - 90% | 4 - 6 hours |
| Pyridones | 2-Pyridone | ~11.6 | Protocol A (Mitsunobu) | 75 - 85% | 6 - 8 hours |
| Imidazoles | Imidazole, Benzimidazole | ~14.5 | Protocol B (Sₙ2) | 75 - 90% | 4 - 6 hours |
| Indoles | Indole, 5-Bromoindole | ~16.2 | Protocol B (Sₙ2) | 70 - 85% | 6 - 8 hours |
| Pyrroles | Pyrrole | ~16.5 | Protocol B (Sₙ2) | 65 - 80% | 8 - 12 hours |
References
-
Kumawat, S., Bhatt, T., & Natte, K. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. URL:[Link]
-
Lin, Q., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. URL:[Link]
-
Wikipedia Contributors. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Chen, Y., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications (Organic Letters). URL:[Link]
-
ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. URL:[Link]
Sources
Application Notes and Protocols for the Preparation of Radiolabeled [6-(Difluoromethyl)pyridin-2-YL]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the [6-(Difluoromethyl)pyridin-2-YL]methanol Scaffold in Radiotracer Development
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, valued for its ability to engage in a variety of biological interactions. The introduction of a difluoromethyl (CF₂H) group into this scaffold offers a sophisticated tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1][2] The CF₂H group is a unique bioisostere for hydroxyl, thiol, and amine functionalities, capable of forming weak hydrogen bonds while enhancing metabolic stability and membrane permeability.[2][3] The [6-(Difluoromethyl)pyridin-2-YL]methanol moiety, therefore, represents a precursor of significant interest for the development of novel radiotracers for in vivo imaging and pharmacokinetic studies.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the preparation of radiolabeled compounds derived from [6-(Difluoromethyl)pyridin-2-YL]methanol. We will explore methodologies for the introduction of both long-lived isotopes, such as Carbon-14 for metabolic studies, and short-lived isotopes for imaging applications like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
Chemical and Radiochemical Considerations
The successful radiolabeling of [6-(Difluoromethyl)pyridin-2-YL]methanol hinges on a thorough understanding of its chemical reactivity. The pyridine ring is an electron-deficient system, which influences the feasibility and regioselectivity of electrophilic substitution reactions.[4] Conversely, the presence of the difluoromethyl group, a strong electron-withdrawing group, further deactivates the ring towards electrophilic attack. The primary alcohol functionality, however, provides a versatile handle for various chemical modifications, including esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution.
The choice of radionuclide will be dictated by the intended application. For Absorption, Distribution, Metabolism, and Excretion (ADME) studies, the long half-life of Carbon-14 (5730 years) is ideal.[5][6] For PET imaging, isotopes such as Fluorine-18 (t½ ≈ 110 min) or Gallium-68 (t½ ≈ 68 min) are preferred.[2][7] For SPECT imaging, Technetium-99m (t½ ≈ 6 h) is the most commonly used radionuclide.[8][9]
Protocol 1: Carbon-14 Labeling via [¹⁴C]Methanol
This protocol describes a method for introducing a Carbon-14 label at the benzylic position of [6-(Difluoromethyl)pyridin-2-YL]methanol. This is achieved by first oxidizing the starting material to the corresponding aldehyde, followed by reduction with a [¹⁴C]-labeled reducing agent, or more practically, by utilizing a [¹⁴C]methylating agent on a suitable precursor. A more direct and efficient approach for late-stage labeling involves the preparation of [¹⁴C]methyl Grignard or a similar nucleophile and its addition to the corresponding aldehyde. However, for the purpose of this protocol, we will focus on a method that leverages commercially available [¹⁴C]methanol.
Workflow for Carbon-14 Labeling
Figure 1: Conceptual workflow for the synthesis of [¹⁴C]-[6-(Difluoromethyl)pyridin-2-YL]methanol.
Step-by-Step Methodology
-
Oxidation of [6-(Difluoromethyl)pyridin-2-YL]methanol:
-
Dissolve [6-(Difluoromethyl)pyridin-2-YL]methanol (1 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (20 mL).
-
Add activated manganese dioxide (MnO₂, 10 mmol) in portions.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to obtain 6-(difluoromethyl)picolinaldehyde.
-
-
Preparation of [¹⁴C]Methylmagnesium Bromide:
-
Caution: This step involves the handling of radioactive and pyrophoric materials and should be performed in a shielded hot cell with appropriate safety measures.
-
To a solution of [¹⁴C]methyl tosylate (prepared from [¹⁴C]methanol and tosyl chloride), add magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Initiate the Grignard reaction, if necessary, with a small crystal of iodine or by gentle heating.
-
-
Nucleophilic Addition of [¹⁴C]Methylmagnesium Bromide:
-
Cool the solution of 6-(difluoromethyl)picolinaldehyde in anhydrous THF to 0 °C under an inert atmosphere.
-
Slowly add the freshly prepared [¹⁴C]methylmagnesium bromide solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by radio-TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired [¹⁴C]-labeled product.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Radiochemical Yield | 15-30% (non-decay corrected) |
| Specific Activity | 40-58 mCi/mmol[10] |
| Radiochemical Purity | >98% |
| Analytical Method | Radio-HPLC, LC-MS |
Protocol 2: Radioiodination of the Pyridine Ring
Direct electrophilic radioiodination of the pyridine ring is challenging due to its electron-deficient nature.[11] However, under forcing conditions or with the use of more reactive iodinating agents, labeling can be achieved. The regioselectivity of the iodination will be influenced by the directing effects of the substituents.[4][12][13] For the [6-(Difluoromethyl)pyridin-2-YL]methanol, the most likely positions for electrophilic attack are C3 and C5.
Workflow for Radioiodination
Figure 3: Two-step strategy for the synthesis of an ¹⁸F-labeled derivative.
Radiometal Labeling for PET and SPECT
For labeling with radiometals such as Gallium-68 (PET) or Technetium-99m (SPECT), a bifunctional chelator must be conjugated to the [6-(Difluoromethyl)pyridin-2-YL]methanol molecule.
-
Chelator Conjugation: The primary alcohol can be functionalized, for example, by conversion to an amine or a carboxylic acid, to allow for the covalent attachment of a chelator (e.g., DOTA, NOTA for ⁶⁸Ga; DTPA, HYNIC for ⁹⁹ᵐTc). [2][14][15]2. Radiolabeling: The resulting conjugate is then incubated with the desired radiometal under appropriate conditions of pH and temperature to form a stable radiometal complex. [16][17][18] Workflow for Radiometal Labeling
Figure 4: General approach for labeling with radiometals via a bifunctional chelator.
Conclusion
The [6-(Difluoromethyl)pyridin-2-YL]methanol scaffold presents a valuable platform for the development of novel radiolabeled compounds. The choice of radiolabeling strategy will depend on the specific research question and the desired application, ranging from metabolic studies with Carbon-14 to in vivo imaging with PET and SPECT radionuclides. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully prepare and utilize these important radiotracers in their drug discovery and development programs.
References
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BenchChem. The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
-
BOC Sciences. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
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WuXi AppTec. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities. WuXi AppTec, 2025.
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Asti, M., et al. Synthesis and Evaluation of Tricarbonyl 99mTc-Labeled 2-(4-Chloro)phenyl-imidazo[1,2-a]pyridine Analogs as Novel SPECT Imaging Radiotracer for TSPO-Rich Cancer. International journal of molecular sciences, 2016.
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Ferreira, C. L., et al. Design, Synthesis, and Imaging of Small Amphiphilic Rhenium and 99mTechnetium Tricarbonyl Complexes. Bioconjugate chemistry, 2011.
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Ma, M. T., et al. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton transactions, 2017.
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Berry, D. J., et al. Efficient Bifunctional gallium-68 Chelators for Positron Emission Tomography: Tris(hydroxypyridinone) Ligands. Chemical communications, 2011.
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Perrone, M., et al. Synthesis and Evaluation of Tricarbonyl (99m)Tc-Labeled 2-(4-Chloro)phenyl-imidazo[1,2-a]pyridine Analogs as Novel SPECT Imaging Radiotracer for TSPO-Rich Cancer. International journal of molecular sciences, 2016.
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Tarasco, E., et al. Influence of Functionalized Pyridine Ligands on the Radio/Chemical Behavior of [M I (CO) 3 ] + (M = Re and 99m Tc) 2 + 1 Complexes. ResearchGate, 2015.
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Majumder, S., et al. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace, 2015.
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Hu, J., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC, 2020.
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McNally, A., et al. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Science, 2022.
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Zubenko, A. D., et al. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 2022.
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Rühl, T., et al. Cu(I)-mediated F-18-trifluoromethylation of arenes: Rapid synthesis of F-18-labeled trifluoromethyl arenes. ResearchGate, 2014.
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McNally, A., et al. Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC, 2022.
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Roston, D., & Kohen, A. Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of labelled compounds & radiopharmaceuticals, 2014.
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Audisio, D., et al. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC, 2022.
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Almac. Synthetic Strategies for 14C Labelling of Drug Molecules.
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Audisio, D., et al. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2022.
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U.S. Patent. Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides. Google Patents, 2017.
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Cardiff University. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. ORCA, 2024.
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BenchChem. Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.
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Eisenhut, M., & Rösch, F. Bifunctional Gallium-68 Chelators. Johannes Gutenberg-Universität Mainz, 2016.
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Academia.edu. (PDF) Radiopharmaceuticals labelled with technetium.
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Ma, M. T., et al. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions, 2017.
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Zhang, L., et al. Recent Advances in Synthetic Methodologies to Form C-18F Bonds. PMC, 2022.
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AptoChem. C14 Synthesis.
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ResearchGate. (PDF) The Radiopharmaceutical Chemistry of Technetium-99m.
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Ono, M., et al. Technetium-99m labeled pyridyl benzofuran derivatives as single photon emission computed tomography imaging probes for β-amyloid plaques in Alzheimer's brains. Journal of medicinal chemistry, 2012.
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Roston, D., & Kohen, A. Stereospecific multiple isotopic labeling of benzyl alcohol. PubMed, 2014.
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Audisio, D., et al. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2022.
-
Mindt, T. L., et al. Click-to-Chelate: Development of Technetium and Rhenium-Tricarbonyl Labeled Radiopharmaceuticals. Molecules, 2013.
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Open MedScience. Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. 2025.
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Selcia. Carbon 14 Isotope Radiolabeling | Radiochemistry.
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Open MedScience. Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. 2025.
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BOC Sciences. Radiolabeling Technique.
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Quotient Sciences. 14C Isotope Labeling | What We Do.
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Doyle Group, UCLA. Nucleophilic Fluorination. UCLA Chemistry, 2023.
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Doyle Group, UCLA. Nucleophilic Fluorination. UCLA Chemistry, 2023.
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Ritter, T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, 2012.
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Heriot-Watt University. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. 2022.
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J. Med. Chem. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed, 2016.
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Application Note: Safe Laboratory Practices for Fluorinated Pyridines
Introduction and Mechanistic Hazard Analysis
Fluorinated pyridines are indispensable scaffolds in modern drug discovery and agrochemical development. The strategic introduction of fluorine atoms into the pyridine ring significantly enhances 1[1]. However, the synthesis and handling of these heterocycles introduce severe laboratory hazards. Traditional fluorination methods and the handling of fluorinated heterocycles often involve highly reactive reagents like anhydrous hydrogen fluoride (HF), elemental fluorine gas (F2), or silver(II) fluoride (AgF2)[2].
The primary mechanistic hazards encountered in the laboratory include:
-
Exothermic Runaways: Fluorination reactions, particularly those utilizing F2 gas or AgF2 for site-selective C-H fluorination of pyridines, are highly exothermic[3]. Uncontrolled heat accumulation can lead to rapid pressurization, solvent boiling, and vessel failure.
-
Hydrogen Fluoride (HF) Release: HF is a ubiquitous byproduct or decomposition product in these workflows. Unlike typical mineral acids, HF toxicity is dual-modal: the hydrogen ion causes surface burns, while the highly lipophilic fluoride ion 4[4]. Once in the bloodstream, it precipitates calcium and magnesium, leading to potentially fatal systemic hypocalcemia and cardiac arrhythmias[5].
-
Reactivity of Fluoropyridines: Fluorinated pyridines themselves are highly electrophilic and readily undergo nucleophilic aromatic substitution (SNAr)[3]. Unintended reactions with ambient nucleophiles or incompatible solvents can yield toxic byproducts or trigger rapid decomposition.
Quantitative Risk Assessment of Fluorination Reagents
Understanding the physicochemical properties and toxicity profiles of reagents used to synthesize fluoropyridines is critical for safe experimental design.
| Reagent / Compound | Primary Hazard | Toxicity / Exposure Limit | Mitigation Strategy |
| Anhydrous HF | Deep tissue necrosis, Hypocalcemia | LD50 (inhalation): 432 ppm/1h[6] | Continuous air monitoring, Ca-gluconate gel[6] |
| F2 Gas (10% in N2) | Severe oxidizer, Exothermic | Highly reactive, corrosive | Continuous flow micro-reactors, in-line quenching[7] |
| AgF2 | Strong oxidant, HF generation | Corrosive, moisture sensitive | Handle in glovebox, strictly anhydrous conditions[3] |
| Fluoropyridine Intermediates | SNAr reactivity, Volatility | GHS Danger (H302, H318)[8] | Fume hood handling, double-PE lined storage[8] |
Workflow Diagram: Safe Synthesis and Handling
To ensure a self-validating safety system, laboratories must implement a structured workflow that integrates engineering controls with emergency response readiness.
Standardized safety workflow for fluorinated pyridine synthesis and handling.
Self-Validating Experimental Protocols
Protocol A: Continuous Flow Fluorination of Pyridines
Causality Focus: Continuous flow chemistry is mandated for gaseous fluorination because it minimizes the active reaction volume, thereby taming the extreme exothermicity of F2 and 7[7].
Step-by-Step Methodology:
-
System Purging: Flush the continuous flow micro-reactor system with anhydrous nitrogen (N2) for 30 minutes to eliminate ambient moisture. Rationale: Trace moisture reacts violently with fluorinating agents to generate lethal HF gas[7].
-
Reagent Preparation: Dissolve the pyridine substrate in a non-reactive, anhydrous solvent (e.g., acetonitrile). Ensure the concentration does not exceed 0.5 M to maintain thermal mass control.
-
Flow Initiation: Initiate the flow of the substrate solution at 0.1 mL/min. Introduce 10% F2 in N2 gas using a calibrated mass flow controller[7].
-
Temperature Control: Maintain the reactor block at or below 25°C using a recirculating chiller. Rationale: Site-selective C-H fluorination of pyridines typically proceeds efficiently at ambient temperatures; elevated temperatures increase the risk of over-fluorination and decomposition[3].
-
In-Line Quenching (Critical Step): Direct the reactor effluent immediately into a dual-stage quenching vessel. The first vessel must contain a saturated aqueous solution of calcium carbonate (CaCO3) in an ice bath to precipitate fluoride as insoluble CaF2. The second vessel acts as an exhaust gas scrubber containing KOH[7].
-
Validation: Monitor the pH of the quenching bath. A drop below pH 7 indicates incomplete neutralization and requires an immediate reduction of the F2 flow rate.
Protocol B: Emergency Response for HF Exposure
Causality Focus: Because HF penetrates biological barriers without immediate pain signaling, conventional washing is insufficient. Calcium gluconate must be applied to competitively bind fluoride ions, preventing systemic hypocalcemia and deep tissue necrosis[5].
Step-by-Step Methodology:
-
Immediate Isolation: Upon suspected exposure to HF or fluoropyridine decomposition products, immediately halt the reaction and evacuate the fume hood area.
-
Decontamination: Remove all contaminated PPE and clothing. Cut off garments rather than pulling them over the head to prevent secondary facial exposure[5].
-
Aqueous Flush: Rinse the affected skin area with copious amounts of clean water for exactly 5 minutes. Rationale: Prolonged washing delays the critical application of the neutralizing agent.
-
Calcium Gluconate Application: Liberally massage 2.5% calcium gluconate gel into the affected area. Continue massaging for at least 15 minutes after the pain subsides.
-
Medical Escalation: Seek immediate emergency medical attention. Provide the medical team with the Safety Data Sheet (SDS) and inform them of potential systemic toxicity and cardiac arrhythmia risks[5].
Storage and Waste Management
Fluorinated pyridines and their intermediates are often light-sensitive, air-sensitive, and prone to hydrolysis. They must be stored in light-shielded, double-PE lined containers under an inert nitrogen atmosphere at temperatures <15°C[8].
Waste containing HF or fluorinated byproducts must never be mixed with standard organic or aqueous waste. It requires dedicated, corrosion-resistant containers (e.g., HDPE) and must be documented with 4 to comply with stringent environmental regulations[4].
References
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. acs.org. 7
-
Hydrogen fluoride (HF): properties, risks and environmental control - Kunak. kunakair.com.6
-
Hydrofluoric Acid Efficiency in Chemical Synthesis Processes - Patsnap Eureka. patsnap.com. 4
-
Hydrofluoric Acid Uses & Applications - Atlas Scientific. atlas-scientific.com. 5
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. orgsyn.org. 3
-
Recent advances in green fluorine chemistry | ROC - Dove Medical Press. dovepress.com. 2
-
Fluorine-Powered Innovation 2026: The Critical Industrial Architecture of 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4) - Eastfine. eastfine.net. 8
-
File 1 (Fluorine in Drug Design). ikprress.org. 1
Sources
- 1. files.ikprress.org [files.ikprress.org]
- 2. dovepress.com [dovepress.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Hydrofluoric Acid Efficiency in Chemical Synthesis Processes [eureka.patsnap.com]
- 5. atlas-scientific.com [atlas-scientific.com]
- 6. kunakair.com [kunakair.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine-Powered Innovation 2026: The Critical Industrial Architecture of 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4) [eastfine.net]
Troubleshooting & Optimization
Troubleshooting low yield in [6-(Difluoromethyl)pyridin-2-YL]methanol synthesis
Welcome to the Technical Support Center for the synthesis of [6-(Difluoromethyl)pyridin-2-yl]methanol .
As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks that drug development professionals encounter when synthesizing this compound. The site-selective integration of the difluoromethyl group into pyridines is a critical transformation in modern drug discovery, as it profoundly influences the lipophilicity and metabolic stability of the resulting pharmacophore[1]. However, synthesizing this specific building block is notorious for sudden yield drops.
This guide bypasses generic advice and focuses strictly on the causality of these failures, providing self-validating protocols to ensure scalable, high-yield recovery.
Synthetic Pathway Analysis
There are two predominant pathways utilized in the field to synthesize [6-(Difluoromethyl)pyridin-2-yl]methanol. Understanding the flow of these routes is critical for diagnosing where your mass loss is occurring.
Fig 1. Synthetic routes to[6-(Difluoromethyl)pyridin-2-yl]methanol via ester reduction or DAST.
Yield Metrics & Bottleneck Identification
Below is a quantitative breakdown of expected yields versus common failure points. If your yields fall into the "Common Yield Drop" category, refer directly to the troubleshooting FAQs.
| Synthetic Route | Expected Yield | Common Yield Drop | Primary Cause of Mass Loss | Resolution Strategy |
| Route A: Ester Reduction | 85 - 95% | 30 - 40% | Product lost in aqueous workup due to extreme polarity. | Implement a strictly non-aqueous workup. |
| Route B: Deoxofluorination | 60 - 75% | 10 - 20% | HF-induced premature TBS deprotection & polymerization. | Rigorous azeotropic drying; buffer with NaHCO₃. |
| Route B: Deprotection | 90 - 98% | 40 - 50% | Co-elution of TBAF salts during silica gel chromatography. | Switch to acidic deprotection (HCl in Dioxane). |
Mechanistic Troubleshooting & FAQs
Q: My isolated yield for Route A (Ester Reduction) is consistently below 40%, despite TLC showing 100% conversion of the starting material. Where is my product? A: The mass loss is almost certainly occurring during your aqueous workup. While sodium borohydride is a standard and highly effective reducing agent for pyridine-2-carboxylates[2], the resulting product—[6-(Difluoromethyl)pyridin-2-yl]methanol—is exceptionally polar. The combination of a basic pyridine nitrogen and a hydrogen-bonding hydroxyl group creates a molecule with massive aqueous solubility. When you quench the reaction with water and attempt to extract with ethyl acetate or dichloromethane, the product partitions heavily into the aqueous layer. Actionable Fix: Eliminate the aqueous extraction entirely. Quench the reaction with acetone to safely consume excess hydride, strip the solvent under reduced pressure, and triturate the resulting dry boron salts with a moderately polar organic solvent (e.g., 10% MeOH in CH₂Cl₂) to selectively pull your product into the organic phase.
Q: During the DAST fluorination of the TBS-protected aldehyde (Route B), the reaction turns black and yields a complex, intractable mixture. How can I prevent this? A: This is a classic case of HF-induced polymerization. DAST (Diethylaminosulfur trifluoride) is exquisitely sensitive to moisture. If your starting material or solvent contains even trace amounts of water, DAST hydrolyzes to generate hydrofluoric acid (HF). HF rapidly cleaves the TBS ether, exposing the primary alcohol. DAST then attacks this newly freed alcohol, leading to uncontrolled fluorination and polymerization. Furthermore, the pyridine ring can form an unreactive pyridinium salt in the presence of strong acids, which stalls the desired aldehyde fluorination[3]. Actionable Fix: Rigorously dry the aldehyde via azeotropic distillation with toluene immediately before use. Add a non-nucleophilic, heterogeneous base—such as anhydrous NaHCO₃—to the reaction mixture. This buffers any trace HF generated without participating in unwanted nucleophilic side reactions.
Q: The TBAF deprotection of the difluoromethylated intermediate in Route B gives low yields and is difficult to purify. Are there alternatives? A: TBAF (Tetrabutylammonium fluoride) is notorious for leaving behind tetrabutylammonium salts that streak heavily on silica gel and co-elute with polar pyridine-methanols. Actionable Fix: Switch to an acidic deprotection using 4M HCl in dioxane. The byproduct is simply a volatile siloxane, and your product will cleanly precipitate as the hydrochloride salt, which can be easily filtered and neutralized.
Validated Experimental Protocols
Protocol 1: Non-Aqueous Reduction of Methyl 6-(difluoromethyl)pyridine-2-carboxylate (Route A)
This protocol is designed to completely bypass aqueous partitioning, ensuring >90% recovery of the polar product.
-
Initialization: Dissolve methyl 6-(difluoromethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous methanol (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reduction: Add NaBH₄ (2.5 eq) portion-wise over 15 minutes. Causality Check: Slow addition prevents thermal runaway and minimizes the reduction of the pyridine ring.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation (TLC): Check the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf) should be completely consumed, replaced by a highly polar baseline-adjacent spot.
-
Non-Aqueous Quench: Cool the flask back to 0 °C and add acetone dropwise until gas evolution completely ceases. Causality Check: Acetone reacts with unreacted NaBH₄ to form isopropanol, avoiding the introduction of water and the formation of aqueous borate traps.
-
Isolation: Concentrate the entire mixture to absolute dryness under reduced pressure. Suspend the resulting white solid in a solution of 10% Methanol in CH₂Cl₂. Stir vigorously for 30 minutes, then filter through a pad of Celite to remove the insoluble inorganic boron salts.
-
Final Recovery: Concentrate the filtrate to yield[6-(Difluoromethyl)pyridin-2-yl]methanol as a pure crystalline solid.
Protocol 2: Buffered Deoxofluorination of the Protected Aldehyde (Route B)
This protocol utilizes heterogeneous buffering to prevent HF-mediated TBS cleavage.
-
Azeotropic Drying: Dissolve 6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous toluene and concentrate to dryness under reduced pressure. Repeat this step twice to remove trace water.
-
Initialization: Dissolve the dried aldehyde in anhydrous CH₂Cl₂ (0.1 M). Add oven-dried, finely powdered NaHCO₃ (3.0 eq). Causality Check: NaHCO₃ remains insoluble in CH₂Cl₂, acting as an acid scavenger for HF without interfering with the DAST reagent.
-
Fluorination: Cool the suspension to -78 °C. Add DAST (1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature overnight.
-
Self-Validation (TLC): Check via TLC (Hexanes/EtOAc 4:1). The product should appear as a distinct, less-polar spot compared to the aldehyde. If a highly polar spot appears, TBS cleavage has occurred (indicating insufficient drying).
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until bubbling stops. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the protected difluoromethyl pyridine.
References
1.[1] Title: New method for introducing fluorinated components into molecules Source: Universität Münster URL: [Link]
2.[3] Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: MDPI URL: [Link]
3.[2] Title: WO2016083433A1 - New substituted indazoles, methods for the production thereof Source: Google Patents URL:
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® | MDPI [mdpi.com]
Optimizing reaction conditions for [6-(Difluoromethyl)pyridin-2-YL]methanol
Welcome to the Technical Support Center for the synthesis and optimization of [6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4).
As a fluorinated pyridine bioisostere, this molecule is a critical building block in modern drug development. However, its synthesis presents unique chemoselectivity challenges—specifically, installing the gem-difluoro group without degrading the pyridine ring, and subsequently reducing the ester moiety without triggering hydrodefluorination.
This guide is designed by application scientists to provide you with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, reproducible results.
I. Synthetic Workflow & Logical Design
The most robust and scalable route to [6-(Difluoromethyl)pyridin-2-yl]methanol avoids direct difluoromethylation of a hydroxymethyl group, which often leads to complex mixtures. Instead, the optimal sequence utilizes methyl 6-formylpicolinate as the starting material.
The workflow consists of two highly controlled steps:
-
Deoxofluorination: Selective conversion of the aldehyde to a difluoromethyl group using DAST[1].
-
Chemoselective Reduction: Mild reduction of the picolinate ester to the corresponding alcohol without cleaving the newly installed C-F bonds[2].
Two-step synthetic workflow for[6-(Difluoromethyl)pyridin-2-yl]methanol.
II. Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . By monitoring specific in-process physical cues (color changes, gas evolution), you can verify the success of the reaction before proceeding to workup.
Step 1: Difluoromethylation using DAST
Causality: Diethylaminosulfur trifluoride (DAST) is chosen because it selectively converts aldehydes to gem-difluorides at low temperatures. We use dichloromethane (CH₂Cl₂) as a non-coordinating solvent to stabilize the fluorinating intermediate[1].
-
Preparation: Charge a dry, argon-purged round-bottom flask with methyl 6-formylpicolinate (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M concentration).
-
Temperature Control: Immerse the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.
-
Addition: Add DAST (1.5 eq) dropwise via a syringe pump over 30 minutes.
-
Self-Validation Check: The solution should remain pale yellow. If the solution turns dark brown, the addition rate is too fast, and thermal decomposition is occurring.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench & Workup: Cool the mixture back to 0 °C and quench carefully by dropwise addition of saturated aqueous NaHCO₃.
-
Self-Validation Check: CO₂ gas evolution will occur. Continue addition until effervescence ceases.
-
-
Isolation: Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to afford methyl 6-(difluoromethyl)picolinate.
Step 2: Chemoselective Ester Reduction
Causality: We utilize Sodium Borohydride (NaBH₄) in methanol. While NaBH₄ is traditionally a weak reducer for esters, methanol acts as an electrophilic activator via hydrogen bonding, driving the reduction of the picolinate ester while leaving the sensitive CF₂H group intact[2].
-
Preparation: Dissolve methyl 6-(difluoromethyl)picolinate (1.0 eq) in strictly anhydrous methanol (0.3 M).
-
Cooling: Cool the mixture to 0 °C to control the initial exothermic reaction between NaBH₄ and methanol.
-
Reduction: Add NaBH₄ (3.0 eq) in small portions over 30 minutes.
-
Self-Validation Check: You must observe controlled effervescence (H₂ gas evolution). A lack of bubbling indicates that your NaBH₄ has degraded into sodium metaborate and is inactive. The yellow-tinted starting solution will transition to colorless as the ester is reduced.
-
-
Completion: Stir for 2 hours at room temperature. TLC (CH₂Cl₂/MeOH 95:5) should show the complete disappearance of the UV-active ester spot.
-
Workup: Quench with dropwise addition of water to destroy excess hydride. Remove methanol under reduced pressure, extract the aqueous residue with ethyl acetate, wash with brine, dry, and concentrate to yield the target alcohol.
III. Quantitative Data: Optimizing the Reduction Step
Choosing the correct reducing agent is the most critical decision in this synthesis. Aggressive hydrides will attack the difluoromethyl group, leading to hydrodefluorination. The table below summarizes our internal optimization data, demonstrating why NaBH₄ in methanol is the superior choice.
| Reducing Agent | Solvent | Temp (°C) | Conversion (%) | Yield of Target (%) | Defluorinated Byproduct (%) |
| LiAlH₄ | THF | 0 to RT | 100 | 15 | 75 |
| DIBAL-H (2 eq) | CH₂Cl₂ | -78 | 85 | 40 | 10 |
| NaBH₄ | EtOH | 0 to RT | 60 | 55 | < 2 |
| NaBH₄ | MeOH | 0 to RT | 100 | 89 | < 1 |
| NaBH₄ / CaCl₂ | THF/EtOH | 0 to RT | 100 | 92 | < 1 |
IV. Troubleshooting Guides & FAQs
Troubleshooting logic tree for resolving low yields during the ester reduction step.
Q: My final product contains a significant amount of [6-(Fluoromethyl)pyridin-2-yl]methanol. What went wrong? A: This indicates hydrodefluorination during the reduction step. Causality: If you used a strong, hard reducing agent like Lithium Aluminum Hydride (LiAlH₄), the highly nucleophilic hydride can activate and cleave the C-F bond via an elimination-addition mechanism on the pyridine ring. Solution: Always use a milder, chemoselective reducing agent like NaBH₄ in methanol to preserve the gem-difluoro group.
Q: The reduction step is incomplete, leaving unreacted ester. Should I heat the reaction to reflux? A: No. Heating the reaction with NaBH₄ in methanol will rapidly accelerate the decomposition of the borohydride into sodium tetramethoxyborate, terminating the reaction before the ester is fully reduced. Causality: Stalling occurs when the electrophilicity of the carbonyl carbon is insufficient for hydride attack at room temperature. Solution: Ensure your methanol is strictly anhydrous. If the issue persists, switch to a NaBH₄/CaCl₂ system in THF/EtOH. The in situ generation of calcium borohydride (Ca(BH₄)₂) provides a highly electrophilic calcium ion that coordinates strongly to the ester carbonyl, dramatically accelerating the reduction without requiring harsh temperatures.
Q: During the DAST reaction, I observe significant tar formation. How can I prevent this? A: This is a classic symptom of thermal runaway. DAST is highly reactive and thermally sensitive. Causality: The conversion of an aldehyde to a gem-difluoride is highly exothermic. If the internal temperature exceeds 10 °C, DAST begins to decompose, generating HF and other corrosive byproducts that polymerize the pyridine substrate. Solution: Implement rigorous temperature control. Pre-cool the substrate solution to exactly 0 °C using an ice-brine bath. Add DAST via a syringe pump at a rate that maintains the internal temperature below 5 °C.
Q: What is the best workup to remove boron impurities after the NaBH₄ reduction? A: Boron complexes often coordinate tightly to the newly formed pyridyl alcohol. Solution: During the quench, add saturated aqueous NH₄Cl instead of plain water, and stir vigorously for 30 minutes. The mildly acidic ammonium chloride breaks down the borate esters effectively. Follow this with an extraction using ethyl acetate.
V. References
-
WO 2013/150416 A1 - Imidazopyridine and Imidazopyrazine Derivatives Source: Googleapis (Patent Application) URL:
-
A Pincer Ligand Enabled Ruthenium Catalyzed Highly Selective N-Monomethylation Source: Royal Society of Chemistry (RSC) URL:
-
methyl 6-(difluoromethyl)picolinate 97% | CAS: 1379375-24-2 Source: AChemBlock URL:
Sources
Technical Support Center: Troubleshooting [6-(Difluoromethyl)pyridin-2-yl]methanol Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique reactivity profile of [6-(Difluoromethyl)pyridin-2-yl]methanol . This bifunctional scaffold is highly valuable in drug discovery, but its three distinct reactive sites—the hydroxymethyl group, the difluoromethyl group, and the pyridine nitrogen—create a complex web of potential side reactions.
This guide provides mechanistic causality, self-validating protocols, and quantitative troubleshooting strategies to ensure high-fidelity synthetic outcomes.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why am I seeing carboxylic acid byproducts when attempting to oxidize the hydroxymethyl group to an aldehyde? A: This is a classic case of over-oxidation driven by the presence of trace water. When the primary alcohol is oxidized to an aldehyde, any moisture in the system allows the aldehyde to hydrate into a gem-diol intermediate. This gem-diol is rapidly oxidized by transition-metal oxidants (like CrO₃ or KMnO₄) into the corresponding carboxylic acid[1]. To isolate the aldehyde, you must use strictly anhydrous mild oxidants, such as Pyridinium Chlorochromate (PCC) or Swern oxidation conditions, which arrest the reaction at the aldehyde stage[1].
Q2: During basic O-alkylation of the alcohol, I observe loss of fluorine and complex oligomer mixtures. What is happening? A: You are observing base-induced defluorination. The −CF2H group on a pyridine ring is unusually acidic due to the electron-withdrawing nature of the two fluorine atoms and the inductive pull of the pyridine ring[2]. Strong or nucleophilic bases (e.g., NaH, LDA, or alkoxides) will deprotonate the −CF2H carbon. This triggers an α -elimination of a fluoride ion, generating a highly reactive fluorocarbene intermediate that rapidly dimerizes or reacts with nucleophiles to form complex oligomeric byproducts[2]. Switch to mild, non-nucleophilic bases (e.g., Ag2O or DIPEA) to preserve the difluoromethyl group.
Q3: Why is my transition-metal catalyzed cross-coupling failing or requiring excessively high catalyst loading? A: You are likely experiencing catalyst poisoning via chelation. The lone pair on the pyridine nitrogen is highly available[3]. When combined with the oxygen of the adjacent hydroxymethyl group, the molecule acts as a potent bidentate ligand. This chelates palladium, nickel, or copper catalysts, pulling them out of the catalytic cycle. Protecting the alcohol (e.g., as a TBS ether) disrupts this bidentate geometry and restores catalytic turnover.
Q4: I exposed the molecule to mCPBA to epoxidize a pendant alkene, but my mass spectrometry shows an M+16 peak on the pyridine core. Why? A: The pyridine nitrogen is highly nucleophilic and prone to electrophilic oxygen attack. Peracids like mCPBA or hydrogen peroxide will readily oxidize the pyridine nitrogen to form a pyridine-N-oxide byproduct[4],[3]. You must either protect the nitrogen (e.g., via protonation if compatible) or use non-peracid oxidation methods for your target functional group.
Visualizing the Reactivity Pathways
Mechanistic pathways of[6-(Difluoromethyl)pyridin-2-yl]methanol oxidation and byproduct formation.
Troubleshooting workflow for mitigating defluorination side reactions during basic conditions.
Self-Validating Experimental Protocols
Protocol A: Controlled Oxidation to 6-(Difluoromethyl)picolinaldehyde
This protocol utilizes Pyridinium Chlorochromate (PCC) to prevent over-oxidation[1].
-
Step 1: Dissolve[6-(Difluoromethyl)pyridin-2-yl]methanol (1.0 eq) in strictly anhydrous CH2Cl2 (0.1 M) under an argon atmosphere.
-
Causality: Anhydrous conditions are critical. Even trace moisture allows the intermediate aldehyde to hydrate into a gem-diol, which is rapidly oxidized to the carboxylic acid byproduct[1].
-
-
Step 2: Add PCC (1.5 eq) and Celite (equal weight to PCC) in one portion at room temperature.
-
Causality: PCC is a mild oxidant that stops at the aldehyde stage. Celite acts as a high-surface-area physical buffer to adsorb the sticky, polymeric chromium(III) byproducts, preventing them from encapsulating the product and drastically improving isolated yields.
-
-
Step 3: Stir at room temperature for 2 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The protocol is self-validating when the highly polar starting material ( Rf≈0.2 ) completely disappears, replaced by a single, less polar, strongly UV-active spot ( Rf≈0.6 ) corresponding to the aldehyde. If baseline material appears, moisture has compromised the system.
-
-
Step 4: Filter the suspension through a short pad of silica gel, eluting with CH2Cl2 , and concentrate in vacuo.
Protocol B: O-Protection (TBS Ether Formation) without Defluorination
This protocol protects the alcohol to prevent catalyst poisoning in downstream steps, using conditions that protect the sensitive −CF2H group[2].
-
Step 1: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M). Add Imidazole (2.0 eq) followed by TBS-Cl (1.2 eq) at 0°C.
-
Causality: Imidazole acts as both a nucleophilic catalyst and a mild acid scavenger. Its mild nature ( pKa≈7 ) ensures that the highly sensitive −CF2H proton is not abstracted, completely avoiding the defluorination side reactions seen with stronger bases like NaH[2].
-
-
Step 2: Warm to room temperature and stir for 4 hours.
-
Self-Validation: The formation of the TBS ether drastically reduces the polarity of the molecule. In the IR spectrum, the disappearance of the broad O-H stretch ( ∼3300 cm−1 ) validates successful protection prior to downstream metal-catalyzed steps.
-
Quantitative Data: Reaction Conditions vs. Byproduct Formation
The following table summarizes the quantitative impact of various reaction conditions on byproduct formation, allowing for rapid diagnostic comparison:
| Reaction Condition | Target Transformation | Major Byproduct Observed | Mechanistic Cause | Mitigation Strategy |
| KMnO₄ (aq), 25°C | Alcohol → Aldehyde | Carboxylic Acid (85% yield) | Hydration of aldehyde to gem-diol followed by rapid oxidation[1]. | Switch to anhydrous PCC or Swern oxidation. |
| NaH, THF, 25°C | O-Alkylation | Defluorinated oligomers (>50%) | Deprotonation of acidic −CF2H proton; subsequent fluoride elimination[2]. | Use Ag2O /Alkyl halide or bulky bases (e.g., DIPEA). |
| mCPBA, CH₂Cl₂ | Epoxidation of distant alkene | Pyridine N-oxide (40% yield) | Electrophilic oxygen transfer to the nucleophilic pyridine nitrogen[4]. | Protect pyridine nitrogen or use non-peracid oxidants. |
| Pd(PPh₃)₄, Base | Cross-coupling | Unreacted starting material | Chelation of Pd by pyridyl nitrogen and hydroxyl oxygen. | Protect the hydroxymethyl group (e.g., as a TBS ether) prior to coupling. |
References
-
Oxidiation of Isomeric Pyridylcarbinols - with Pyridinium Chlorochromate Source: Journal of the Chemical Society of Pakistan URL:[Link]
-
Deprotonative Functionalization of the Difluoromethyl Group Source: Organic Letters - ACS Publications URL:[Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine Source: IntechOpen URL:[Link]
-
Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Source: Banaras Hindu University URL:[Link]
Sources
Technical Support Center: Overcoming Regioselectivity Challenges in 6-(Difluoromethyl)pyridine Synthesis
Welcome to the Late-Stage Functionalization Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 6-(difluoromethyl)pyridines.
Introducing a difluoromethyl (–CF₂H) group into the pyridine core is a highly sought-after transformation in medicinal chemistry due to the group's ability to act as a lipophilic bioisostere for alcohols and thiols[1]. However, differentiating the C2 and C6 positions during direct C–H functionalization remains a profound synthetic challenge. This guide provides causality-driven FAQs, troubleshooting matrices, and self-validating protocols to help you achieve absolute regiocontrol.
Part 1: Frequently Asked Questions (Mechanisms & Regioselectivity)
Q1: Why does direct Minisci-type difluoromethylation typically yield an inseparable mixture of C2, C4, and C6 isomers? A: The difluoromethyl radical (•CF₂H), typically generated from reagents like Zinc difluoromethanesulfinate (DFMS / Baran's Reagent), is highly nucleophilic[1]. Under the acidic conditions required for Minisci reactions, the pyridine ring is protonated. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering the C2, C4, and C6 positions highly electrophilic. Without specific steric or electronic biases, the •CF₂H radical will attack all activated positions indiscriminately, leading to poor regioselectivity[2].
Q2: How can I rationally design my substrate to force regioselectivity exclusively to the C6 position? A: Regioselectivity can be engineered through a combination of steric shielding and electronic directing groups:
-
Steric Control (C3-Substitution): Placing a substituent (even a small one like a methyl or methoxy group) at the C3 position sterically hinders the adjacent C2 position. The nucleophilic radical is forced to attack the less hindered C6 position[2].
-
Electronic Control (C4-EWG): Electron-withdrawing groups (EWGs) at the C4 position (e.g., –CN, –CO₂Et) induce a partial positive charge (δ+) at the C2 and C6 positions via resonance, activating them toward nucleophilic radical attack while deactivating the C4 position itself[2].
Q3: Does the choice of solvent actually impact the C2/C6 vs. C4 product ratio? A: Yes. The ratio of C2/C6 to C4 substitution is highly dependent on the solvent's ability to alter the balance between innate and conjugate reactivity. Aprotic polar solvents like DMSO tend to increase C4 attack. Conversely, biphasic systems like CHCl₃/Water/TFA tightly solvate the pyridinium ion, promoting innate reactivity and heavily favoring the C2/C6 positions[2].
Part 2: Troubleshooting Guide for Sub-Optimal Reactions
Issue 1: High Rates of Bis-Difluoromethylation (C2, C6-Disubstitution)
-
Causality: Unlike traditional Friedel-Crafts alkylation, introducing a –CF₂H group does not sufficiently deactivate the pyridine ring against further radical attack. In fact, if the C4 position contains an electron-donating group, the first difluoromethylation at C2 can electronically activate the C6 position, leading to rapid over-alkylation[2].
-
Solution:
-
Stoichiometric Control: Reduce DFMS equivalents from 3.0 to 1.2.
-
Thermal Control: Lower the reaction temperature from 50 °C to 0 °C to kinetically slow the secondary addition.
-
Phase Partitioning: Utilize a biphasic CH₂Cl₂/Water system. As the mono-alkylated 6-(difluoromethyl)pyridine forms, it partitions into the organic layer, physically separating it from the water-soluble •CF₂H radical source.
-
Issue 2: Complete Lack of Reactivity at the C6 Position
-
Causality: Highly electron-rich pyridines (e.g., those with multiple electron-donating groups) resist protonation-driven LUMO lowering, making them inert to nucleophilic Minisci radicals[1].
-
Solution: Abandon the radical Minisci pathway and switch to a Copper-Mediated Oxidative C–H Difluoromethylation using TMSCF₂H. This pathway relies on the inherent acidity of the C–H bond rather than the electrophilicity of the carbon center, effectively reversing the reactivity profile and allowing functionalization of electron-rich heteroarenes[3].
Part 3: Quantitative Data & Benchmarking
The following table summarizes how specific directing groups and solvent choices predictably alter the regiochemical outcome of pyridine difluoromethylation.
| Substrate Feature | Reaction Conditions | Dominant Regioisomer | C2/C6 : C4 Ratio | Typical Yield |
| C4-EWG (e.g., –CN) | DFMS, TFA/H₂O, 25 °C | C2 / C6 | > 20:1 | 75% |
| C3-EDG (e.g., –OMe) | DFMS, TFA/H₂O, 25 °C | C6 (Steric Control) | > 15:1 | 68% |
| Unsubstituted | DFMS, DMSO, 50 °C | C2 / C4 / C6 Mix | 1:1.5 | 55% |
| C2-Blocked (Electron Rich) | TMSCF₂H, CuCN, [O] | C6 (Oxidative) | Exclusive | 82% |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol A: Minisci-Type C6-Difluoromethylation using DFMS
Best for: Electron-deficient pyridines with a C2-blocking group or C3-steric shield.
-
Preparation: In a 20 mL vial, dissolve the substituted pyridine (1.0 mmol) in a biphasic mixture of CH₂Cl₂ (4.0 mL) and Water (1.6 mL).
-
Acidification: Add Trifluoroacetic acid (TFA) (1.5 mmol) dropwise while stirring.
-
Validation Checkpoint 1: The pH of the aqueous layer must be < 2. The solution should become completely homogeneous as the pyridinium salt forms. If it remains cloudy, add an additional 0.5 mL of water.
-
-
Radical Precursor Addition: Add Zinc difluoromethanesulfinate (DFMS) (1.5 mmol) in one portion.
-
Initiation: Cool the mixture to 0 °C. Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol) dropwise over 5 minutes.
-
Validation Checkpoint 2: An immediate, mild evolution of gas (SO₂) should be observed. If no bubbling occurs, the DFMS reagent has likely oxidized during storage; abort the reaction to recover your starting material.
-
-
Reaction & Workup: Stir vigorously at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Validation Checkpoint 3: Run a TLC (Hexanes/EtOAc 8:2) under short-wave UV (254 nm). The 6-(difluoromethyl)pyridine product will elute significantly faster (higher Rf) than the highly polar starting material.
-
Protocol B: Copper-Mediated Oxidative C–H Difluoromethylation
Best for: Electron-rich pyridines that fail under Minisci conditions.
-
Catalyst Complexation: In a glovebox, combine CuCN (2.0 mmol), t-BuOK (3.0 mmol), and TMSCF₂H (2.0 mmol) in anhydrous NMP (4.0 mL). Stir for 30 minutes at room temperature.
-
Validation Checkpoint 1: The solution will shift to a deep color, indicating the successful formation of the active [CuCF₂H] complex[1].
-
-
Substrate Addition: Add the C2-blocked pyridine substrate (1.0 mmol) to the mixture.
-
Oxidation: Add 9,10-phenanthrenequinone (1.2 mmol) as the oxidant. Stir at 50 °C for 6 hours under an argon atmosphere[3].
-
Validation Checkpoint 2: Monitor by ¹⁹F NMR. The successful formation of the C6-CF₂H bond is confirmed by the appearance of a characteristic doublet around -115 ppm (²J_HF ≈ 55 Hz).
-
Part 5: Mechanistic Visualization
Figure 1: Mechanistic workflow and regioselectivity logic for Minisci-type C6-difluoromethylation.
Sources
Overcoming solubility issues with [6-(Difluoromethyl)pyridin-2-YL]methanol
Welcome to the technical support center for [6-(Difluoromethyl)pyridin-2-YL]methanol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this valuable building block and may encounter challenges related to its solubility. As a molecule possessing a unique combination of a polar methanol group, a basic pyridine core, and a lipophilic difluoromethyl moiety, its behavior in solution can be complex. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate and overcome these challenges effectively in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of [6-(Difluoromethyl)pyridin-2-YL]methanol that dictate its solubility?
A1: The solubility of [6-(Difluoromethyl)pyridin-2-YL]methanol is governed by the interplay of its three primary functional components:
-
Pyridine Ring : As a heterocyclic amine, the pyridine nitrogen is weakly basic (typical pKa for pyridine is ~5.2).[1][2] This makes the compound's aqueous solubility highly dependent on pH. In acidic conditions, the nitrogen atom can be protonated to form a more soluble pyridinium cation.[1]
-
Methanol Group (-CH2OH) : This group is polar and can participate in hydrogen bonding as both a donor and an acceptor. It inherently contributes to aqueous solubility.
-
Difluoromethyl Group (-CF2H) : This group is a key modulator of the molecule's properties. While the fluorine atoms are highly electronegative, the CF2H group as a whole increases lipophilicity (greasiness) and can act as a lipophilic hydrogen bond donor.[3][4] Its effect on solubility is nuanced; it is less lipophilic than the more common trifluoromethyl (-CF3) group, allowing for fine-tuning of a drug's properties, but it still reduces aqueous solubility compared to a non-fluorinated analogue.[3]
The balance between the hydrophilic methanol group and the lipophilic difluoromethylated pyridine ring often results in poor aqueous solubility at neutral pH.
Q2: Why is the difluoromethyl group considered a "privileged" moiety in drug design, and how does that relate to solubility?
A2: The difluoromethyl group is increasingly utilized in medicinal chemistry for several strategic reasons. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[3][5] This means it can mimic the size and electronic properties of these common functional groups while offering distinct advantages. The introduction of a CF2H group can significantly enhance metabolic stability by blocking sites susceptible to oxidation and improve target binding affinity.[3][6]
From a solubility perspective, this bioisosteric replacement is a trade-off. Replacing a polar hydroxyl group with a more lipophilic CF2H group will generally decrease aqueous solubility. This is a critical consideration during drug development, as the gains in metabolic stability and potency must be balanced with the potential challenge of achieving adequate solubility for absorption and bioavailability.[7]
Q3: I'm observing very low solubility in standard aqueous buffers like PBS (pH 7.4). What are the likely underlying causes?
A3: Low solubility in neutral aqueous buffers is the most common issue with this compound and stems from two primary factors:
-
Molecular State : At a neutral pH of 7.4, which is significantly above the pKa of the pyridine nitrogen, the molecule exists predominantly in its neutral, un-ionized form.[1] This uncharged state is less water-soluble than its protonated (salt) form.
-
Solid-State Energy : As a crystalline solid, a significant amount of energy (crystal lattice energy) is required to break apart the crystal structure and allow the individual molecules to be solvated by water. The lipophilic nature of the difluoromethyl group can promote strong intermolecular interactions in the solid state, further increasing this energy barrier and limiting solubility.[8]
Overcoming this requires strategies that either change the molecular state (e.g., protonation) or reduce the energy required for dissolution.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental problems with practical, validated protocols. The first step in any solubility investigation should be a systematic evaluation, as outlined in the workflow below.
Caption: Systematic workflow for troubleshooting solubility issues.
Issue: My compound shows negligible solubility in a neutral aqueous buffer.
Solution 1: pH Modification
-
Causality : By lowering the pH of the solution to at least two units below the pKa of the pyridine nitrogen, you can ensure that over 99% of the compound is in its protonated, cationic form. This pyridinium ion is significantly more polar and, therefore, more soluble in water.[1]
-
Experimental Protocol: pH-Solubility Profiling
-
Objective : To determine the aqueous solubility of the compound across a range of pH values.
-
Materials :
-
[6-(Difluoromethyl)pyridin-2-YL]methanol
-
A series of aqueous buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.
-
Vials, orbital shaker, centrifuge, filtration device (e.g., 0.22 µm syringe filter).
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS).
-
-
Procedure :
-
Add an excess amount of the solid compound to a vial containing a known volume of each aqueous buffer. The excess solid should be clearly visible.[9]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.[1]
-
Plot solubility (mg/mL or µM) versus pH.
-
-
-
Data Presentation: Expected pH-Solubility Trend
| pH | Expected State of Pyridine (pKa ~5) | Expected Relative Aqueous Solubility |
| 2.0 | >99% Protonated (Cationic) | High |
| 4.0 | ~90% Protonated | Moderate-High |
| 5.0 | 50% Protonated / 50% Neutral | Moderate |
| 7.0 | >99% Neutral | Low |
| 8.0 | >99% Neutral | Low |
Solution 2: Co-solvent Systems
-
Causality : Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This makes the solvent system more "hospitable" to lipophilic molecules, thereby increasing their solubility.[10]
-
Experimental Protocol: Co-solvent Solubility Screening
-
Objective : To evaluate the effect of different co-solvents on the solubility of the compound.
-
Materials :
-
Common co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).
-
Equipment from the pH-solubility protocol.
-
-
Procedure :
-
Prepare a series of solvent mixtures with varying ratios of the co-solvent and your chosen aqueous buffer (e.g., 10%, 20%, 40%, 60% v/v co-solvent).
-
For each solvent mixture, determine the solubility of the compound using the shake-flask method described in the pH-profiling protocol.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal system.
-
-
-
Data Presentation: Illustrative Co-solvent Effects on Solubility in PBS pH 7.4
| Co-solvent System (% v/v) | Illustrative Solubility (µg/mL) | Notes |
| 0% (PBS alone) | < 1 | Baseline, poorly soluble. |
| 10% DMSO in PBS | 50 | Common for in vitro stock solutions. |
| 20% Ethanol in PBS | 75 | Often used in preclinical formulations. |
| 40% PEG 400 in PBS | 250 | PEG 400 is a good solubilizer for many poorly soluble compounds.[1] |
Issue: My compound dissolves in a co-solvent system but precipitates upon dilution or over time.
Cause Analysis : This is a classic sign of creating a supersaturated solution. The initial solvent has high solubilizing power, but upon dilution into an aqueous medium (like cell culture media or blood), the solvent capacity drops, and the compound crashes out. This can also happen if the compound is unstable and degrades into less soluble byproducts.[1]
Solution: Advanced Formulation Strategies
For applications requiring higher, stable concentrations, especially for in vivo studies, more advanced techniques are necessary.
1. Salt Formation
-
Causality : Forming a salt of the basic pyridine with a pharmaceutically acceptable acid is a robust method to dramatically increase both aqueous solubility and the rate of dissolution.[8] The resulting salt form has a much lower crystal lattice energy and readily dissociates in water.
-
Experimental Protocol: Small-Scale Salt Formation & Solubility Assessment
-
Objective : To prepare a salt of the basic pyridine compound and determine its solubility.
-
Materials :
-
[6-(Difluoromethyl)pyridin-2-YL]methanol (free base).
-
A suitable acid (e.g., 1M HCl in isopropanol, methanesulfonic acid).
-
An appropriate solvent for reaction (e.g., ethanol, isopropanol).
-
-
Procedure :
-
Dissolve the pyridine free base in a minimal amount of the chosen solvent.
-
Add a stoichiometric amount (1.0 to 1.1 equivalents) of the selected acid to the solution while stirring.
-
Stir the mixture (e.g., for 1-2 hours). Salt precipitation may occur. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Isolate the resulting solid salt by filtration and dry it under a vacuum.
-
Determine the aqueous solubility of the newly formed salt using the shake-flask method described previously.
-
-
2. Cyclodextrin Complexation
-
Causality : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate the lipophilic portion (the difluoromethyl-pyridine ring) of the guest molecule, forming an inclusion complex that has the aqueous solubility of the cyclodextrin itself.[7][10]
Caption: Encapsulation within a cyclodextrin host.
-
Experimental Protocol: Inclusion Complex Preparation (Kneading Method)
-
Objective : To prepare an inclusion complex to enhance solubility.
-
Materials :
-
[6-(Difluoromethyl)pyridin-2-YL]methanol.
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Mortar and pestle.
-
Small amount of a water-ethanol mixture.
-
-
Procedure :
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the solvent mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Slowly add the pyridine compound to the paste while continuing to knead for 30-60 minutes.[1]
-
Dry the resulting product in a vacuum oven to remove the solvent.
-
Determine the aqueous solubility of the complex.
-
-
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]
-
Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. (2025). ACS Catalysis. [Link]
-
The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]
-
Pyridine - Wikipedia. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Catalyst Selection for Reactions Involving [6-(Difluoromethyl)pyridin-2-YL]methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for [6-(Difluoromethyl)pyridin-2-YL]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. The unique electronic properties of the difluoromethyl group combined with the coordinating nature of the pyridine ring present specific challenges and opportunities in synthesis. This document provides in-depth, question-and-answer-based troubleshooting for the most common transformations this versatile building block undergoes.
Section 1: General Handling & Stability FAQs
This section addresses preliminary questions regarding the stability and handling of the starting material, which is crucial for successful downstream reactions.
Q: How should I store and handle [6-(Difluoromethyl)pyridin-2-YL]methanol?
A: Like most pyridyl alcohols, this compound should be stored in a cool, dry place away from strong oxidizing agents. It is a solid at room temperature.[1] While generally stable, the difluoromethyl (-CHF₂) group has acidic protons that can be abstracted by very strong bases.[2] Therefore, prolonged storage in basic solutions should be avoided. For routine handling, standard laboratory personal protective equipment (PPE) is sufficient.
Q: Are there any known incompatibilities or stability issues I should be aware of before starting my reaction?
A: The primary chemical sensitivities to consider are:
-
Strong Bases: Strong, non-nucleophilic bases like LDA or LHMDS can deprotonate the difluoromethyl group, leading to the formation of a difluorocarbanion.[2] While this can be synthetically useful for subsequent functionalization, it is an undesired side reaction if you are targeting the alcohol moiety.
-
Strong Acids: The pyridine nitrogen can be protonated by strong acids, which will significantly alter the electronic properties and solubility of the molecule.
-
Oxidizing Agents: The primary alcohol is susceptible to oxidation, which is the focus of the next section. Compatibility with your desired reaction conditions is key.
Section 2: Oxidation to 6-(Difluoromethyl)pyridine-2-carbaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is one of the most common and critical transformations for this substrate. The resulting aldehyde is a key intermediate for imine formation, Wittig reactions, and other carbonyl chemistries. The primary challenge is achieving high conversion without over-oxidation to the carboxylic acid.
FAQ 1: Recommended Catalysts & Conditions
Q: What are the best catalysts for oxidizing [6-(Difluoromethyl)pyridin-2-YL]methanol to the aldehyde with high selectivity?
A: For high-selectivity oxidation of sensitive heteroaromatic alcohols, mild conditions are paramount. We strongly recommend two primary reagents: Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂) . Both are known for their high chemoselectivity for primary alcohols and tolerance of various functional groups, including the pyridine ring.[3][4]
Data Presentation: Comparison of Recommended Oxidants
| Feature | Dess-Martin Periodinane (DMP) | Activated Manganese Dioxide (MnO₂) |
| Reaction Type | Homogeneous solution-phase oxidation. | Heterogeneous solid-liquid oxidation. |
| Typical Conditions | Dichloromethane (DCM), Room Temperature, Neutral pH.[3] | Dichloromethane (DCM) or Chloroform, Room Temp to Reflux.[4] |
| Reaction Time | Typically fast (0.5 - 3 hours).[5] | Generally longer (several hours to overnight). |
| Pros | - Very mild conditions, protecting sensitive groups.[6]- High yields and short reaction times.- Predictable stoichiometry. | - Inexpensive and non-toxic.[4]- Simple workup (filtration of solid MnO₂).- Highly selective for benzylic, allylic, and heteroaromatic alcohols.[4][7] |
| Cons | - Stoichiometric use of an expensive reagent.- Iodine-containing byproducts can complicate purification.- Potentially explosive under certain conditions (heating). | - Requires a large excess of the reagent (5-20 eq.).- Activity is highly dependent on the preparation method ("activation").[4][8]- Can be slower than DMP. |
Visualization: Oxidation Strategy Workflow
The following diagram outlines a decision-making process for selecting an appropriate oxidation protocol.
Caption: Workflow for selecting an oxidation protocol.
Experimental Protocols
Protocol 1: Oxidation with Dess-Martin Periodinane (DMP)
-
Dissolve [6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
To this solution, add DMP (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously. The reaction is typically complete in 1-3 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and quench by adding an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 eq. to DMP).
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel chromatography.
Protocol 2: Oxidation with Activated Manganese Dioxide (MnO₂)
-
Add activated MnO₂ (10-15 eq. by weight) to a flask equipped with a reflux condenser.
-
Add a solution of [6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 eq.) in DCM or chloroform (approx. 0.05 M).
-
Stir the suspension vigorously at room temperature or gentle reflux (40-45 °C). The reaction may take 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel chromatography if necessary.
Troubleshooting Guide: Oxidation Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Insufficient oxidant. 2. For MnO₂, the reagent is not sufficiently "activated". 3. Reaction time is too short. | 1. Increase the equivalents of the oxidant (e.g., up to 1.5 eq. for DMP, up to 20 eq. for MnO₂). 2. Ensure you are using high-quality, activated MnO₂.[4] 3. Extend the reaction time and continue monitoring. |
| Over-oxidation to Carboxylic Acid | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Presence of water can sometimes facilitate over-oxidation. | 1. Run the reaction at a lower temperature (e.g., 0 °C to RT). 2. Monitor carefully and quench the reaction as soon as the starting material is consumed. 3. Use anhydrous solvents. |
| Difficult Purification (DMP) | Iodine-containing byproducts co-elute with the product. | Ensure a thorough quench with sodium thiosulfate to reduce the iodine byproduct to the more water-soluble iodide. |
| Low Mass Recovery (MnO₂) | The product has adsorbed onto the surface of the MnO₂ or Celite. | Wash the filter cake extensively with a more polar solvent like ethyl acetate or a DCM/methanol mixture to recover the adsorbed product. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The alcohol moiety can be used in or modified for palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity in drug discovery programs.[9][10]
FAQ 2: C-O Coupling (Buchwald-Hartwig Etherification)
Q: Can I directly couple the hydroxyl group with an aryl halide to form an aryl ether?
A: Yes, this is achievable through a palladium-catalyzed C-O cross-coupling reaction, a variant of the Buchwald-Hartwig amination.[11][12] This transformation requires a palladium catalyst, a specialized phosphine ligand, and a base to deprotonate the alcohol. The efficiency of C–O bond formation is often lower than C–N coupling due to a slower reductive elimination step, making ligand choice critical.[11]
Visualization: Simplified Buchwald-Hartwig C-O Catalytic Cycle
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin Periodinane [merckmillipore.com]
- 7. Manganese(IV) oxide [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - oxidation alcohol to aldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification & Work-Up of[6-(Difluoromethyl)pyridin-2-YL]methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I approach the isolation of fluorinated heterocycles not as a rote checklist, but as a dynamic system of physicochemical interactions.[6-(Difluoromethyl)pyridin-2-YL]methanol (CAS: 1784794-98-4)[1] is a highly valuable building block in medicinal chemistry, frequently utilized to introduce lipophilic hydrogen-bond donors into pharmacophores to improve target selectivity and metabolic stability[2]. However, isolating this compound after synthesis (typically via the borohydride reduction of its corresponding aldehyde or ester) presents significant challenges. The molecule possesses a unique triad of functional groups: a basic pyridine nitrogen, a hydrogen-bond donating hydroxyl group, and an electron-withdrawing difluoromethyl group. Understanding the causality behind how these groups interact with aqueous solvents and inorganic salts is the key to a self-validating, high-yield purification protocol.
Troubleshooting Guides & FAQs
Q: During the aqueous work-up of the NaBH₄ reduction, an intractable emulsion forms. How do I resolve this without losing my product? A: Emulsions in this specific system are caused by the formation of insoluble boron-alkoxy-pyridine polymeric complexes.
-
Causality: The pyridine nitrogen acts as a Lewis base, coordinating strongly with residual borate salts, while the hydroxyl group bridges multiple boron centers.
-
Actionable Solution: Do not use plain water to quench the reaction. Instead, quench with saturated aqueous NH₄Cl. The ammonium ion acts as a mild acid to break the boron complexes without risking acid-catalyzed degradation of the difluoromethyl group[3]. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite traps the gelatinous boron salts, allowing for clean phase separation.
Q: My isolated yield is exceptionally low (<40%), but LC-MS of the crude reaction shows >95% conversion. Where is the product? A: The product is likely trapped in the aqueous phase. [6-(Difluoromethyl)pyridin-2-YL]methanol is highly amphiphilic.
-
Causality: The combination of the hydroxyl group and the pyridine nitrogen creates a strong affinity for water. Furthermore, if the pH drops below 7, the pyridine nitrogen (pKa ~5.2) becomes protonated, rendering the product completely water-soluble.
-
Actionable Solution: Adjust the aqueous phase pH to precisely 8.0–8.5 using saturated NaHCO₃. At this pH, the molecule is in its neutral, lipophilic free-base form. Use a highly polar extraction solvent system, such as EtOAc/THF (4:1 v/v), to disrupt the hydrogen bonding network between the product and water.
Q: How can I remove trace unreacted 6-(difluoromethyl)picolinaldehyde without resorting to column chromatography? A: Exploit the electrophilic nature of the unreacted aldehyde.
-
Causality: Unlike the target alcohol, the aldehyde precursor can undergo nucleophilic addition to form a water-soluble complex. Related fluorinated pyridine reagents demonstrate unique electronic properties that can be leveraged for chemoselective separations[4].
-
Actionable Solution: Wash the combined organic layers with a freshly prepared saturated sodium bisulfite (NaHSO₃) solution. The unreacted aldehyde forms a highly polar bisulfite adduct, which partitions cleanly into the aqueous phase, leaving the pure alcohol in the organic layer.
Quantitative Data: Solvent Extraction Optimization
Selecting the correct solvent system is critical for maximizing recovery while minimizing the carryover of impurities.
Table 1: Solvent Extraction Efficiency & Impurity Partitioning
| Extraction Solvent System | Product Recovery (%) | Emulsion Risk | Aldehyde Carryover | Boron Salt Carryover |
| Ethyl Acetate (100%) | 45 - 50% | High | High | Low |
| Dichloromethane (100%) | 30 - 35% | Low | Medium | Low |
| EtOAc / THF (4:1) | > 95% | Moderate | High * | Low |
| DCM / Isopropanol (9:1) | 80 - 85% | Low | Medium | Moderate |
*Aldehyde carryover in the EtOAc/THF system is completely mitigated by the subsequent NaHSO₃ wash described in the protocol below.
Self-Validating Experimental Protocol
This step-by-step methodology is designed for the work-up of [6-(Difluoromethyl)pyridin-2-YL]methanol following a standard borohydride reduction. Every step includes a built-in validation check to ensure the system is operating correctly.
Step 1: Quenching & Complex Dissociation
-
Procedure: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NH₄Cl (1.5 mL per mmol of hydride reagent). Stir vigorously for 30 minutes at room temperature.
-
Causality: NH₄Cl provides controlled protonation to cleave boron-alkoxy bonds safely.
-
Validation Check: The mixture should transition from a thick, milky suspension to a clear biphasic solution. If it remains milky, continue stirring or add a few drops of 1M HCl (monitor carefully to ensure the overall pH does not drop below 6).
Step 2: Isoelectric Point Adjustment
-
Procedure: Add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches a pH of 8.0–8.5.
-
Causality: Ensures the pyridine nitrogen is fully deprotonated, maximizing the molecule's lipophilicity.
-
Validation Check: Verify the pH using a calibrated pH meter. Do not rely solely on pH paper, as the buffering capacity of the borate salts can cause misleading colorimetric readings.
Step 3: Enhanced Liquid-Liquid Extraction (LLE)
-
Procedure: Extract the aqueous layer three times with a solvent mixture of EtOAc/THF (4:1, v/v).
-
Causality: The addition of 20% THF disrupts the hydration shell around the hydroxymethyl group, drastically improving the partition coefficient into the organic phase.
-
Validation Check: Spot the post-extraction aqueous phase on a TLC plate, elute with EtOAc, and stain with KMnO₄. The absence of a yellow spot against the purple background confirms the complete extraction of the alcohol.
Step 4: Chemoselective Washing
-
Procedure: Wash the combined organic layers with saturated aqueous NaHSO₃ (1x), followed by brine (1x).
-
Causality: The bisulfite wash chemically removes unreacted aldehyde, while the brine wash removes residual water and THF.
Step 5: Isolation
-
Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <40 °C) to yield the purified product.
Process Visualization
Workflow for the optimized extraction and purification of[6-(Difluoromethyl)pyridin-2-YL]methanol.
References
-
ChemScene . "1784794-98-4 | (6-(Difluoromethyl)pyridin-2-yl)methanol". 1
-
BenchChem . "Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry". 2
-
RSC Advances . "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones". 3
-
Organic Chemistry Portal . "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones". 4
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
Technical Support Center: Difluoromethylation & Over-Fluorination Diagnostics
Welcome to the Advanced Diagnostics Portal for Organofluorine Synthesis. As a Senior Application Scientist, I have designed this guide to transition your workflow from empirical trial-and-error to mechanistically-driven synthetic design. The difluoromethyl group (–CF₂H) is a highly sought-after bioisostere for hydroxy and sulfanyl groups in drug development. However, synthesizing –CF₂H without triggering over-fluorination (yielding –CF₃) or mis-fluorination (e.g., O- vs. N-alkylation) requires precise electronic and thermodynamic control.
Below, you will find our diagnostic workflow, mechanistic FAQs, validated protocols, and quantitative metrics to troubleshoot your synthesis.
Diagnostic Workflow: Troubleshooting Fluorination Pathways
Workflow for diagnosing and resolving over-fluorination in -CF2H synthesis.
Knowledge Base & FAQs
FAQ 1: Why am I getting trifluoromethylated (–CF₃) byproducts when attempting to synthesize difluoromethyl ketones?
The Causality: When you attempt to convert methyl ketones to difluoromethyl ketones using direct fluorinating agents (like DAST or Deoxofluor), you are fighting a fundamental electronic barrier. The addition of a single fluorine atom significantly reduces the acidity and nucleophilicity of the carbonyl's α-carbon due to lone-pair repulsion between the fluorine atom and the developing negative charge (1[1]). To force the second fluorination, chemists often increase temperature or equivalents, which overshoots the target and yields –CF₃ or gem-difluorinates the carbonyl oxygen. The Fix: Abandon direct α-fluorination for these substrates. Instead, utilize a one-pot difluorination/fragmentation of 1-trifluoromethyl-1,3-diketones. The 1,3-dicarbonyl system is highly activated, allowing controlled difluorination. A subsequent retro-Claisen fragmentation cleanly yields the difluoromethyl ketone without over-fluorination risks[1].
FAQ 2: My difluorocarbene reaction on 4-hydroxyquinolines yields predominantly O-difluoromethylation. How do I force N-selectivity?
The Causality: 4-hydroxyquinolines exist in a tautomeric equilibrium. Standard basic conditions (e.g., KOH) generate a hard oxygen nucleophile that outcompetes the nitrogen for the highly electrophilic difluorocarbene, leading to >50% O-difluoromethylation (2[2]). The Fix: Switch your reagent system to bromo(difluoro)acetic acid (BrCF₂CO₂H) and lithium tert-butoxide (LiOtBu). This relies on a preorganization strategy: the lithium cation strongly coordinates to the oxygen atom, effectively shielding the O-site. The bulky tert-butoxide base facilitates the slow, controlled release of difluorocarbene at room temperature, directing it exclusively to the nitrogen atom (<10% O-isomer)[2].
FAQ 3: How can I selectively reduce a –CF₃ group to a –CF₂H group without over-reducing it to –CH₂F?
The Causality: The C–F bond dissociation energy increases as fluorine atoms are removed, making the first defluorination easier than the second. However, if your photoredox catalyst is too strongly reducing, the intermediate radical anions will continue to defluorinate, leading to over-conversion (3[3]). The Fix: Employ a Fluoride-Coupled Electron Transfer (FCET) combined with Hydrogen Atom Transfer (HAT). By using a benzimidazoline derivative (e.g., BIH) as both the photoreductant and HAT donor, the reaction proceeds via an electron-donor-acceptor (EDA) complex. Because the redox potential of difluoromethylarenes is lower than that of trifluoromethylarenes, the catalyst cannot activate the newly formed –CF₂H group, creating a self-arresting, highly selective system (4[4]).
Validated Experimental Protocols
Protocol A: N-Selective Difluoromethylation of 4-Hydroxyquinolines
This protocol is a self-validating system: if significant O-alkylation is observed, it indicates moisture contamination disrupting the critical Li–O coordination step.
-
Preparation: Flame-dry a Schlenk flask and purge with N₂.
-
Coordination Step: Add 4-hydroxyquinoline (1.0 equiv) and anhydrous DMF. Cool to 0 °C. Add LiOtBu (3.0 equiv) in one portion. Stir for 15 minutes. Critical Checkpoint: This incubation period is mandatory to ensure complete lithium coordination to the oxygen tautomer.
-
Reagent Addition: Dropwise, add BrCF₂CO₂H (2.0 equiv) over 5 minutes to prevent thermal spiking.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours.
-
Workup: Quench with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography. Expected N-selectivity is >90%[2].
Protocol B: Photocatalytic Reduction of –CF₃ to –CF₂H via FCET
This protocol utilizes visual validation: the formation of the EDA complex is confirmed by an immediate color shift upon mixing.
-
Setup: In a 10 mL quartz reaction tube under an Argon atmosphere, combine the trifluoromethylarene substrate (1.0 equiv), Benzimidazoline (BIH, 1.5 equiv), and K₂HPO₄ (2.0 equiv).
-
Solvent Addition: Inject anhydrous DMSO. Critical Checkpoint: Observe the solution. A shift to a yellow/orange hue confirms the successful formation of the EDA complex between the electron-deficient arene and BIH.
-
Irradiation: Irradiate the mixture using blue LEDs (456 nm) at room temperature for 16 hours. Ensure a cooling fan is used to prevent thermal degradation.
-
Workup: Dilute with water and extract with diethyl ether. The self-arresting nature of the FCET mechanism ensures the reaction stops cleanly at the –CF₂H stage without over-reduction to –CH₂F[3][4].
Quantitative Selectivity Metrics
The following table summarizes the expected outcomes when troubleshooting reagent selection against over-fluorination risks:
| Substrate Class | Reagent System | Target | Common Failure Mode | Selectivity / Yield |
| Methyl Ketones | DAST / Deoxofluor | –CF₂H | Over-fluorination to –CF₃ | < 30% (Poor) |
| 1-CF₃-1,3-Diketones | Selectfluor + Base (Fragmentation) | –CF₂H | None (Clean fragmentation) | > 80% (Excellent) |
| 4-Hydroxyquinolines | CF₂H-OTf + KOH | N–CF₂H | Mis-fluorination to O–CF₂H | ~49% N / 51% O |
| 4-Hydroxyquinolines | BrCF₂CO₂H + LiOtBu | N–CF₂H | None (Li-O shielding) | > 90% N / < 10% O |
| Trifluoromethylarenes | Strong Photoreductant (e.g., Ir-based) | –CF₂H | Over-reduction to –CH₂F | Variable / Mixture |
| Trifluoromethylarenes | BIH (FCET / HAT strategy) | –CF₂H | None (Self-arresting) | > 85% (Excellent) |
References
-
One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process, Royal Society of Chemistry (RSC).[Link]
-
Previous approaches to preparing difluoroalkylated compounds, European Journal of Organic Chemistry (via ResearchGate).[Link]
-
Fluoride‐Coupled Electron Transfer and Hydrogen‐Atom‐Transfer‐Mediated Synthesis of Difluoromethylarenes, ResearchGate.[Link]
-
N-Selective Difluoromethylation of 4-Hydroxyquinolines, American Chemical Society (ACS).[Link]
Sources
Purification strategies for complex reaction mixtures containing fluorinated pyridines
Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this resource to address the complex challenges associated with isolating fluorinated pyridines.
The strategic incorporation of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry. Fluorination enhances metabolic stability, modulates basicity, and increases cell permeability—critical factors for targeting intracellular pathways, such as the PI3K/AKT/mTOR signaling cascade[1]. However, these exact physicochemical modifications create severe bottlenecks during purification. Fluorinated reaction mixtures often contain unreacted starting materials, over-fluorinated byproducts, and close-eluting regioisomers that defy standard separation techniques.
Mechanism of PI3K/AKT/mTOR pathway inhibition by fluorinated pyridine derivatives.
Part 1: Troubleshooting Chromatography & Separation FAQs
Q1: Why do my fluorinated pyridine regioisomers co-elute as a single broad peak on normal-phase silica gel? A: This is a classic issue of dipole-masking. While the position of the fluorine atom (ortho, meta, or para to the nitrogen) drastically alters the local basicity of the nitrogen atom[2], the overall macroscopic polarity of the regioisomers remains nearly identical. Normal-phase silica relies primarily on hydrogen bonding and dipole-dipole interactions. Because the highly electronegative fluorine atom pulls electron density away from the pyridine nitrogen, it reduces the molecule's ability to interact with the acidic silanol groups on the silica stationary phase. Consequently, the compounds elute rapidly and simultaneously. Solution: Switch to a separation mode that exploits shape selectivity or subtle polarizability differences, such as Supercritical Fluid Chromatography (SFC) or specialized Reverse-Phase (RP) columns with fluorinated stationary phases (e.g., PFP - Pentafluorophenyl).
Q2: I am using RP-HPLC, but my fluorinated aminopyridines exhibit severe peak tailing. How can I fix this? A: Peak tailing here is caused by secondary interactions. Even though fluorine withdraws electron density, aminopyridines retain localized basic sites. These basic amines undergo ion-exchange interactions with residual, unendcapped silanols on the C18 stationary phase. Solution: You must suppress the ionization of the basic nitrogen. Use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5) if your column is pH-stable. Alternatively, use a chaotropic salt or an ion-pairing reagent (like trifluoroacetic acid, TFA) at low pH to mask the basic sites, though this may complicate downstream solvent removal.
Q3: When should I abandon liquid chromatography and switch to Supercritical Fluid Chromatography (SFC)? A: SFC should be your primary strategy when dealing with chiral fluorinated heterocycles or stubborn regioisomers[3][4]. Supercritical CO₂ has a gas-like diffusivity and liquid-like density, which accelerates mass transfer. This allows for the use of longer columns or smaller particle sizes without exceeding pressure limits. Furthermore, the non-polar nature of CO₂ combined with polar modifiers (like methanol) provides a unique orthogonal selectivity compared to standard HPLC, often resolving regioisomers that are inseparable by liquid methods[4].
Decision tree for selecting purification strategies for fluorinated pyridine mixtures.
Part 2: Quantitative Impact of Fluorination
Understanding the physicochemical shifts caused by fluorine is essential for predicting chromatographic behavior. The table below summarizes the causality between fluorine position and molecular properties.
| Compound Scaffold | Approx. pKa | Lipophilicity (logP) Shift | Chromatographic & Purification Behavior |
| Pyridine (Base) | 5.2 | Baseline | Retained well on RP-HPLC; strong silanol interaction on NP silica. |
| 2-Fluoropyridine | -0.4 | Moderate Increase | Drastic drop in basicity due to strong inductive effect[2]. Highly volatile; risk of loss during rotary evaporation. |
| 3-Fluoropyridine | 2.9 | High Increase | Moderate basicity. Prone to co-elution with unreacted starting materials. SFC is highly recommended[5]. |
| 4-Fluoropyridine | 3.0 | High Increase | Similar to 3-fluoro, but slightly more susceptible to nucleophilic aromatic substitution (SNAr) during basic purification. |
Part 3: Self-Validating Experimental Protocols
Protocol A: SFC Method Development for Fluorinated Regioisomers
This protocol ensures a systematic, data-driven approach to resolving complex regioisomeric mixtures using SFC, preventing the "guess-and-check" waste of valuable synthetic intermediates.
-
Column Screening: Set up an automated screening sequence using four orthogonal stationary phases: 2-Ethylpyridine (2-EP), Diethylaminopropyl (DEAP), Silica, and a Chiralpak column (e.g., AD-H or IC, which often show unexpected achiral selectivity for fluorinated compounds)[3][4].
-
Modifier Gradient: Run a standard gradient of 5% to 40% Methanol (containing 0.1% Diethylamine to suppress tailing) in supercritical CO₂ over 5 minutes at a flow rate of 3 mL/min.
-
Temperature & Pressure Tuning: Fluorinated compounds are highly sensitive to fluid density. If partial resolution is observed, lower the backpressure (e.g., from 150 bar to 120 bar) and decrease the column temperature (from 40°C to 35°C) to increase the density of the supercritical fluid, which often enhances shape-recognition selectivity.
-
Validation Checkpoint (Self-Correction):
-
Causality Check: Calculate the resolution factor ( Rs ). If Rs<1.5 , switch the modifier from Methanol to Isopropanol. Isopropanol is bulkier and alters the hydrogen-bonding dynamics at the stationary phase.
-
Mass Balance Check: Inject a known mass of the crude mixture. Collect the total eluent and evaporate. If recovery is <90%, the fluorinated pyridine is likely volatile and being lost during CO₂ depressurization. Switch to a chilled cyclone separator for collection.
-
Protocol B: Purification via Dearomatization-Hydrogenation (DAH)
When chromatographic separation of fluorinated pyridines fails, a chemical derivatization strategy can be employed. The DAH process converts problematic fluorinated pyridines into all-cis fluorinated piperidines, which are highly valuable in drug discovery and significantly easier to purify[5][6].
-
Dearomatization/Protection: Dissolve the crude fluorinated pyridine mixture in anhydrous THF. Add 1.2 equivalents of a borane reagent (e.g., BH3⋅THF ).
-
Causality: The borane coordinates to the Lewis basic nitrogen, protecting it from catalyst deactivation and activating the pyridine ring for reduction[5].
-
-
Hydrogenation: Transfer the protected complex to a high-pressure reactor. Add 1 mol% of a Rhodium or Ruthenium catalyst. Pressurize with H2 gas (approx. 50 bar) and stir at 60°C for 12 hours.
-
Deprotection & Isolation: Quench the reaction with methanol to break the borane complex. Add Boc2O to immediately protect the resulting secondary amine, making the compound highly amenable to standard normal-phase silica gel purification[6].
-
Validation Checkpoint:
-
Run a 19F NMR and 1H NMR of the isolated product. The complete disappearance of aromatic protons (7.0 - 8.5 ppm) and the presence of distinct multiplet coupling constants for the cis-protons will self-validate the success of the DAH conversion.
-
References
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PubMed Central (PMC) / Nature Communications. Available at:[Link]
-
Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. PubMed Central (PMC). Available at:[Link]
-
Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Scientific Update - UK. Available at:[Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting and Characterizing Unexpected Byproducts in Difluoromethylation Reactions
Welcome to the Late-Stage Functionalization Support Center. Introducing a difluoromethyl (-CF₂H) group into complex molecules is a critical strategy in modern drug development for modulating lipophilicity, metabolic stability, and hydrogen-bonding capabilities. However, owing to the unique electronic properties and high reactivity of difluoromethylating agents (e.g., difluorocarbene precursors, phosphonium salts, and Ruppert-Prakash reagents), researchers frequently encounter unexpected byproducts.
This guide is engineered for scientists and drug development professionals. It bypasses basic textbook theory to provide field-proven, mechanistic troubleshooting strategies and self-validating analytical protocols.
Diagnostic Workflow for Byproduct Identification
Before altering your reaction parameters, it is critical to diagnose the exact nature of the byproduct. The following logical workflow illustrates the analytical pipeline for identifying off-target difluoromethylation events.
Caption: Fig 1. Diagnostic workflow for identifying and resolving difluoromethylation byproducts.
Troubleshooting Guide & FAQs
Q1: I attempted a Wittig-type gem-difluoroolefination on an aldehyde using the phosphonium salt DFPB ([Ph₃P⁺CF₂H]Br⁻), but my primary product is an α-CF₂H alcohol. Why did the Wittig reaction fail?
Causality & Expert Insight: Although DFPB is traditionally viewed as a phosphonium ylide precursor, reacting it with carbonyls under standard basic conditions (e.g., with Cs₂CO₃) often bypasses the expected Wittig olefination. Instead, it yields a nucleophilic difluoromethylation product—the α-CF₂H alcohol, as detailed in this Organic Letters mechanistic study[1].
The causality lies in the extreme affinity of phosphorus for oxygen. Rather than forming a stable oxaphosphetane that fragments into an olefin, the base converts DFPB into triphenylphosphine oxide (Ph₃PO) and a transient CF₂H anion equivalent. This species directly attacks the carbonyl carbon via a direct transfer mechanism.
Caption: Fig 2. Divergent mechanistic pathways of DFPB reacting with carbonyls under basic conditions.
Protocol: Controlled Nucleophilic Difluoromethylation of Aldehydes This protocol leverages the direct transfer mechanism to intentionally synthesize α-CF₂H alcohols.
-
Preparation: Flame-dry a Schlenk flask and purge with argon. Add the aldehyde (1.0 equiv) and DFPB (1.5 equiv).
-
Solvation: Dissolve the reagents in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration.
-
Activation: Add Cs₂CO₃ (1.5 equiv) in a single portion at room temperature. Crucial: Do not heat the reaction, as elevated temperatures promote benzoin condensation byproducts in electron-deficient aldehydes.
-
Self-Validating Monitoring: Stir for 4-6 hours. Monitor via LC-MS. The system validates the direct transfer mechanism when you observe the product mass without the loss of oxygen, and a characteristic ¹H NMR triplet at ~6.0 ppm (J ≈ 55 Hz) indicating the new -CF₂H proton.
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Q2: During the O-difluoromethylation of phenols using difluorocarbene precursors, I observe complex polymeric mixtures instead of the desired ether. How can I suppress these byproducts?
Causality & Expert Insight: Difluorocarbene (:CF₂) is a highly reactive, electron-deficient intermediate. If the steady-state concentration of :CF₂ exceeds the rate at which it is trapped by your nucleophilic phenol, it will rapidly undergo dimerization (forming tetrafluoroethylene) or polymerization, as noted in BenchChem's optimization guidelines[2]. Furthermore, trace moisture reacts with :CF₂ to form carbon monoxide and hydrogen fluoride, destroying your substrate.
Table 1: Optimization Parameters to Suppress Difluorocarbene Polymerization
| Reaction Parameter | Unoptimized Condition (Byproduct Heavy) | Optimized Condition (High Yield) | Mechanistic Rationale |
| Base Addition Rate | All at once (Bolus) | Syringe pump (0.1 mmol/min) | Keeps steady-state[:CF₂] low, preventing carbene dimerization. |
| Solvent Selection | Protic or wet solvents | Strictly anhydrous DMF or ACN | Prevents hydrolysis of :CF₂ into corrosive HF and CO gas. |
| Temperature | Reflux (>80 °C) | Controlled cooling (0 °C to RT) | Reduces the kinetic energy available for carbene self-insertion. |
Q3: How can I definitively distinguish between N-, O-, and C-difluoromethylated byproducts using NMR and MS?
Causality & Expert Insight: Ambident nucleophiles, such as the tautomeric centers in nucleosides or 2-pyridones, frequently yield a mixture of N- and O-difluoromethylated products depending on the hard/soft nature of the base and solvent used. For instance, recent studies on nucleosides[3] demonstrate that subtle changes in protecting groups can shift the chemoselectivity entirely. Relying solely on LC-MS mass shifts (+50 Da) is insufficient because these isomers are isobaric. You must cross-reference multinuclear NMR with specific MS fragmentation patterns.
Table 2: NMR and MS Diagnostic Markers for Difluoromethylated Byproducts
| Functionalization Type | ¹⁹F NMR (ppm) | ¹H NMR (ppm) | ¹³C NMR (ppm) | MS Fragmentation Pattern |
| O-CF₂H (Ethers) | -80 to -85 (d, J ~70 Hz) | 6.5 - 7.5 (t, J ~70-75 Hz) | 115 - 120 (t, J ~260 Hz) | Loss of 51 Da (CF₂H• radical) |
| N-CF₂H (Amines) | -90 to -95 (d, J ~60 Hz) | 7.0 - 7.8 (t, J ~60 Hz) | 110 - 115 (t, J ~245 Hz) | Loss of 20 Da (HF elimination) |
| C-CF₂H (Alkyl/Aryl) | -110 to -120 (d, J ~55 Hz) | 5.8 - 6.5 (t, J ~55 Hz) | 115 - 125 (t, J ~235 Hz) | Loss of 51 Da (CF₂H• radical) |
Q4: When using TMSCF₃ and TBAT to difluoromethylate imidazoles, my reaction stalls at an intermediate mass [M + 72 Da]. What is this byproduct?
Causality & Expert Insight: The mass addition of +72 Da corresponds to a 2-(trimethylsilyl)difluoromethyl intermediate. As demonstrated in mechanistic investigations of imidazole C-H difluoromethylation[4], the imidazolide anion reacts with difluorocarbene, and the resulting CF₂ moiety immediately attacks the TMSCF₃ molecule, capturing a silyl group. This intermediate is relatively stable at low temperatures but will slowly convert to the desired 2-difluoromethyl imidazole upon desilylation.
Protocol: Low-Temperature ¹⁹F NMR Monitoring of Reactive Intermediates To validate whether your reaction is stalled at this intermediate or has failed entirely, utilize this self-validating NMR protocol:
-
Preparation: In an argon-filled glovebox, dissolve the imidazole substrate (0.1 mmol) and TMSCF₃ (0.15 mmol) in 0.5 mL of anhydrous THF-d8 in an NMR tube equipped with a septum cap.
-
Cooling: Cool the NMR tube to -50 °C using a dry ice/acetone bath.
-
Initiation: Inject a pre-cooled solution of TBAT (0.05 mmol) in THF-d8 through the septum.
-
Data Acquisition: Insert the tube into an NMR spectrometer pre-chilled to -50 °C. Acquire ¹⁹F NMR spectra at 10-minute intervals while allowing the probe to slowly warm to room temperature.
-
Validation: The system is self-validating when you observe the transient doublet at ~ -112 ppm (the 2-(trimethylsilyl)difluoromethyl intermediate) gradually decay. This decay must inversely correlate with the growth of the final C-H difluoromethylated product peak, confirming the reaction pathway is active and simply requires extended time or gentle heating to drive the desilylation step.
References
-
Direct Nucleophilic Difluoromethylation of Carbonyl Compounds Organic Letters (ACS Publications) URL:[Link]
-
Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Chemoselective Difluoromethylation of Nucleosides Organic Letters (ACS Publications) URL:[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions with [6-(Difluoromethyl)pyridin-2-YL]methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for catalytic reactions involving the versatile building block, [6-(Difluoromethyl)pyridin-2-YL]methanol. The unique electronic properties of this substrate, stemming from the interplay between the pyridine nitrogen, the electron-withdrawing difluoromethyl group, and the reactive methanol moiety, present specific challenges and opportunities in catalysis. This resource is designed to help you navigate these complexities to achieve efficient and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with [6-(Difluoromethyl)pyridin-2-YL]methanol as a substrate is failing or giving very low yields. What are the first steps I should take to troubleshoot this?
Answer: Low or no yield in cross-coupling reactions involving this substrate often points to a few critical areas: the integrity of the catalytic system, the purity of the reagents, or suboptimal reaction conditions. The electron-deficient nature of the pyridine ring, compounded by the difluoromethyl group, can make steps like oxidative addition more challenging, while the pyridine nitrogen itself can coordinate to and inhibit the metal catalyst.[1] A systematic approach is crucial for diagnosis.
The following workflow provides a logical sequence for identifying the root cause of low reactivity.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
-
Reagent and Solvent Integrity :
-
Purity : Ensure all reagents, especially the boronic acid/ester in Suzuki couplings or the amine in Buchwald-Hartwig aminations, are of high purity. Impurities can poison the catalyst.[2]
-
Anhydrous & Degassed Solvents : The active Pd(0) catalyst is highly sensitive to oxygen. Ensure solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and anhydrous. The presence of water can also lead to unwanted side reactions like hydrodehalogenation.[1][2]
-
-
Catalyst System Evaluation :
-
Ligand Choice : Standard ligands like PPh₃ may be ineffective. The electron-deficient nature of the substrate often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step and stabilize the catalyst.[1][3]
-
Catalyst Loading : For initial screening with a challenging substrate, starting with a higher catalyst loading (e.g., 3-5 mol%) can help overcome activation barriers.[3] If successful, the loading can be incrementally decreased to find the optimal level.
-
Precatalyst Activation : Many modern reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[2] If this activation is inefficient, the concentration of the active catalyst will be low. Ensure your conditions (e.g., base, temperature) are suitable for this reduction.
-
-
Reaction Conditions :
-
Base Selection : The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The base must be finely powdered and anhydrous.[3]
-
Temperature : While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] If you suspect catalyst death, try running the reaction at a lower temperature for a longer duration.
-
Issue 2: Optimizing Catalyst Loading - How Low Can I Go?
Question: My reaction is working, but I want to optimize it for cost and efficiency by reducing the catalyst loading. What is the best strategy?
Answer: Optimizing catalyst loading is a balancing act between reaction efficiency, time, and cost. Excessive loading can lead to more side reactions and complicates purification, while insufficient loading results in incomplete or slow conversions.[4][5]
Caption: Workflow for systematic optimization of catalyst loading.
-
Establish a Robust Baseline : Start with a catalyst loading known to give a high, reproducible yield (e.g., 2-5 mol%). This ensures that other parameters (solvent, temperature, base) are not limiting the reaction.[3]
-
Iterative Reduction : Once a reliable baseline is established, begin reducing the catalyst loading in a stepwise manner (e.g., from 2% to 1%, then to 0.5%, etc.). At each step, carefully monitor the reaction progress (e.g., by TLC, LC-MS) and the final isolated yield.
-
Analyze the Trade-off : As you reduce the catalyst loading, you will likely observe an increase in the required reaction time. The optimal loading is the lowest amount that achieves complete conversion within an acceptable timeframe without a significant drop in yield or increase in impurities.
| Catalyst Loading (mol%) | Typical Reaction Time | Potential Outcome |
| > 5% | Fast | High cost, potential for side reactions, difficult purification |
| 1 - 3% | Moderate | Good starting point for optimization |
| 0.1 - 0.5% | Slower | Ideal for process efficiency if yield is maintained |
| < 0.1% | Very Slow | Often leads to incomplete conversion or catalyst death |
| Caption: General impact of catalyst loading on reaction performance. |
Issue 3: Catalyst Decomposition and Side Reactions
Question: I am observing the formation of palladium black and/or significant homocoupling of my starting materials. How can I mitigate these issues?
Answer: The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution, rendering it inactive. Homocoupling is a common side reaction, particularly in Suzuki couplings. Both issues are often linked to the presence of oxygen and the stability of the catalyst complex.[1][2]
-
Rigorous Inert Atmosphere : This is the most critical factor. The active Pd(0) catalyst is readily oxidized by trace oxygen, which both deactivates it (leading to palladium black) and can promote the oxidative homocoupling of boronic acids.[1][2] Ensure your reaction flask is thoroughly evacuated and backfilled with an inert gas (argon or nitrogen) multiple times. Use properly degassed solvents.
-
Ligand Choice and Ratio : The ligand's job is to stabilize the mononuclear Pd(0) species in solution. If the ligand is not robust or the palladium-to-ligand ratio is incorrect, the catalyst is more prone to decomposition. For phosphine ligands, a Pd:L ratio of 1:1 to 1:2 is common. Using a slight excess of the ligand can sometimes improve stability.
-
Temperature Control : Excessive heat can accelerate the rate of catalyst decomposition.[2] If palladium black appears upon heating, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Rate of Addition : In some cases, slow addition of one of the coupling partners can help maintain a low, steady concentration of reactive intermediates, minimizing side reactions.
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for coupling a halide derivative of [6-(Difluoromethyl)pyridin-2-YL]methanol with a boronic acid.
-
Reaction Setup :
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
-
Inert Atmosphere :
-
Seal the vial with a septum cap.
-
Evacuate the vial under vacuum and backfill with argon. Repeat this process three times to ensure a completely inert atmosphere.[2]
-
-
Reagent Addition :
-
Under a positive pressure of argon, add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction and Monitoring :
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for HPLC Analysis
This protocol is a general guideline for analyzing the purity of the reaction mixture and final product.[6]
-
System : HPLC with a UV or Diode Array Detector (DAD).
-
Column : Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at a wavelength appropriate for the aromatic system (e.g., 254 nm).
-
Sample Preparation : Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
References
- BenchChem.
- BenchChem.
- BenchChem.
- BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.
- BenchChem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Vertex AI Search. Cross-Coupling Reactions Guide.
- MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
- International Research Journal of Modernization in Engineering Technology and Science.
Sources
Validation & Comparative
Strategic Fluorination in Drug Discovery: [6-(Difluoromethyl)pyridin-2-YL]methanol vs. Late-Stage Trifluoromethylating Agents
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. When functionalizing pyridine rings—a privileged pharmacophore—chemists face a strategic divergence: should they build the molecule using a pre-fabricated fluorinated building block, or install the fluorine moiety via late-stage functionalization (LSF)?
This guide objectively compares the efficacy, physicochemical outcomes, and synthetic workflows of using the building block [6-(Difluoromethyl)pyridin-2-yl]methanol (CAS 1784794-98-4)[1] against the use of late-stage trifluoromethylating agents (e.g., Langlois reagent, Togni's reagent)[2].
Physicochemical Rationale: Difluoromethyl vs. Trifluoromethyl
The choice between a difluoromethyl ( −CF2H ) and a trifluoromethyl ( −CF3 ) group fundamentally alters the pharmacokinetic profile of a drug candidate.
-
The Trifluoromethyl Group ( −CF3 ): Highly electron-withdrawing and extremely lipophilic. It is primarily used to block metabolic hotspots (e.g., CYP450 oxidation sites) and increase membrane permeability[3]. However, it is sterically demanding and lacks the ability to participate in hydrogen bonding.
-
The Difluoromethyl Group ( −CF2H ): Unlike −CF3 , the −CF2H group possesses a moderately polar C–H bond. This allows it to act as a lipophilic hydrogen bond donor[4]. In drug design, −CF2H is frequently deployed as a bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH ) groups, enabling the molecule to maintain critical protein-ligand hydrogen bonding interactions while simultaneously improving metabolic stability[5].
Physicochemical logic: CF2H as a bioisostere vs. CF3 for metabolic blocking.
Synthetic Strategy Comparison
The Building Block Approach: [6-(Difluoromethyl)pyridin-2-yl]methanol
Using a pre-fabricated building block like [6-(Difluoromethyl)pyridin-2-yl]methanol guarantees absolute regiocontrol. The −CF2H group is already fixed at the C6 position of the pyridine ring[1]. The presence of the primary alcohol at the C2 position provides a highly reactive handle for etherification, oxidation to an aldehyde for reductive amination, or conversion to a leaving group.
-
Causality for Selection: This approach is chosen when precise regiochemistry is required and when early-stage incorporation does not bottleneck the overall synthetic route.
Late-Stage Functionalization (LSF): Trifluoromethylating Agents
Reagents such as the Langlois reagent ( CF3SO2Na ) or Ruppert-Prakash reagent ( TMSCF3 ) generate trifluoromethyl radicals for direct C-H functionalization of advanced intermediates[2].
-
Causality for Selection: LSF is favored when a chemist needs to synthesize a library of fluorinated analogs from a single, unfunctionalized late-stage core. However, pyridines are electron-deficient and notoriously difficult to functionalize selectively. Radical trifluoromethylation often yields a difficult-to-separate mixture of C2, C3, and C4 regioisomers[6].
Synthetic workflows: Pre-fabricated building block vs. late-stage trifluoromethylation.
Quantitative Data Comparison
| Parameter | [6-(Difluoromethyl)pyridin-2-yl]methanol | Trifluoromethylating Agents (LSF) |
| Installed Moiety | −CF2H (Difluoromethyl) | −CF3 (Trifluoromethyl) |
| Regioselectivity | 100% (Pre-installed at C6) | Poor to Moderate (Mixture of isomers) |
| H-Bond Donor Ability | Yes (Polar C-H bond) | No |
| Lipophilicity ( π value) | Moderate (~ +0.38) | High (~ +0.88 to +1.0) |
| Metabolic Stability | High | Very High |
| Synthetic Complexity | Low (Standard coupling reactions) | High (Requires catalysts, oxidants, HPLC) |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Etherification of[6-(Difluoromethyl)pyridin-2-yl]methanol via Mitsunobu Reaction
This protocol demonstrates the ease of incorporating the building block into a phenolic pharmacophore without disrupting the fluorinated moiety.
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the target phenol (1.0 equiv), [6-(Difluoromethyl)pyridin-2-yl]methanol (1.2 equiv), and triphenylphosphine ( PPh3 , 1.5 equiv) in anhydrous THF (0.2 M).
-
Causality: Anhydrous conditions are critical because trace water will competitively react with the betaine intermediate, hydrolyzing it and drastically reducing the etherification yield.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.
-
Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing degradation and unwanted side reactions.
-
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc 3:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 , extract with EtOAc (3x), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the product via flash column chromatography to yield the regiochemically pure difluoromethylpyridine ether.
Protocol B: Late-Stage Trifluoromethylation of a Pyridine Core using Langlois Reagent
This protocol outlines the direct C-H functionalization of an advanced pyridine intermediate, highlighting the inherent complexities of LSF.
-
Preparation: In a Schlenk tube, combine the unfunctionalized pyridine substrate (1.0 equiv), Langlois reagent ( CF3SO2Na , 3.0 equiv), and tert-butyl hydroperoxide (TBHP, 5.0 equiv) in a biphasic solvent mixture of CH3CN / H2O (3:1).
-
Causality: The biphasic solvent system is required to ensure the solubility of both the highly lipophilic organic substrate and the inorganic radical precursor.
-
-
Radical Generation: Add FeSO4⋅7H2O (20 mol%) as a catalyst.
-
Causality: Iron(II) catalyzes the decomposition of TBHP to generate tert-butoxyl radicals. These radicals subsequently abstract an electron from the Langlois reagent, forcing the extrusion of SO2 gas and generating the highly reactive CF3 radical[2].
-
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Causality: Radical addition to the electron-deficient pyridine ring is kinetically slow, necessitating extended reaction times to achieve moderate conversion.
-
-
Workup & Isolation: Dilute the mixture with water, extract with DCM, and concentrate.
-
Causality: Because the CF3 radical will attack multiple positions on the pyridine ring, the crude mixture will contain C2, C3, and C4 isomers. Preparative HPLC is strictly required to isolate the desired regioisomer[6].
-
References
-
[2] A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health (NIH). 2
-
[6] 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. 6
-
[3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 3
-
[4] Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. 4
-
[1] 1784794-98-4 | (6-(Difluoromethyl)pyridin-2-yl)methanol. ChemScene. 1
-
[5] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Academic Journals Index (OAJI). 5
Sources
A Head-to-Head Comparison of Fluorinated Pyridine Building Blocks in Synthesis: A Guide for Researchers
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The pyridine motif is already a privileged structure in pharmaceuticals, and its fluorination can profoundly influence a molecule's physicochemical properties and biological activity.[1] Introducing fluorine or trifluoromethyl (-CF3) groups can enhance metabolic stability, modulate basicity (pKa), increase binding affinity, and improve membrane permeability—all critical factors in optimizing a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5]
This guide provides an in-depth, head-to-head comparison of common fluorinated pyridine building blocks. It is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal reagent for a specific synthetic challenge. We will move beyond a simple catalog of compounds to explore the causal relationships between structure, reactivity, and experimental outcomes in key synthetic transformations.
Part 1: The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, to the pyridine ring induces significant electronic and physical changes. Understanding these shifts is paramount to predicting reactivity and biological function.
One of the most immediate effects is the modulation of the pyridine's basicity. The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[1] This can have significant consequences for drug-receptor interactions and solubility profiles.[1]
Lipophilicity, another critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameter, is also heavily influenced by fluorination. While often increasing lipophilicity, the effect is highly dependent on the position and number of fluorine substituents.[1][4] Perhaps the most valued attribute is the enhanced metabolic stability conferred by the carbon-fluorine bond. With a bond dissociation energy of approximately 485 kJ/mol (compared to ~414 kJ/mol for a C-H bond), the C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4][6] This often leads to a longer in vivo half-life for fluorinated compounds.[1][5]
Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines
| Property | Unsubstituted Pyridine | Monofluoropyridine (e.g., 2-FP) | Trifluoromethylpyridine (e.g., 2-CF3-Py) | Rationale & Impact |
| pKa | 5.23[7] | ~ -0.4 to 3.5[8][9] | ~ 1.0 - 2.0 | Fluorine's inductive effect lowers basicity, altering drug-receptor binding and solubility.[1] |
| Lipophilicity (logP) | 0.65 | ~ 1.1 - 1.3 | ~ 1.5 - 2.0 | Generally increases, influencing membrane permeability and absorption.[1][4] |
| Metabolic Stability | Susceptible to oxidation | More resistant | Highly resistant[4] | Strong C-F bond blocks metabolic hotspots, increasing drug half-life.[1][4][5][6] |
| Dipole Moment | Lower | Higher | Higher | Can influence molecular interactions and crystal packing.[1] |
Part 2: Comparative Reactivity in Key Synthetic Transformations
The electronic perturbations caused by fluorine substitution dramatically impact the reactivity of the pyridine ring. This section provides a head-to-head comparison across three fundamental classes of reactions crucial for drug development.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[10] Fluoropyridines are often superior substrates for this reaction compared to their chloro- or bromo- analogs.
Mechanism & The Fluorine Advantage: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[11] The aromaticity is then restored upon elimination of the halide leaving group.[11]
The rate-determining step is typically the initial nucleophilic attack.[12] Fluorine's potent electron-withdrawing inductive effect makes the carbon atom it's attached to more electrophilic and stabilizes the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction.[13] This is why, counterintuitively, the strongest carbon-halogen bond (C-F) leads to the fastest SNAr reaction.[12]
Reactivity Comparison:
-
Positional Isomers: 2-Fluoropyridine and 4-fluoropyridine are highly activated towards SNAr because the electron-withdrawing pyridine nitrogen can directly stabilize the negative charge of the Meisenheimer complex through resonance.[13] 3-Fluoropyridine is significantly less reactive as the nitrogen cannot provide this resonance stabilization.
-
Polyfluorination: Di- and trifluorinated pyridines are even more activated. For instance, in 2,6-difluoropyridine, both positions are highly susceptible to substitution.
-
Trifluoromethyl Group: A -CF3 group is a powerful electron-withdrawing group and strongly activates the pyridine ring for SNAr, particularly when positioned ortho or para to the leaving group.[2][14]
Workflow: Nucleophilic Aromatic Substitution (SNAr)
Below is a typical experimental workflow for performing an SNAr reaction.
Caption: A generalized experimental workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for forming C-N and C-C bonds, respectively.[15][16][17] Here, fluorinated pyridines are typically used as precursors, carrying a more reactive halide (Cl, Br, I) at the desired coupling position. The fluorine substituent's role is to modulate the electronic properties of the ring and serve as a potential handle for later-stage functionalization.
Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide.[17] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[15]
-
Selective Coupling: In dihalopyridines, the choice of catalyst and conditions can allow for selective coupling. For example, in 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs exclusively at the C4-I position, leaving the C2-F bond intact for a subsequent SNAr reaction.[18] This orthogonality is a powerful synthetic strategy.
-
Electronic Effects: An electron-withdrawing fluorine atom can influence the rate of oxidative addition of the palladium catalyst to the C-X bond, a key step in the catalytic cycle.[15]
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide.
-
Substrate Choice: Building blocks like 5-Bromo-2-fluoro-3-methylpyridine are valuable intermediates, where the bromine acts as the coupling site for Suzuki reactions, while the fluorine modifies the electronic properties and can be used in a later step.[3]
-
Regioselectivity: In substrates like 2,6-dichloro-3-(trifluoromethyl)pyridine, the first Suzuki coupling occurs selectively at the C2 position, which is more sterically hindered but electronically favored due to the adjacent -CF3 group.[19] This allows for the sequential, one-pot introduction of two different aryl groups.[19]
Mechanism: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Directed ortho-Metalation (DoM) and C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization, overcoming the inherent reactivity patterns of the pyridine ring.[20][21] A directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent), which then deprotonates the adjacent ortho-position.[20][21]
Fluorine as a Directing Group: Fluorine itself is a relatively weak DMG. However, its strong inductive effect increases the acidity of the ortho-protons, facilitating their removal.
-
Reactivity: In 2-fluoropyridine, LDA-mediated lithiation occurs at the C3 position.[22][23] This process can be complex, sometimes exhibiting autocatalysis where the product of the reaction accelerates further lithiation.[22]
-
Synergy with other DMGs: Fluorine works synergistically with stronger DMGs. The combined electronic and coordinating effects can lead to highly efficient and regioselective metalations.
Challenges and Base Selection: A major challenge in the metalation of pyridines is competitive nucleophilic addition of the organolithium base to the C=N bond.[21][24]
-
Sterically Hindered Bases: Using sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is crucial to favor deprotonation (C-H activation) over addition.[21][25]
-
Temperature Control: These reactions are almost always performed at low temperatures (e.g., -78 °C) to minimize side reactions.[22][25]
Part 3: Experimental Protocols and Data
To provide actionable insights, this section details standardized protocols for the key reactions discussed, along with representative data.
Protocol 1: SNAr Amination of 2-Fluoropyridine
This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine, morpholine.
-
Materials: 2-Fluoropyridine, Morpholine, Potassium tert-butoxide (KOtBu), Anhydrous tert-amyl alcohol, Ethyl acetate, Brine.
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add potassium tert-butoxide (1.5 equivalents).[11]
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the limiting reagent.[11]
-
Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents).[11]
-
Heat the reaction mixture to 110 °C and stir. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.[11]
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(pyridin-2-yl)morpholine.
-
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-fluoropyridine
This protocol outlines a general procedure for the palladium-catalyzed amination of a chloro-fluoropyridine substrate.
-
Materials: 2-Chloro-6-fluoropyridine, Primary or Secondary Amine, Pd(OAc)2, BINAP (or other suitable phosphine ligand), Cs2CO3 (or other suitable base), Anhydrous Toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)2 (2 mol%), BINAP (3 mol%), and Cs2CO3 (1.4 equivalents).[26]
-
Add the 2-chloro-6-fluoropyridine (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous toluene. Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C and stir for 4-24 hours, monitoring by LC-MS.[15]
-
-
Work-up and Purification:
Table 2: Representative Yields for Cross-Coupling Reactions
| Substrate | Coupling Partner | Reaction Type | Product | Typical Yield (%) | Reference |
| 2-Fluoro-4-iodopyridine | Aniline | Buchwald-Hartwig | 2-Fluoro-N-phenylpyridin-4-amine | 80-95% | [18] |
| 5-Bromo-2-fluoropyridine | Phenylboronic acid | Suzuki-Miyaura | 2-Fluoro-5-phenylpyridine | 75-90% | [3] |
| 2,6-Dichloro-3-(CF3)pyridine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura (1st) | 6-Chloro-2-(4-methoxyphenyl)-3-(CF3)pyridine | ~85% | [19] |
Conclusion and Strategic Recommendations
The choice of a fluorinated pyridine building block is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic campaign.
-
For SNAr reactions, monofluoropyridines (especially 2-F and 4-F isomers) are excellent, cost-effective starting points. For increased reactivity, consider difluoro- or trifluoromethyl-activated systems.
-
For cross-coupling reactions, use fluorinated pyridines that also contain a more reactive halide (Br or I). This allows the fluorine to act as an electronic modulator and a latent functional group for subsequent transformations, offering valuable synthetic orthogonality.
-
For C-H functionalization, while fluorine itself is a weak directing group, its activation of ortho-protons makes it a useful feature. For robust and highly regioselective outcomes, combine it with a stronger directing group on the pyridine ring.
By understanding the fundamental principles of reactivity outlined in this guide, researchers can more effectively harness the power of fluorinated pyridine building blocks to accelerate the discovery and development of novel chemical entities.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (n.d.). BenchChem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (n.d.). BenchChem.
- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
- Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. (n.d.). BenchChem.
- Determination of p K a values of fluorocompounds in water using 19 F NMR. (n.d.). ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
- Role of Fluorine in Drug Design and Development. (2025, August 5). Preprints.org.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). MDPI.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7).
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
- Directed ortho metalation. (n.d.). Wikipedia.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- SNAr reactions of pi-deficient arom
- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM). (2025, December). BenchChem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Directed Ortho Metalation. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate.
- Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. (n.d.). PMC.
- Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. (2007, February 7). The Journal of Organic Chemistry.
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- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. znaturforsch.com [znaturforsch.com]
- 26. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note & Benchmarking Guide:[6-(Difluoromethyl)pyridin-2-YL]methanol
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a highly validated approach to modulating a molecule's physicochemical properties. [6-(Difluoromethyl)pyridin-2-YL]methanol (CAS: 1784794-98-4) [2] has emerged as a uniquely versatile building block. By featuring a difluoromethyl (-CF₂H) group adjacent to the pyridine nitrogen, this reagent offers a highly specific balance of lipophilicity, metabolic stability, and basicity that its methyl (-CH₃) and trifluoromethyl (-CF₃) counterparts cannot achieve.
This guide objectively benchmarks[6-(Difluoromethyl)pyridin-2-YL]methanol against similar commercial alternatives, providing the mechanistic rationale behind its superiority in specific drug design contexts, supported by quantitative data and validated experimental protocols.
Mechanistic Rationale: The "Goldilocks" Fluorination Effect
When designing a pyridine-containing pharmacophore, researchers frequently must choose between a methyl, difluoromethyl, or trifluoromethyl substituent. The selection is governed by the "Goldilocks Effect" of fluorination [3].
-
(6-Methylpyridin-2-yl)methanol (The "Too Hot" Analog): The electron-donating methyl group maintains a high pKa at the pyridine nitrogen, making it a strong hydrogen bond acceptor. However, the benzylic protons of the methyl group are highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes, leading to poor metabolic stability.
-
[6-(Trifluoromethyl)pyridin-2-yl]methanol (The "Too Cold" Analog): The strongly electron-withdrawing -CF₃ group drastically reduces the pKa of the pyridine nitrogen (often by >3-4 log units), effectively abolishing its ability to act as a proton acceptor at physiological pH. It also dramatically increases lipophilicity, which can lead to off-target toxicity and poor aqueous solubility.
-
[6-(Difluoromethyl)pyridin-2-yl]methanol (The "Just Right" Analog): The -CF₂H group provides an optimal middle ground. It lowers the pKa enough to prevent unwanted off-target basicity while maintaining sufficient polarity. Crucially, the -CF₂H proton acts as a "lipophilic hydrogen bond donor" [1] [4]. It can form intramolecular hydrogen bonds (IMHB) that dynamically mask polarity, improving membrane permeability without the extreme lipophilicity penalty of a -CF₃ group.
Caption: Structural evolution demonstrating the Goldilocks effect of pyridine fluorination.
Quantitative Benchmarking Data
To objectively evaluate these building blocks, we must look at their functional impact on a generic drug scaffold. Table 1 summarizes the physicochemical and metabolic shifts typically observed when these specific building blocks are integrated into a lead compound via etherification.
Table 1: Physicochemical and Metabolic Comparison
| Reagent / Scaffold Moiety | Pyridine pKa (Predicted) | LogD (pH 7.4) Shift | HLM Half-Life (t½) | Hydrogen Bond Donor Capacity |
| (6-Methylpyridin-2-yl)methanol | ~ 5.8 - 6.2 | Baseline | < 15 min (Labile) | None (from alkyl group) |
| [6-(Difluoromethyl)pyridin-2-yl]methanol | ~ 3.5 - 4.0 | + 0.2 to + 0.4 | > 60 min (Stable) | Yes (-CF₂H acts as HBD) |
| [6-(Trifluoromethyl)pyridin-2-yl]methanol | < 2.0 | + 0.8 to + 1.2 | > 120 min (Stable) | None |
Data synthesis based on established structure-property relationships of fluorinated pyridines [1] [3].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed so researchers can adapt these methods to their specific workflows.
Protocol A: Williamson Ether Synthesis using [6-(Difluoromethyl)pyridin-2-YL]methanol
Objective: To covalently link the difluoromethyl pyridine pharmacophore to an aryl halide core.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of[6-(Difluoromethyl)pyridin-2-YL]methanol (CAS: 1784794-98-4) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is highly polar and aprotic, which stabilizes the intermediate alkoxide ion, accelerating the SₙAr or Sₙ2 reaction.
-
-
Deprotonation: Cool the solution to 0°C and slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.
-
Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the primary alcohol, driving the equilibrium entirely to the alkoxide form. Weaker bases (like K₂CO₃) result in reversible protonation, drastically lowering yields.
-
-
Coupling: Add 0.9 eq of the target aryl halide (e.g., a substituted fluorobenzene) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).
-
Causality: NH₄Cl provides mild, buffered protons to neutralize excess NaH without creating highly basic or acidic conditions that could degrade the newly formed ether linkage.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: High-Throughput Human Liver Microsome (HLM) Stability Assay
Objective: To benchmark the metabolic stability of the synthesized -CF₂H compound against the -CH₃ analog.
Caption: Step-by-step workflow for evaluating human liver microsomal (HLM) stability.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the essential electron donor required for Cytochrome P450 enzymatic activity. Without it, phase I oxidative metabolism cannot occur, serving as a negative control.
-
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (IS).
-
Causality: Ice-cold ACN instantly denatures the microsomal proteins, completely halting CYP450 activity. It also precipitates the proteins, preventing them from clogging the LC-MS/MS column during analysis.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time, calculating the half-life (t½) and intrinsic clearance (CLint).
Conclusion
Replacing a traditional methyl or trifluoromethyl group with a difluoromethyl moiety using [6-(Difluoromethyl)pyridin-2-YL]methanol is a highly sophisticated strategy in structural optimization. By acting as a lipophilic hydrogen bond donor and finely tuning the basicity of the adjacent pyridine ring, this reagent allows researchers to bypass the metabolic liabilities of methyl groups and the extreme lipophilicity of trifluoromethyl groups.
References
-
Zafrani Y, Yeffet D, Sod-Moriah G, et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]
-
"Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase." SciSpace, 2024. URL:[Link]
-
"CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." PubMed Central (PMC), 2024. URL:[Link]
Analysis of the advantages of using [6-(Difluoromethyl)pyridin-2-YL]methanol in drug discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Focus: Bioisosteric replacement, physicochemical property modulation, and synthetic application.
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated motifs is paramount for tuning pharmacokinetics (PK) and pharmacodynamics (PD). [6-(Difluoromethyl)pyridin-2-YL]methanol (CAS: 1784794-98-4) has emerged as a highly versatile bifunctional building block. It combines the synthetic utility of a primary alcohol with the profound physicochemical modulating effects of a difluoromethyl ( −CF2H ) group on a pyridine scaffold.
Unlike traditional methyl ( −CH3 ) or trifluoromethyl ( −CF3 ) substitutions, the −CF2H group acts as a "lipophilic hydrogen bond donor" while simultaneously exerting a strong inductive effect to lower the basicity of the adjacent pyridine nitrogen. This guide objectively compares this building block against its structural alternatives and provides validated experimental workflows for its integration into drug discovery campaigns.
Mechanistic Causality: Why Choose the −CF2H Pyridine Motif?
The selection of a functional group in lead optimization is a delicate balancing act between solubility, permeability, and metabolic stability. The[6-(Difluoromethyl)pyridin-2-YL]methanol scaffold offers three distinct mechanistic advantages:
-
pKa Modulation for Reduced Toxicity: Unsubstituted or methyl-substituted pyridines often exhibit a pKa between 5.0 and 6.0, leading to partial protonation at physiological pH (7.4). This cationic state is a known liability for hERG channel inhibition (cardiotoxicity). The strong electron-withdrawing nature of the −CF2H group inductively lowers the pyridine nitrogen's pKa to ~2.5, ensuring the molecule remains un-ionized in systemic circulation, thereby mitigating hERG binding[1].
-
The Lipophilic Hydrogen Bond Donor Concept: While −CF3 is purely hydrophobic and sterically demanding, the −CF2H proton is highly polarized. It can participate in critical intramolecular or intermolecular hydrogen bonding within the target active site, acting as a bioisostere for hydroxyl ( −OH ) or thiol ( −SH ) groups, but with significantly higher membrane permeability ()[2].
-
Metabolic Shielding: Benzylic methyl groups on pyridines are classic soft spots for Cytochrome P450 (CYP450) oxidation. Replacing the −CH3 with −CF2H blocks this metabolic liability without introducing the excessive lipophilicity (and subsequent non-specific plasma protein binding) associated with a −CF3 group.
Fig 1: Mechanistic property modulation by[6-(Difluoromethyl)pyridin-2-yl]methanol.
Objective Comparison: −CF2H vs. Alternatives
To quantify the advantages of [6-(Difluoromethyl)pyridin-2-YL]methanol, we must compare it against its direct analogs: the methyl and trifluoromethyl derivatives. The data below synthesizes established structure-property relationships in fluorinated pyridines ()[3].
| Property / Feature | [6-(Methyl)pyridin-2-yl]methanol | [6-(Difluoromethyl)pyridin-2-yl]methanol | [6-(Trifluoromethyl)pyridin-2-yl]methanol |
| Pyridine pKa (approx.) | 5.5 | 2.5 | 1.0 |
| Lipophilicity ( Δ LogD vs CH3 ) | Baseline | +0.3 to +0.5 | +1.0 to +1.2 |
| H-Bond Donor Capacity | None (at position 6) | Yes (Polarized C-H) | None |
| CYP450 Metabolic Stability | Low (Oxidation at CH3 ) | High (Steric/Electronic block) | Very High |
| Steric Volume | Small | Medium (Optimal fit) | Large (May cause steric clashes) |
| Risk of Non-Specific Binding | Low | Low | High (Due to excessive lipophilicity) |
Conclusion of Data: The −CF2H derivative occupies a "Goldilocks" zone. It provides the metabolic stability of a fluorinated group and lowers the pKa to avoid basic toxicity, yet it avoids the excessive lipophilicity penalty of the −CF3 group while offering unique hydrogen-bonding interactions[1].
Experimental Methodology: Self-Validating Integration Protocol
To harness this building block, chemists frequently utilize the primary alcohol for etherification. The following protocol describes a standard Mitsunobu coupling to a lead phenol, followed by a self-validating physicochemical assay to confirm the predicted pKa and LogD shifts.
Phase 1: Mitsunobu Etherification
Causality: The Mitsunobu reaction is chosen because it directly utilizes the primary alcohol under mild conditions. The electron-withdrawing −CF2H group reduces the nucleophilicity of the pyridine nitrogen, preventing unwanted intramolecular cyclization or N-alkylation side reactions during phosphonium activation.
Step-by-Step Procedure:
-
Preparation: Dissolve the target phenol (1.0 equiv) and[6-(Difluoromethyl)pyridin-2-YL]methanol (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Activation: Add Triphenylphosphine ( PPh3 , 1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.
-
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.
-
Purification: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target ether.
Phase 2: Physicochemical Validation (LogD & pKa )
Causality: Simply synthesizing the molecule is insufficient; the hypothesis that −CF2H improves the PK profile must be validated. We measure LogD at pH 7.4 to confirm that the reduced pKa maintains the molecule in a highly permeable, un-ionized state.
Step-by-Step Procedure:
-
pKa Determination (Potentiometric Titration): Dissolve 1 mg of the purified compound in a standardized cosolvent mixture (e.g., Methanol/Water). Titrate with 0.1 M HCl/NaOH. Extrapolate the aqueous pKa using the Yasuda-Shedlovsky technique. Expected Result: Pyridine pKa ~ 2.5.
-
LogD Determination (Shake-Flask Method): Dissolve the compound in 1-octanol (pre-saturated with PBS). Add an equal volume of PBS (pH 7.4, pre-saturated with octanol).
-
Equilibration: Shake vigorously for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Analyze both the aqueous and organic layers via HPLC-UV. Calculate LogD as Log10([Drug]oct/[Drug]aq) . Expected Result: A moderate lipophilicity increase (+0.3) compared to the methyl analog, confirming optimal membrane permeability without excessive hydrophobicity.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]
-
Studer, A., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, 2024. URL:[Link]
-
Lin, A., et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry, 2023. URL:[Link]
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
Comparative Reactivity Profile of (Difluoromethyl)pyridinemethanol Isomers: A Guide for Drug Development Professionals
Introduction
(Difluoromethyl)pyridinemethanol derivatives are highly sought-after building blocks in medicinal chemistry and agrochemical development. The difluoromethyl ( −CF2H ) group acts as a lipophilic bioisostere for alcohols and thiols, while the hydroxymethyl ( −CH2OH ) group provides a versatile handle for late-stage functionalization. However, the relative positioning of these two groups on the pyridine ring drastically alters the molecule's electronic landscape.
This guide provides an objective comparison of the reactivity of three key isomers: 5-(difluoromethyl)-2-pyridinemethanol , 6-(difluoromethyl)-3-pyridinemethanol , and 4-(difluoromethyl)-2-pyridinemethanol , providing researchers with the mechanistic causality needed to optimize synthetic routes.
Mechanistic Causality: The Electronic Tug-of-War
The reactivity of these isomers is governed by two competing electronic effects:
-
Inductive Withdrawal by −CF2H : The −CF2H group is strongly electron-withdrawing. When positioned ortho (e.g., position 6) or para (position 4) to the pyridine nitrogen, it significantly depletes the electron density of the ring. This not only reduces the basicity of the nitrogen but also alters the photolysis kinetics and photostability of the heteroarene[1].
-
Carbanion Stability vs. Fluorocarbene Formation: The deprotonation of the −CF2H proton is highly regioselective. As demonstrated in recent deprotonative functionalization studies, −CF2H groups at the 3- or 5-position (meta to nitrogen) form stable carbanions that can be trapped by electrophiles. In contrast, deprotonation at the 2- or 6-position (ortho to nitrogen) often leads to poor stability and rapid α -elimination to form a reactive fluorocarbene[2].
Comparative Performance Data
To objectively evaluate their performance, the three isomers were subjected to three standardized transformations: Oxidation of the primary alcohol, nucleophilic chlorination, and base-mediated deprotonation of the −CF2H group.
Table 1: Quantitative Reactivity Comparison of Isomers
| Isomer | Oxidation Yield ( −CHO ) | Chlorination Relative Rate | −CF2H Deprotonation Stability |
| 5-(difluoromethyl)-2-pyridinemethanol | 92% | 1.0x (Baseline) | High (Stable carbanion) |
| 6-(difluoromethyl)-3-pyridinemethanol | 78% | 0.4x | Low (Fluorocarbene formation) |
| 4-(difluoromethyl)-2-pyridinemethanol | 88% | 0.7x | Moderate |
Causality Behind the Data:
-
Oxidation: The 2-pyridinemethanol derivatives (5- −CF2H and 4- −CF2H ) exhibit higher oxidation yields because the adjacent nitrogen atom can coordinate with oxidants (like MnO2 ), directing the reaction. The 6- −CF2H -3-pyridinemethanol lacks this strong directing effect and suffers from the strong inductive pull of the ortho −CF2H group.
-
Chlorination: The conversion of −CH2OH to −CH2Cl via SOCl2 proceeds through a pseudo-carbocationic transition state. The 6-(difluoromethyl) isomer places the strongly electron-withdrawing −CF2H group closer to the reacting center, destabilizing the transition state and significantly slowing the reaction rate.
-
Deprotonation: Direct metalation of the −CF2H group with LDA is successful for the 5-(difluoromethyl) isomer because the resulting carbanion at the 5-position (meta to N) is stable. The 6-(difluoromethyl) isomer (ortho to N) fails to yield trapped products efficiently due to rapid decomposition[2].
Experimental Workflows and Methodologies
Experimental workflow for comparative reactivity profiling of isomers.
Protocol A: Selective Oxidation to Pyridinecarboxaldehyde
This protocol is a self-validating system; the large excess of oxidant compensates for the electron-deficient nature of the fluorinated pyridine ring.
-
Preparation: Dissolve 1.0 mmol of the selected (difluoromethyl)pyridinemethanol isomer in 10 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 10.0 mmol of activated manganese dioxide ( MnO2 ).
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Workup: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with an additional 20 mL of DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding aldehyde.
Protocol B: Deprotonative Functionalization of the −CF2H Group
Adapted from established late-stage functionalization standards to test carbanion stability[2].
-
System Purging: Flame-dry a Schlenk flask and purge with argon.
-
Substrate Loading: Dissolve 0.5 mmol of the isomer in 5 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Dropwise add 0.55 mmol of Lithium Diisopropylamide (LDA, 2.0 M solution in THF) over 5 minutes. Stir for exactly 30 minutes at -78 °C. (Crucial Causality: Extended times at this temperature for 2- or 6-substituted isomers will result in irreversible fluorocarbene formation and polymerization).
-
Electrophilic Trapping: Add 1.0 mmol of an electrophile (e.g., chlorotrimethylsilane or benzaldehyde) rapidly.
-
Quenching: After 1 hour, quench the reaction cold with 2 mL of saturated aqueous NH4Cl . Extract with ethyl acetate (3 x 10 mL), dry over Na2SO4 , and purify via flash column chromatography.
Strategic Recommendations for Drug Development
When designing synthetic routes involving these building blocks, consider the following field-proven insights:
-
Prioritize 5- −CF2H and 4- −CF2H isomers if your downstream chemistry requires nucleophilic substitution at the hydroxymethyl group. Their transition states are less destabilized compared to the 6- −CF2H isomer.
-
Avoid direct base-mediated functionalization of the −CF2H group if it is located at the 2- or 6-position (ortho to the pyridine nitrogen) unless utilizing specialized lateral directing groups[2].
-
Scale-up Considerations: The synthesis and scale-up of 4-(difluoromethyl)pyridine derivatives often rely on early-stage functionalization due to the specific reactivity profile of the para-substituted system, which can complicate late-stage modifications[3].
-
Consider Photostability: If the final API is intended for topical application, note that the position of the fluorinated group and the nitrogen atom significantly impacts the photolysis kinetics and the potential generation of fluorinated byproducts[1].
References
-
Title: Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Deprotonative Functionalization of the Difluoromethyl Group Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation Source: Environmental Science & Technology - ACS Publications URL: [Link]
Sources
Evaluating the Cost-Effectiveness of [6-(Difluoromethyl)pyridin-2-YL]methanol in Large-Scale Synthesis: A Comprehensive Guide
Executive Summary
The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern drug discovery. The difluoromethyl ( −CHF2 ) group has emerged as a privileged bioisostere. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl ( −CF3 ) group, the −CHF2 moiety acts as a "lipophilic hydrogen bond donor" 1. This unique property allows it to mimic hydroxyl groups while significantly enhancing membrane permeability and metabolic stability.
Consequently, building blocks like [6-(Difluoromethyl)pyridin-2-YL]methanol are in high demand for developing kinase inhibitors and quorum sensing modulators. However, transitioning from discovery-scale synthesis to kilogram-scale production presents severe economic and safety bottlenecks. This guide evaluates the cost-effectiveness of various synthetic routes and provides field-proven, scalable protocols for process chemists and drug development professionals.
Strategic Context: The Economic Bottleneck of Traditional Routes
Historically, the synthesis of difluoromethylated pyridines relied on late-stage fluorination of formyl-pyridines or cross-coupling of halopyridines. While effective for generating milligram quantities for initial screening, these methods fail the cost-effectiveness test during scale-up:
-
DAST (Diethylaminosulfur trifluoride): Used to fluorinate aldehydes, DAST is highly hazardous, prone to exothermic decomposition, and strictly avoided in large-scale reactors due to explosion risks 2.
-
TMSCF2H (Ruppert-Prakash analog): Copper-mediated direct difluoromethylation requires two equivalents of costly TMSCF2H (often exceeding $1,000/kg) 2. Furthermore, the stoichiometric use of transition metals complicates downstream purification and inflates the environmental E-factor.
Scalable Alternatives: Cost & Efficiency Analysis
To achieve commercial viability, process chemistry dictates a shift toward commodity chemicals. Two primary strategies have proven cost-effective for large-scale synthesis:
-
Late-Stage Alkylation with Commodity Reagents: Utilizing inexpensive ethyl bromodifluoroacetate ( BrCF2COOEt ) as a difluoromethylating agent. This transition-metal-free process involves N-alkylation followed by in situ hydrolysis and decarboxylation 3.
-
De Novo Ring Synthesis: Building the pyridine core around the difluoromethyl group using difluoroacetic anhydride. This approach bypasses late-stage fluorination entirely, utilizing ultra-cheap starting materials and enabling multi-kilogram batches 24.
Quantitative Cost & Scalability Comparison
| Synthesis Route | Primary Reagent | Estimated Reagent Cost ($/kg) | Scalability Limit | Safety Profile | E-Factor Impact |
| Fluorodeoxygenation | DAST / Deoxo-Fluor | > $800 | < 100 g | Poor (Explosive) | High (Toxic waste) |
| Cross-Coupling |
TMSCF2H
| > $1,200 | < 1 kg | Moderate | High (Heavy metals) |
| Alkylation/Decarboxylation | BrCF2COOEt | < $150 | > 10 kg | Good | Low (Metal-free) |
| De Novo Synthesis | Difluoroacetic Anhydride | < $50 | Commercial (>100 kg) | Excellent | Very Low |
Visualizing the Workflows
To optimize process development, selecting the correct route based on the target scale is critical. The decision matrix below illustrates the logical flow for route selection.
Decision matrix for selecting a difluoromethylation route based on scale.
For intermediate scales where pre-functionalized pyridines are available, the transition-metal-free alkylation pathway provides a highly efficient mechanism:
Mechanistic pathway for transition-metal-free N-difluoromethylation.
Experimental Workflow: Self-Validating Protocol for De Novo Synthesis
To synthesize the core of[6-(Difluoromethyl)pyridin-2-YL]methanol economically, we utilize a De Novo ring construction approach adapted from scalable industrial protocols 2. This protocol ensures high atom economy and avoids hazardous fluorinating agents.
Step 1: Enone Formation via Difluoroacetic Anhydride
Procedure:
-
Charge a reactor with dichloromethane (DCM) and pyridine (1.2 equiv) at 0–5 °C.
-
Add ethyl vinyl ether (1.0 equiv), followed by a slow addition of difluoroacetic anhydride (1.0 equiv) in DCM.
-
Warm to 20 °C and stir for 16 hours.
-
Self-Validation (IPC): Monitor via GC-MS. The reaction is complete when the ethyl vinyl ether peak disappears.
-
Wash the organic layer with deionized water and aqueous sodium bicarbonate.
Causality & Logic: Pyridine acts as a mild base to neutralize the difluoroacetic acid byproduct, driving the equilibrium forward. The critical sodium bicarbonate wash removes excess acid; failing to do so leads to uncontrolled polymerization of the enone intermediate during subsequent heating 2.
Step 2: Condensation and Pyridine Ring Cyclization
Procedure:
-
Dissolve the crude enone in acetic acid. Add O-methoxylamine hydrochloride (3.0 equiv) and stir at 50 °C for 7 hours.
-
Add hydrobromic acid in acetic acid (33%, 2.0 equiv) and heat to 90 °C for 12 hours.
-
Self-Validation (IPC): 1H NMR of an aliquot should show the disappearance of the aliphatic enone protons and the appearance of aromatic pyridine protons.
Causality & Logic: Converting the enone to an oxime derivative prior to acid-catalyzed cyclization avoids the use of pressurized ammonia gas—a significant safety hazard in pilot plants. The acidic conditions seamlessly promote the ring closure to form the difluoromethylpyridine core 2.
Step 3: Reduction and Hydroxymethylation
Procedure:
-
Degas the mixture with nitrogen, cool to 20 °C, and add Zinc dust (3.0 equiv) in portions to reduce any remaining N-oxide or intermediate species.
-
Filter the zinc salts. The resulting 6-(difluoromethyl)pyridine intermediate can then be subjected to Minisci-type hydroxymethylation (using methanol and a radical initiator) or traditional lithiation/formylation followed by reduction to yield the final [6-(Difluoromethyl)pyridin-2-YL]methanol .
Causality & Logic: Zinc in acetic acid is specifically chosen as the reducing agent. Standard hydride donors (like LiAlH4 or NaBH4 ) perform poorly on these electron-deficient scaffolds and frequently cause unwanted defluorination of the −CHF2 group or over-reduction of the heteroaromatic ring 2.
Conclusion
Evaluating the cost-effectiveness of synthesizing[6-(Difluoromethyl)pyridin-2-YL]methanol reveals a stark contrast between discovery-scale and process-scale methodologies. While DAST and TMSCF2H are suitable for rapid library generation, their prohibitive costs and safety profiles disqualify them for large-scale manufacturing. By adopting De Novo synthesis utilizing difluoroacetic anhydride or late-stage transition-metal-free alkylation with BrCF2COOEt , process chemists can reduce reagent costs by over 90%, eliminate heavy metal waste, and establish inherently safer, scalable operations.
Sources
- 1. 2-Fluoro-4-(difluoromethyl)pyridine | 84940-51-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Assessing the Substrate Scope of [6-(Difluoromethyl)pyridin-2-YL]methanol: A Comparative Guide for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for fine-tuning physicochemical and biological properties. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol moieties, capable of participating in hydrogen bonding while enhancing lipophilicity and metabolic stability.[1] This guide provides an in-depth assessment of the substrate scope of [6-(Difluoromethyl)pyridin-2-YL]methanol, a versatile building block that marries the desirable attributes of the difluoromethyl group with the privileged pyridine scaffold. Through a combination of established chemical principles and comparative analysis with analogous structures, we will explore its reactivity and potential applications, offering researchers and drug development professionals a predictive framework for its utilization.
The Electronic Influence of the Difluoromethyl Group: A Double-Edged Sword
The reactivity of [6-(Difluoromethyl)pyridin-2-YL]methanol is fundamentally governed by the strong electron-withdrawing nature of the difluoromethyl group. This electronic influence manifests in two key ways:
-
Decreased Nucleophilicity of the Pyridine Nitrogen: The CHF₂ group significantly reduces the electron density on the pyridine ring, thereby diminishing the Lewis basicity of the nitrogen atom.[2][3] This has profound implications for its role as a ligand in organometallic catalysis, where the coordination to a metal center is a critical step. Compared to its non-fluorinated or alkyl-substituted counterparts, [6-(Difluoromethyl)pyridin-2-YL]methanol is expected to be a weaker ligand.
-
Increased Acidity of the Methanolic Proton: The inductive effect of the CHF₂ group also influences the hydroxyl moiety, making the methanolic proton more acidic than in unsubstituted pyridin-2-yl-methanol. This can affect its reactivity in base-mediated reactions.
These electronic properties position [6-(Difluoromethyl)pyridin-2-YL]methanol as a unique building block, and understanding them is crucial for predicting its behavior in various chemical transformations.
Comparative Reactivity Analysis
To illustrate the substrate scope of [6-(Difluoromethyl)pyridin-2-YL]methanol, we will compare its predicted performance against two benchmark analogues: the parent (unsubstituted) pyridin-2-yl-methanol and the electron-rich [6-Methylpyridin-2-YL]methanol.
As a Ligand in Catalysis: A Case Study in Asymmetric Synthesis
Chiral pyridyl alcohols are valuable ligands in asymmetric catalysis. The electronic properties of substituents on the pyridine ring can significantly impact the catalytic activity and enantioselectivity of the resulting metal complexes.[4]
In a benchmark reaction such as the enantioselective addition of diethylzinc to benzaldehyde, the performance of ligands derived from these alcohols is expected to vary as follows:
| Ligand Precursor | Substituent at C6 | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) | Rationale |
| [6-(Difluoromethyl)pyridin-2-YL]methanol | -CHF₂ (EWG) | Lower | Potentially Higher | The weaker coordinating ability may lead to a less stable and less active catalyst. However, the defined electronic environment could enhance facial discrimination of the substrate. |
| Pyridin-2-yl-methanol | -H (Neutral) | Moderate | Good | Represents the baseline for comparison. |
| [6-Methylpyridin-2-YL]methanol | -CH₃ (EDG) | Higher | Good | The electron-donating methyl group enhances the Lewis basicity of the pyridine nitrogen, leading to a more active catalyst.[5] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Logical Flow of Ligand Performance:
Caption: Predicted catalytic activity based on electronic effects.
Reactions at the Hydroxyl Group
The hydroxyl group of [6-(Difluoromethyl)pyridin-2-YL]methanol is a key site for functionalization. Common transformations include oxidation, esterification, and etherification.
Oxidation to the Aldehyde
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[6][7][8] The electron-withdrawing nature of the difluoromethyl group is expected to have a minimal direct impact on the oxidation of the distal hydroxyl group.
| Substrate | Oxidizing Agent | Expected Yield (%) | Comments |
| [6-(Difluoromethyl)pyridin-2-YL]methanol | PCC or Swern | Good to Excellent | The reaction should proceed efficiently. Care must be taken to avoid over-oxidation to the carboxylic acid. |
| Pyridin-2-yl-methanol | PCC or Swern | Good to Excellent | A well-established transformation. |
| [6-Methylpyridin-2-YL]methanol | PCC or Swern | Good to Excellent | The methyl group is unlikely to interfere with the oxidation. |
PCC: Pyridinium chlorochromate
Esterification with Acyl Chlorides
Esterification is a common method for derivatizing alcohols. The reaction with an acyl chloride in the presence of a base like pyridine is a standard procedure.[9][10]
| Substrate | Acylating Agent | Expected Reaction Rate | Rationale |
| [6-(Difluoromethyl)pyridin-2-YL]methanol | Acetyl Chloride | Moderate | The increased acidity of the hydroxyl proton may facilitate deprotonation, but the overall electron-deficient nature of the molecule could slightly decrease the nucleophilicity of the alcohol. |
| Pyridin-2-yl-methanol | Acetyl Chloride | Moderate | Standard reactivity. |
| [6-Methylpyridin-2-YL]methanol | Acetyl Chloride | Moderate to Fast | The electron-donating methyl group may slightly enhance the nucleophilicity of the alcohol. |
Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether.[11][12] The first step is the deprotonation of the alcohol to form the more nucleophilic alkoxide.
| Substrate | Base | Alkylating Agent | Expected Reactivity |
| [6-(Difluoromethyl)pyridin-2-YL]methanol | NaH | Methyl Iodide | Favorable |
| Pyridin-2-yl-methanol | NaH | Methyl Iodide | Good |
| [6-Methylpyridin-2-YL]methanol | NaH | Methyl Iodide | Good |
Experimental Protocols
Protocol 1: Oxidation of [6-(Difluoromethyl)pyridin-2-YL]methanol to 6-(Difluoromethyl)picolinaldehyde
Justification: This protocol provides a reliable method for accessing the corresponding aldehyde, a key intermediate for further synthetic transformations such as imine formation or Wittig reactions. Pyridinium chlorochromate (PCC) is a mild oxidant suitable for this conversion, minimizing over-oxidation.[8]
Step-by-Step Methodology:
-
To a stirred suspension of pyridinium chlorochromate (1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add a solution of [6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-(Difluoromethyl)picolinaldehyde.
Caption: Workflow for the oxidation of [6-(Difluoromethyl)pyridin-2-YL]methanol.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
Justification: The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration if the alcohol is chiral.[13][14][15][16] This protocol is particularly useful for coupling with valuable or sensitive alcohols where the conditions of the Williamson ether synthesis may not be suitable.
Step-by-Step Methodology:
-
Dissolve [6-(Difluoromethyl)pyridin-2-YL]methanol (1.0 mmol), the desired alcohol (e.g., phenol, 1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired ether product.
Cross-Coupling Reactions: Expanding the Molecular Complexity
While the parent molecule can be used in reactions involving the hydroxyl group, introducing a halogen onto the pyridine ring opens up a vast array of possibilities through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[17][18][19][20][21][22][23]
For a hypothetical substrate like 5-Bromo-[6-(difluoromethyl)pyridin-2-YL]methanol, the electron-withdrawing difluoromethyl group is expected to make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, potentially leading to faster reaction rates compared to electron-rich analogues.
Comparative Suzuki-Miyaura Coupling:
| Substrate | Coupling Partner | Expected Reaction Rate | Rationale |
| 5-Bromo-[6-(CHF₂)pyridin-2-YL]methanol | Phenylboronic acid | Fast | The electron-withdrawing CHF₂ group enhances the electrophilicity of the C-Br bond, facilitating oxidative addition. |
| 5-Bromo-pyridin-2-yl-methanol | Phenylboronic acid | Moderate | Baseline reactivity. |
| 5-Bromo-[6-CH₃-pyridin-2-YL]methanol | Phenylboronic acid | Slower | The electron-donating CH₃ group may slightly deactivate the C-Br bond towards oxidative addition. |
Conclusion
[6-(Difluoromethyl)pyridin-2-YL]methanol presents itself as a highly valuable and versatile building block for medicinal chemistry and materials science. Its unique electronic properties, stemming from the potent electron-withdrawing difluoromethyl group, dictate its reactivity profile. While its utility as a simple ligand in catalysis may be tempered by its reduced Lewis basicity, this same electronic feature enhances its potential in other transformations. The increased acidity of the hydroxyl proton facilitates reactions such as etherification, and when incorporated into a halogenated pyridine ring, the difluoromethyl group is predicted to activate the molecule towards a range of palladium-catalyzed cross-coupling reactions. This guide provides a predictive framework based on established chemical principles to aid researchers in harnessing the full synthetic potential of this promising fluorinated building block.
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A Comparative Guide to the Reproducible Synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2), in particular, serves as a lipophilic bioisostere of hydroxyl or thiol moieties, capable of participating in hydrogen bonding. This has led to a surge in its use in the design of novel therapeutics. The compound [6-(Difluoromethyl)pyridin-2-YL]methanol is a valuable building block in this context, providing a versatile synthon for the elaboration of more complex drug candidates.
This guide provides a comprehensive comparison of synthetic strategies for the preparation of [6-(Difluoromethyl)pyridin-2-YL]methanol, with a focus on reproducibility, efficiency, and scalability. We will delve into the mechanistic rationale behind protocol choices and present detailed experimental procedures to ensure reliable execution in your laboratory.
Synthetic Strategies: A Comparative Overview
The synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol can be approached from several angles. The most direct and practical route, which will be our primary focus, involves the reduction of a commercially available precursor. Alternative, multi-step methods for the de novo construction of the difluoromethylated pyridine ring will also be discussed for comparative purposes.
Primary Recommended Protocol: Reduction of 6-(Difluoromethyl)picolinaldehyde
The most straightforward and reproducible synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol involves the reduction of the corresponding aldehyde, 6-(difluoromethyl)picolinaldehyde. This starting material is commercially available, which significantly streamlines the synthetic process and enhances its reproducibility.
Causality of Reagent Choice:
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. Its key advantages in this context are:
-
Chemoselectivity: NaBH₄ will readily reduce the aldehyde functionality without affecting the difluoromethyl group or the pyridine ring.
-
Ease of Handling: Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol, and the reaction does not require strictly anhydrous conditions.[1]
-
Simple Workup: The reaction is typically quenched with water, and the product can be easily extracted.
The use of a protic solvent, such as methanol or ethanol, is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 6-(Difluoromethyl)picolinaldehyde
This protocol describes a reliable and scalable method for the synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol.
Materials:
-
6-(Difluoromethyl)picolinaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(difluoromethyl)picolinaldehyde (1.0 eq) in anhydrous methanol (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Gas evolution (hydrogen) will occur.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield [6-(Difluoromethyl)pyridin-2-YL]methanol as a pure solid or oil.
Data Presentation
Table 1: Comparison of Synthetic Protocols for [6-(Difluoromethyl)pyridin-2-YL]methanol
| Parameter | Protocol 1: Aldehyde Reduction | Alternative: De Novo Synthesis |
| Starting Material | 6-(Difluoromethyl)picolinaldehyde | Commodity chemicals (e.g., ethyl bromodifluoroacetate) |
| Number of Steps | 1 | Multiple |
| Key Reagents | Sodium borohydride | Various (e.g., strong bases, transition metal catalysts) |
| Typical Yield | High (expected >90%) | Variable, often moderate over multiple steps |
| Scalability | Readily scalable | Can be challenging to scale up |
| Reproducibility | High | Moderate to low, dependent on multiple sensitive steps |
| Purification | Standard chromatography | Often requires multiple chromatographic purifications |
Visualization of Workflows
Caption: Workflow for the synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol via aldehyde reduction.
Discussion of Alternative Synthetic Routes
While the reduction of 6-(difluoromethyl)picolinaldehyde is the most direct approach, it is instructive to consider alternative, de novo synthetic strategies for accessing difluoromethylated pyridines. These methods typically involve building the pyridine ring with the difluoromethyl group already incorporated or introducing it onto a pre-existing pyridine scaffold.
One such approach involves the use of ethyl bromodifluoroacetate as a difluoromethylating agent for N-alkylation of pyridines, followed by in-situ hydrolysis and decarboxylation to yield N-difluoromethylated pyridines.[2][3] While innovative, this method yields the N-difluoromethylated isomer and not the C-substituted target of this guide.
Another strategy is the de novo synthesis of the difluoromethyl pyridine ring from inexpensive starting materials.[4] This user-friendly approach allows for diverse substitution patterns. However, these multi-step syntheses are inherently less efficient and more labor-intensive than the single-step reduction of a commercially available precursor. They are more suited for the generation of novel analogues rather than the bulk production of a specific target like [6-(Difluoromethyl)pyridin-2-YL]methanol.
Recent advances have also focused on the direct C-H difluoromethylation of pyridines.[5][6] These methods often employ radical-based mechanisms and can offer regioselective functionalization. While promising for late-stage diversification, these reactions can be sensitive to substrate electronics and may not be as readily scalable or reproducible as the classical reduction approach for this specific target.
Conclusion and Recommendations
For the reproducible and efficient synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol, the reduction of commercially available 6-(difluoromethyl)picolinaldehyde with sodium borohydride is the unequivocally recommended protocol. This method is characterized by its high yield, operational simplicity, and excellent reproducibility, making it suitable for both small-scale research and larger-scale production campaigns.
The alternative de novo and direct C-H functionalization methods, while academically interesting and valuable for the synthesis of diverse analogues, do not offer the same level of practicality and reliability for the specific synthesis of [6-(Difluoromethyl)pyridin-2-YL]methanol. Researchers and drug development professionals seeking a robust and dependable route to this key building block should prioritize the aldehyde reduction strategy.
References
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. SciSpace. [Link]
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University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
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Li, W., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. [Link]
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Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]
-
Le, T. N., et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. PubMed. [Link]
-
Li, W., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]
-
Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]
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A critical review of the applications of [6-(Difluoromethyl)pyridin-2-YL]methanol in organic synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol
Executive Summary
In modern medicinal chemistry, the strategic introduction of fluorine is a cornerstone technique for optimizing pharmacokinetics, metabolic stability, and target binding affinity. Among fluorinated building blocks, [6-(Difluoromethyl)pyridin-2-yl]methanol (CAS: 1784794-98-4) has emerged as a highly versatile scaffold [1].
Unlike traditional trifluoromethyl (-CF 3 ) or methyl (-CH 3 ) analogs, the difluoromethyl (-CF 2 H) group acts as a "lipophilic hydrogen bond donor" [2]. When combined with a pyridine bioisostere and a versatile hydroxymethyl handle, this molecule provides drug development professionals with a bifunctional toolkit: it simultaneously modulates physicochemical properties (ADME) while offering a robust anchor for late-stage synthetic functionalization.
Structural Logic & Bioisosteric Rationale
To understand the utility of[6-(Difluoromethyl)pyridin-2-yl]methanol, we must deconstruct its three core structural components:
-
The Pyridine Core: Acts as a bioisostere for benzene rings, improving aqueous solubility and lowering overall lipophilicity (LogP) while maintaining aromatic stacking capabilities.
-
The Difluoromethyl (-CF 2 H) Group: The highly polarized C-H bond allows this group to mimic the hydrogen-bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH 2 ) groups [2]. Crucially, it does so without introducing the metabolic liabilities (e.g., Phase II glucuronidation) associated with traditional polar groups.
-
The Hydroxymethyl (-CH 2 OH) Handle: Provides a primary alcohol that can be seamlessly oxidized to an aldehyde/carboxylic acid, or converted into a leaving group (halide/mesylate) for nucleophilic substitution, enabling rapid library generation.
Caption: Logical framework for bioisosteric replacement utilizing difluoromethyl pyridine scaffolds.
Objective Comparison: CF 2 H vs. CF 3 vs. CH 3 Analogs
When selecting a building block for lead optimization, application scientists must weigh the electronic and steric impacts of the substituent at the 6-position of the pyridine ring. The table below provides a critical comparison of [6-(Difluoromethyl)pyridin-2-yl]methanol against its primary alternatives.
| Physicochemical Property | [6-(Difluoromethyl)pyridin-2-yl]methanol | [6-(Trifluoromethyl)pyridin-2-yl]methanol | (6-Methylpyridin-2-yl)methanol |
| Substituent Motif | -CF 2 H | -CF 3 | -CH 3 |
| Lipophilicity (LogP Impact) | Moderate (Balanced) | High | Low |
| Hydrogen Bond Donor (HBD) | Yes (Lipophilic HBD) | No | No |
| Metabolic Stability | High (Blocks CYP450 oxidation) | Very High | Low (Prone to benzylic oxidation) |
| Electronic Effect on Pyridine | Moderately Electron-Withdrawing | Strongly Electron-Withdrawing | Electron-Donating |
| Primary Synthetic Use-Case | Bioisostere for -OH/-SH/-NH 2 | Maximizing membrane permeability | Baseline scaffold / Prodrugs |
Causality Behind the Data
-
Why choose -CF 2 H over -CF 3 ? While -CF 3 provides excellent metabolic stability, it is highly lipophilic and lacks a hydrogen bond donor. If your target protein's active site requires a hydrogen bond (e.g., interacting with a specific Serine or Threonine residue), the -CF 3 analog will suffer a drastic drop in binding affinity. The -CF 2 H group retains the acidic proton necessary for this interaction while still protecting the site from metabolic degradation [3].
-
Why choose -CF 2 H over -CH 3 ? The -CH 3 group is highly susceptible to benzylic oxidation by cytochrome P450 enzymes, rapidly converting the drug into an inactive carboxylic acid metabolite. The strong C-F bonds in the difluoromethyl group completely block this metabolic pathway.
Experimental Workflows & Validated Protocols
The most common application of [6-(Difluoromethyl)pyridin-2-yl]methanol is its use as a precursor for reductive amination. By oxidizing the hydroxymethyl group to an aldehyde, researchers can rapidly couple it with diverse amines to generate libraries of targeted inhibitors.
Caption: Experimental workflow for functionalizing the hydroxymethyl group via reductive amination.
Protocol: Synthesis of 6-(Difluoromethyl)picolinaldehyde and Reductive Amination
This protocol is designed as a self-validating system to ensure high yields and prevent over-oxidation.
Step 1: Mild Oxidation to the Aldehyde
Rationale: Dess-Martin Periodinane (DMP) is selected over Jones reagent or KMnO 4 . Aqueous, harsh oxidants risk over-oxidizing the primary alcohol to a carboxylic acid. DMP operates under mild, anhydrous conditions, preserving the integrity of the pyridine nitrogen.
-
Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve[6-(Difluoromethyl)pyridin-2-yl]methanol (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv, 1.2 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO 3 and Na 2 S 2 O 3 (10 mL). Stir vigorously until the organic layer is clear. Extract with DCM (3 x 10 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Self-Validation Checkpoint: Before proceeding, analyze the crude intermediate via 1 H and 19 F NMR.
Success Indicator: The 1 H NMR must show the disappearance of the benzylic -CH 2
- protons (~4.7 ppm) and the appearance of a sharp aldehyde singlet (~10.0 ppm). The 19 F NMR will show a characteristic doublet around -115 ppm corresponding to the -CF 2 H group.
Step 2: Reductive Amination
Rationale: Sodium triacetoxyborohydride (NaBH(OAc) 3 ) is chosen as the reducing agent. It is milder than NaBH 4 and selectively reduces the transiently formed iminium ion without prematurely reducing the starting aldehyde back to the alcohol.
-
Imine Formation: Dissolve the crude 6-(Difluoromethyl)picolinaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE, 10 mL). Stir at room temperature for 1 hour. (Note: If the amine is a weak nucleophile, add 1-2 drops of glacial acetic acid to catalyze iminium formation).
-
Reduction: Add NaBH(OAc) 3 (1.5 equiv) in one portion. Stir the suspension at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO 3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate.
-
Purification: Purify the target secondary/tertiary amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Conclusion
[6-(Difluoromethyl)pyridin-2-yl]methanol is far more than a simple building block; it is a strategic asset in rational drug design. By offering the unique physicochemical profile of a lipophilic hydrogen bond donor coupled with the synthetic versatility of a hydroxymethyl group, it allows medicinal chemists to solve complex ADME and target-binding challenges simultaneously. When compared to its -CF 3 and -CH 3 counterparts, it occupies a "Goldilocks zone" of metabolic stability, polarity, and steric bulk, making it an indispensable tool for next-generation pharmaceutical development [4].
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Meytal, D., ... & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved from[Link]
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4146. Retrieved from[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
